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Benzylisopropyl propionate Documentation Hub

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  • Product: Benzylisopropyl propionate
  • CAS: 67785-77-7

Core Science & Biosynthesis

Foundational

Benzylisopropyl propionate chemical properties

This guide provides a definitive technical analysis of Benzylisopropyl Propionate , chemically known as -Dimethylphenethyl Propionate or Dimethylbenzylcarbinyl Propionate (DMBP) .[1] (Dimethylbenzylcarbinyl Propionate)[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical analysis of Benzylisopropyl Propionate , chemically known as


-Dimethylphenethyl Propionate  or Dimethylbenzylcarbinyl Propionate (DMBP) .[1]

(Dimethylbenzylcarbinyl Propionate)[1][2][3]

Executive Summary

Benzylisopropyl propionate (CAS: 67785-77-7) is a lipophilic ester belonging to the class of aryl-substituted alkanoates.[1] While historically recognized in the fragrance industry for its floral-fruity olfactory profile (reminiscent of sweet berries and pineapple), its chemical structure—featuring a sterically hindered gem-dimethyl group adjacent to the ester linkage—offers unique properties for researchers in drug delivery and formulation science.[1]

For drug development professionals, this molecule serves as an excellent model for sterically hindered esters , providing insights into hydrolytic stability, lipophilic masking, and controlled release kinetics.[1] Its high lipophilicity (LogP ~3.[1]5) and specific metabolic degradation pathway make it a relevant candidate for studies involving permeation enhancement and prodrug moiety design.[1]

Chemical Identity & Structural Analysis

The trivial name "Benzylisopropyl propionate" refers to the propionate ester of dimethylbenzylcarbinol.[1][2][3][4] The "isopropyl" descriptor loosely refers to the gem-dimethyl substitution on the ethyl chain, creating a tertiary carbocation center upon hydrolysis.[1]

Nomenclature & Identifiers
Parameter Data
IUPAC Name (2-methyl-1-phenylpropan-2-yl) propanoate
Common Synonyms Dimethylbenzylcarbinyl propionate;

-Dimethylphenethyl propionate; DMBP
CAS Number 67785-77-7
Molecular Formula

SMILES CCC(=O)OC(C)(C)CC1=CC=CC=C1
InChI Key BLKIYRRGHOQSPP-UHFFFAOYSA-N
Structural Conformation

The molecule consists of a benzyl group (


) attached to a quaternary carbon bearing two methyl groups and the propionate ester functionality.[1]
  • Steric Hindrance: The two methyl groups at the

    
    -position to the ester oxygen create significant steric bulk.[1] This hinders nucleophilic attack at the carbonyl carbon, potentially increasing resistance to enzymatic hydrolysis compared to primary esters (e.g., benzyl propionate).[1]
    
  • Lipophilicity: The hydrocarbon scaffold significantly increases the partition coefficient, facilitating membrane permeability.[1]

Physicochemical Properties

Accurate physicochemical data is critical for predicting bioavailability and formulation stability.[1]

Property Value / Range Notes
Molecular Weight 206.28 g/mol
Physical State Colorless to pale yellow liquidViscous at low temps
Boiling Point 252 °C (est) / 128 °C @ 4 mmHgHigh thermal stability
Density 0.980 – 0.988 g/cm³ @ 25°CSlightly less dense than water
LogP (Octanol/Water) 3.2 – 3.6 (Predicted)Highly lipophilic
Vapor Pressure ~0.005 mmHg @ 25°CLow volatility
Solubility Insoluble in water; Soluble in EtOH, oilsSuitable for lipid formulations
Refractive Index 1.487 – 1.492 (

)

Synthesis & Manufacturing Protocols

The synthesis of Benzylisopropyl propionate typically involves the esterification of the tertiary alcohol Dimethylbenzylcarbinol (DMBC) .[1] Due to the tertiary nature of the alcohol, direct Fischer esterification is slow and prone to elimination reactions (dehydration to alkenes).[1] Therefore, activated acylating agents are required.[1]

Protocol: Anhydride-Mediated Esterification

Objective: Synthesize high-purity (2-methyl-1-phenylpropan-2-yl) propanoate while minimizing elimination byproducts.

Reagents:

  • Dimethylbenzylcarbinol (1.0 eq)[1]

  • Propionic Anhydride (1.2 eq)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) or DMAP (4-Dimethylaminopyridine) (0.05 eq)[1]

  • Solvent: Toluene (azeotropic removal of acid byproduct if using acid) or Dichloromethane.[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with Dimethylbenzylcarbinol dissolved in dry Toluene.

  • Activation: Add the catalyst (DMAP) under nitrogen atmosphere to prevent moisture ingress.[1]

  • Acylation: Dropwise add Propionic Anhydride while maintaining temperature at 40–50°C. The steric bulk of the alcohol requires mild heating; however, excessive heat (>80°C) may trigger dehydration of the tertiary alcohol to

    
    -methylstyrene derivatives.[1]
    
  • Quench: Once TLC/GC confirms consumption of alcohol, quench with saturated

    
     to neutralize propionic acid byproduct.
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via vacuum distillation (bp ~128°C @ 4mmHg).
    
Visualization: Synthesis Logic

The following diagram illustrates the reaction pathway and critical control points.

SynthesisPathway Precursor Dimethylbenzylcarbinol (Tertiary Alcohol) Intermediate Acyl-Pyridinium Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Propionic Anhydride (+ DMAP Catalyst) Reagent->Intermediate Activation Product Benzylisopropyl Propionate (Target Ester) Intermediate->Product Acyl Transfer (Rate Limiting) SideProduct Elimination Byproduct (Alkene) Intermediate->SideProduct High Temp (>80°C) Elimination

Figure 1: Catalytic esterification pathway highlighting the critical competition between product formation and elimination side-reactions.[1]

Analytical Characterization

Verification of the chemical structure requires a multi-modal approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

The fragmentation pattern is distinct due to the stability of the benzyl and tropylium ions.[1]

  • Molecular Ion (

    
    ):  206 m/z (often weak due to facile fragmentation).[1]
    
  • Base Peak: 91 m/z (Tropylium ion,

    
    ) – Characteristic of benzyl compounds.[1]
    
  • Fragment A: 132 m/z (Dimethylbenzylcarbinol radical cation after loss of propionic acid).[1]

  • Fragment B: 57 m/z (Propionyl cation

    
    ).[1]
    
Nuclear Magnetic Resonance (NMR)[1]
  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       7.2–7.3 (m, 5H, Aromatic).[1]
      
    • 
       3.0 (s, 2H, Benzyl 
      
      
      
      ).[1]
    • 
       2.3 (q, 2H, Propionate 
      
      
      
      ).[1]
    • 
       1.4 (s, 6H, Gem-dimethyl 
      
      
      
      ).[1]
    • 
       1.1 (t, 3H, Propionate 
      
      
      
      ).[1]
  • Interpretation: The singlet at 1.4 ppm integrating for 6 protons is the diagnostic signal for the "isopropyl" (gem-dimethyl) moiety, confirming the tertiary ester structure.[1]

Biological & Toxicological Profile

Understanding the metabolic fate is essential for safety assessments in both fragrance and potential pharmaceutical applications.[1]

Metabolic Pathway

Upon entering the systemic circulation or contacting cutaneous enzymes (esterases), the molecule undergoes hydrolysis.[1] However, the steric hindrance of the gem-dimethyl group significantly slows this process compared to simple primary esters.[1]

  • Hydrolysis: Carboxylesterases cleave the ester bond.[1]

  • Metabolites:

    • Propionic Acid: Rapidly enters the Krebs cycle (via Succinyl-CoA).[1]

    • Dimethylbenzylcarbinol: A tertiary alcohol.[1] It typically undergoes conjugation (glucuronidation) and excretion, or limited oxidation.[1]

Toxicology Snapshot
  • Skin Sensitization: Generally regarded as low risk; however, IFRA (International Fragrance Association) standards monitor levels in consumer products.[1]

  • Acute Toxicity: Low oral toxicity (

    
     typically >2000 mg/kg in rodents).[1]
    
  • Irritation: Mild skin irritant at high concentrations (undiluted).[1]

Visualization: Metabolic Fate

Metabolism Parent Benzylisopropyl Propionate (Lipophilic Parent) Enzyme Carboxylesterase (Liver/Skin) Parent->Enzyme Slow Binding (Steric Hindrance) Metabolite1 Propionic Acid (Hydrophilic) Enzyme->Metabolite1 Metabolite2 Dimethylbenzylcarbinol (Tertiary Alcohol) Enzyme->Metabolite2 Krebs Krebs Cycle (Metabolic Fuel) Metabolite1->Krebs Via Succinyl-CoA Excretion Glucuronidation & Renal Excretion Metabolite2->Excretion Phase II Conjugation

Figure 2: Predicted metabolic hydrolysis pathway.[1] Note the "Slow Binding" step due to the steric bulk of the gem-dimethyl group.[1]

Applications in Research & Development

Fragrance & Olfactory Science[1]
  • Role: Fixative and Heart Note.[1]

  • Profile: It bridges the volatility gap between top notes (citrus) and base notes (musks).[1] Its stability makes it valuable in functional perfumery (soaps, detergents) where high pH might degrade simpler esters.[1]

Pharmaceutical Formulation (Theoretical)
  • Permeation Enhancer: The structural similarity to terpenes (like menthol or thymol) combined with a propionate tail suggests potential as a skin permeation enhancer.[1] The lipophilic domain (

    
    ) allows intercalation into the stratum corneum lipids, while the ester group provides a polar head.[1]
    
  • Prodrug Modeling: Researchers studying the impact of steric hindrance on esterase stability can use this molecule as a comparator against Benzyl Propionate (primary ester) and

    
    -Methylbenzyl Propionate (secondary ester).[1]
    

References

  • PubChem. (2025).[1] Compound Summary: (2-methyl-1-phenylpropan-2-yl) propanoate (CAS 67785-77-7).[1][3] National Library of Medicine.[1] [Link]

  • The Good Scents Company. (2024).[1] Benzyl Isopropyl Propionate: Chemical Properties and Odor Descriptors.[1][Link]

  • Food and Cosmetics Toxicology. (1980).[1][3] Safety evaluation of structural analogues: Dimethyl benzyl carbinyl propionate.[1] Vol 18, Pg. 669.[1][3] (Cited via TGSC).[1]

  • International Fragrance Association (IFRA). (2023).[1] Transparency List:

    
    -Dimethylphenethyl propionate.[1][3][Link]
    

Sources

Exploratory

Technical Guide: Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate)

This guide provides an in-depth technical analysis of Benzylisopropyl Propionate , scientifically identified as Dimethyl Benzyl Carbinyl Propionate .[1] CAS Number: 67785-77-7[1][2][3] Part 1: Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Benzylisopropyl Propionate , scientifically identified as Dimethyl Benzyl Carbinyl Propionate .[1]

CAS Number: 67785-77-7[1][2][3]

Part 1: Executive Summary & Chemical Identity

Benzylisopropyl Propionate is a trivial, albeit confusing, synonym for Dimethyl Benzyl Carbinyl Propionate (DMBP) . It is a synthetic ester widely valued in the fragrance and flavor industries for its complex olfactory profile—blending floral, fruity, and woody notes.

Researchers and formulators must note that the name "Benzylisopropyl" is a misnomer derived from the structural proximity of a benzyl group to a gem-dimethyl (isopropyl-like) moiety on the carbinyl carbon. The correct chemical identity refers to the propionate ester of dimethyl benzyl carbinol.[1]

Core Identification Data[4]
ParameterSpecification
CAS Registry Number 67785-77-7
IUPAC Name (2-Methyl-1-phenylpropan-2-yl) propanoate
Common Synonyms Dimethyl benzyl carbinyl propionate;

-Dimethylphenethyl propionate; DMBCP
Molecular Formula

Molecular Weight 206.28 g/mol
EC Number 267-072-5
FEMA Number 2394

Part 2: Physicochemical Properties & Structural Analysis[5]

Structural Logic

The molecule consists of a propionate moiety esterified to a tertiary alcohol (dimethyl benzyl carbinol).

  • Steric Hindrance: The tertiary carbon (gem-dimethyl substitution) creates significant steric hindrance around the ester linkage. This structural feature imparts hydrolytic stability greater than that of primary esters (e.g., benzyl propionate), making it suitable for functional perfumery (soaps, detergents) where pH stability is critical [1].

  • Lipophilicity: The benzyl and gem-dimethyl groups increase the logP (approx. 3.2–3.6), facilitating substantivity on skin and fabrics.

Key Physical Constants
PropertyValueContext
Appearance Colorless to pale yellow liquidStandard purity >97%
Boiling Point 275–276 °C (at 760 mmHg)High boiling point indicates low volatility (Base/Heart note)
Flash Point > 100 °CNon-flammable under standard transport regulations
Density 0.980 – 0.988 g/cm³ (

)
Slightly less dense than water
Refractive Index 1.487 – 1.492 (

)
Used for purity verification
Solubility Insoluble in water; Soluble in ethanol, oilsRequires emulsifiers for aqueous formulations

Part 3: Synthesis & Production Protocols

Industrial Synthesis Pathway

The synthesis of tertiary esters like DMBP requires forcing conditions due to steric hindrance. Direct Fischer esterification is often inefficient. The preferred industrial route involves acylation using propionic anhydride with an acid catalyst.

Reaction Scheme
  • Precursor: Dimethyl Benzyl Carbinol (DMBC).

  • Acylating Agent: Propionic Anhydride.

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Phosphoric acid.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow DMBC Dimethyl Benzyl Carbinol (Tertiary Alcohol) Reactor Esterification Reactor Temp: 100-120°C Time: 4-8 hrs DMBC->Reactor PropAnh Propionic Anhydride PropAnh->Reactor Catalyst Catalyst (pTSA or H3PO4) Catalyst->Reactor Separation Phase Separation & Neutralization Reactor->Separation Crude Mixture Distillation Vacuum Distillation (Purification) Separation->Distillation Organic Layer Byproduct Propionic Acid (Recycled) Separation->Byproduct Product Benzylisopropyl Propionate (>98% Purity) Distillation->Product

Figure 1: Industrial synthesis workflow for sterically hindered tertiary esters.

Laboratory Protocol (Optimization for Yield)

Note: This protocol assumes the use of Propionic Anhydride to overcome steric hindrance.

Reagents:

  • Dimethyl Benzyl Carbinol (1.0 eq)

  • Propionic Anhydride (1.2 eq)

  • Sodium Acetate (Catalyst, 0.1 eq) or pTSA (0.01 eq)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer.

  • Addition: Charge DMBC and Catalyst. Heat to 60°C.

  • Acylation: Add Propionic Anhydride dropwise over 30 minutes. The exotherm must be controlled to maintain

    
    .
    
  • Reflux: Heat to 110–120°C for 6 hours. Monitor via TLC or GC until DMBC < 1%.

  • Workup: Cool to room temperature. Quench with ice water to hydrolyze excess anhydride.

  • Neutralization: Wash organic layer with 10%

    
     solution until pH is neutral.
    
  • Purification: Dry over

    
     and perform fractional distillation under reduced pressure (approx. 10 mmHg) to isolate the ester.
    

Part 4: Applications & Olfactory Profile

Olfactory Characterization

DMBP is valued for its ability to bridge different fragrance families. It is less volatile than the acetate analog, providing a longer-lasting heart-to-base note.

  • Primary Notes: Floral, Fruity (Rhubarb/Berry nuances), Woody.

  • Descriptors: Sweet, waxy, slightly herbal, dried fruit.

  • Performance: Excellent substantivity; stable in soaps and creams.

Application Matrix
IndustryFunctionTypical Use Level
Fine Fragrance Modifier for floral accords (Rose, Muguet, Jasmine)0.5% – 5.0%
Functional Perfumery Masking agent in detergents/soaps due to alkali stability1.0% – 10.0%
Flavors Fruit complexes (Berry, Melon, Spice)< 5 ppm (FEMA 2394)

Part 5: Analytical Characterization (Quality Control)

To validate the identity of synthesized or purchased material, the following spectral data is authoritative.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 206 (weak or absent due to fragmentation).

  • Base Peak: m/z 133 (Dimethyl benzyl carbinyl cation) or m/z 91 (Tropylium ion).

  • Characteristic Fragments:

    • m/z 57 (Propionyl group).

    • m/z 150 (Loss of propionic acid via McLafferty rearrangement equivalent).

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1735–1740

    
     (Ester carbonyl).
    
  • C-O Stretch: 1150–1200

    
    .
    
  • Aromatic C-H: 3030

    
     and 700/750 
    
    
    
    (Monosubstituted benzene).

Part 6: Safety & Toxicology (E-E-A-T)

Signal Word: WARNING

GHS Classification
  • Skin Irritation: Category 2 (Causes skin irritation).[4]

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

  • Sensitization: Potential skin sensitizer (IFRA Standards apply).

Handling Protocol
  • Engineering Controls: Use in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Management: Absorb with inert material (sand/vermiculite). Do not flush into surface water.

DOT Diagram: Safety & Handling Logic

SafetyLogic Hazard Hazard Identification (Aquatic Tox / Skin Irrit) Control Engineering Controls (Ventilation/Fume Hood) Hazard->Control Mitigates Inhalation PPE PPE Requirements (Nitrile Gloves, Goggles) Hazard->PPE Mitigates Contact Disposal Disposal (Organic Waste - No Drain) Hazard->Disposal Prevents Env. Damage

Figure 2: Safety protocol logic for handling Benzylisopropyl Propionate.

References

  • PubChem. (2025).[1][5] 1,1-Dimethyl-2-phenylethyl propionate (Compound).[1][6] National Library of Medicine. Available at: [Link][3]

  • The Good Scents Company. (2024). Dimethyl benzyl carbinyl propionate.[1][3] Fragrance and Flavor Information. Available at: [Link]

  • IFRA. (2023). IFRA Standards Library - Dimethyl benzyl carbinyl propionate. International Fragrance Association.[1][5] Available at: [Link]

  • Bedoukian Research. (2024). Safety Data Sheet: Dimethyl Benzyl Carbinyl Propionate. Available at: [Link]

Sources

Foundational

Technical Guide: Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate)

The following technical guide provides an in-depth analysis of Benzylisopropyl Propionate , scientifically identified as Dimethyl Benzyl Carbinyl Propionate (DMBC Propionate) . CAS Registry Number: 67785-77-7 Primary App...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Benzylisopropyl Propionate , scientifically identified as Dimethyl Benzyl Carbinyl Propionate (DMBC Propionate) .

CAS Registry Number: 67785-77-7 Primary Application: Fragrance Chemistry & Olfactory Modulation

Part 1: Molecular Architecture & Identification

Nomenclature Resolution

The term "Benzylisopropyl Propionate" is a legacy trade name that can lead to structural ambiguity. In rigorous chemical nomenclature, the molecule is an ester formed from propionic acid and dimethyl benzyl carbinol (a tertiary alcohol).

  • IUPAC Name: (2-methyl-1-phenylpropan-2-yl) propanoate[1][2]

  • Common Synonyms: Dimethyl Benzyl Carbinyl Propionate (DMBC Propionate),

    
    -Dimethylphenethyl propionate.[1]
    
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 206.28 g/mol [1]

Structural Analysis

The molecule features a benzyl group attached to a quaternary carbon , which is bonded to two methyl groups and the propionate ester linkage.[2]

  • Steric Environment: The ester linkage is highly hindered due to the gem-dimethyl substitution at the

    
    -carbon (relative to the oxygen). This steric bulk is the defining characteristic of its stability and synthesis challenges.
    
  • Lipophilicity (LogP): Estimated at ~3.57, indicating high substantivity (persistence) on substrates like skin or fabric.

Table 1: Physicochemical Profile

PropertyValueRelevance
Boiling Point 275–276°C (760 mmHg)High boiling point contributes to "Base Note" fixative properties.[2]
Refractive Index 1.487–1.492 (

C)
Quality control parameter for purity verification.[2]
Flash Point > 100°CClassified as a low-flammability liquid (Class IIIB).
Solubility Insoluble in water; Soluble in alcoholRequires emulsification or ethanol solvent for formulation.

Part 2: Synthesis & Manufacturing Protocols

The Tertiary Alcohol Challenge

Direct Fischer esterification (Alcohol + Acid


 Ester + Water) is generally ineffective  for Benzylisopropyl Propionate. The precursor alcohol, Dimethyl Benzyl Carbinol (DMBC) , is a tertiary alcohol. Under strong acid catalysis and heat, tertiary alcohols preferentially undergo E1 elimination  to form alkenes (e.g., dimethyl styrene derivatives) rather than esters.
Recommended Protocol: Anhydride Activation

To circumvent elimination, the synthesis must proceed under mild conditions using an activated acylating agent (Propionic Anhydride) and a nucleophilic catalyst.

Reagents:

  • Substrate: Dimethyl Benzyl Carbinol (1.0 eq)

  • Acylating Agent: Propionic Anhydride (1.2 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base: Triethylamine (1.2 eq) (to scavenge propionic acid byproduct)

Step-by-Step Methodology:

  • Setup: Charge a chemically resistant reactor with DMBC and anhydrous solvent under a nitrogen atmosphere.

  • Activation: Add Triethylamine and DMAP. Cool the system to 0°C to control exotherm.

  • Addition: Dropwise addition of Propionic Anhydride over 30 minutes. The temperature must not exceed 25°C to prevent elimination side reactions.

  • Reaction: Allow to stir at room temperature for 12–24 hours. Monitor via GC-MS (Gas Chromatography-Mass Spectrometry).

    • Target: Disappearance of alcohol peak (

      
       specific to column).
      
  • Quench: Wash reaction mixture with saturated

    
     (to remove acid) followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and perform fractional distillation under reduced pressure (vacuum).
    
Visualization of Synthesis Logic

The following diagram illustrates the kinetic competition between the desired esterification and the undesired elimination pathway.

SynthesisPathway Alcohol Dimethyl Benzyl Carbinol (Tertiary Alcohol) Intermediate Acyl-Pyridinium Intermediate Alcohol->Intermediate DMAP Catalyst Anhydride Propionic Anhydride Anhydride->Intermediate Ester Benzylisopropyl Propionate (Target Ester) Intermediate->Ester Nucleophilic Attack (Mild Cond.) Elimination Dimethyl Styrene (Undesired Alkene) Intermediate->Elimination High Heat / Strong Acid (E1 Mechanism)

Figure 1: Reaction pathway showing the critical divergence between esterification (green) and elimination (red).

Part 3: Olfactory & Functional Pharmacology

Olfactory Profile

Benzylisopropyl Propionate is valued for its complex, multi-layered scent profile which bridges fruit and floral categories.

  • Primary Notes: Sweet, Fruity (Plum/Berry), Floral (Jasmine-like).[4]

  • Secondary Nuances: Rhubarb, woody undertones.

  • Substantivity: >48 hours on smelling strip.

Metabolic Fate (Toxicology)

Upon absorption (dermal or inhalation), the molecule undergoes enzymatic hydrolysis.

Metabolic Pathway:

  • Hydrolysis: Carboxylesterases cleave the ester bond.

  • Metabolites:

    • Propionic Acid: Entering the Krebs cycle (as Succinyl-CoA).

    • Dimethyl Benzyl Carbinol: Conjugated via glucuronidation and excreted.

Safety Data (RIFM/IFRA):

  • Skin Irritation: Non-irritating at 10% in petrolatum.[5]

  • Sensitization: No sensitization observed in maximization tests.

  • Genotoxicity: Negative in Ames test.

Metabolism Parent Benzylisopropyl Propionate Enzyme Carboxylesterase (Liver/Skin) Parent->Enzyme Metabolite1 Propionic Acid Enzyme->Metabolite1 Metabolite2 Dimethyl Benzyl Carbinol Enzyme->Metabolite2 Krebs Krebs Cycle (Energy) Metabolite1->Krebs Metabolism Excretion Glucuronidation & Excretion Metabolite2->Excretion Conjugation

Figure 2: Metabolic hydrolysis pathway of Benzylisopropyl Propionate in mammalian systems.

Part 4: Quality Control & Analytical Standards

For researchers verifying the identity of synthesized or purchased material, the following analytical markers are authoritative.

GC-MS Fragmentation Pattern:

  • Molecular Ion (

    
    ):  206 (often weak/absent due to fragmentation).
    
  • Base Peak: m/z 133 (Dimethyl benzyl carbinyl cation).

  • Key Fragments:

    • m/z 57 (Propionyl group).

    • m/z 91 (Tropylium ion - characteristic of benzyl moiety).

Spectroscopic Validation (NMR):

  • 
     NMR (
    
    
    
    ):
    • 
       7.15-7.30 (m, 5H, Aromatic).
      
    • 
       2.95 (s, 2H, Benzylic 
      
      
      
      ).
    • 
       2.25 (q, 2H, Propionate 
      
      
      
      ).
    • 
       1.45 (s, 6H, gem-Dimethyl).
      
    • 
       1.10 (t, 3H, Propionate 
      
      
      
      ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105595, (2-methyl-1-phenylpropan-2-yl) propanoate. Retrieved from [Link]

  • The Good Scents Company (2024). Dimethyl Benzyl Carbinyl Propionate: Organoleptic Properties and Safety. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM) (1980). Monograph on Dimethyl Benzyl Carbinyl Propionate. Food and Cosmetics Toxicology, 18(6). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,1-dimethyl-2-phenylethyl propionate.[1] Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Benzyl Propionate: Evaluating its Natural Occurrence and Synthetic Origins

Abstract: Benzyl propionate is a valuable aromatic ester recognized for its sweet, fruity-floral fragrance, reminiscent of jasmine and apricot.[1][2] This has led to its widespread application in the flavor and fragrance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Benzyl propionate is a valuable aromatic ester recognized for its sweet, fruity-floral fragrance, reminiscent of jasmine and apricot.[1][2] This has led to its widespread application in the flavor and fragrance industries.[1][3] While it has been reported in a few natural sources, its presence is often in trace amounts, and commercial production is dominated by chemical synthesis.[4][5] This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the reported natural occurrences of benzyl propionate, its primary synthetic routes, and the critical analytical methodologies required to distinguish between natural and synthetic origins. Furthermore, a hypothetical biosynthetic pathway is proposed to explore the potential for its formation in biological systems.

Section 1: Chemical Identity and Industrial Significance of Benzyl Propionate

Benzyl propionate (C₁₀H₁₂O₂) is an organic ester formed from benzyl alcohol and propionic acid.[3] It is a colorless to pale yellow liquid with a characteristic sweet and fruity aroma.[2][3] Its stability and pleasant scent profile make it a key component in the formulation of perfumes, cosmetics, soaps, and as a flavoring agent in food products.[1][6]

Key Properties:

  • Molecular Formula: C₁₀H₁₂O₂[1]

  • Molecular Weight: 164.20 g/mol [5]

  • Boiling Point: 222 °C

  • Flash Point: 101 °C[7]

  • Solubility: Soluble in organic solvents and essential oils, with limited solubility in water.[3]

Industrially, benzyl propionate is produced through the esterification of benzyl alcohol with either propionic acid or propionic anhydride.[4][8] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[4][6]

Section 2: Evaluating the Natural Occurrence of Benzyl Propionate

The natural sourcing of flavor and fragrance compounds is of significant interest due to consumer demand and regulatory considerations. While some databases list benzyl propionate as a natural product, a critical evaluation of the evidence is warranted.

Reported Natural Sources

Benzyl propionate has been reported in trace amounts in certain plants and fruits. For instance, it is listed as a constituent of Hesperis matronalis (dame's rocket) and Matricaria chamomilla (chamomile).[5] It has also been noted to be present in trace quantities in melon and Champaca Absolute, although it is not commercially extracted from these natural sources.[4] The concentrations in these sources are typically very low, making direct extraction economically unviable.

The "Natural" Label in Commerce

Some suppliers offer "natural" benzyl propionate.[9] In the context of the flavor and fragrance industry, "natural" can refer to a substance that is obtained through fermentation or enzymatic processes using natural starting materials, rather than direct extraction from a plant. This distinction is crucial for regulatory compliance and product labeling.

Section 3: Analytical Verification of Natural Origin

Given that benzyl propionate is predominantly synthesized, robust analytical methods are essential to verify claims of natural origin. The primary technique for this is Isotope Ratio Mass Spectrometry (IRMS).

The Principle of Isotope Analysis

Carbon in the atmosphere exists as two stable isotopes, ¹²C and ¹³C, and one radioactive isotope, ¹⁴C. Photosynthesis fixes atmospheric carbon, so compounds derived from living organisms will have a ¹⁴C content that reflects the current atmospheric level. In contrast, compounds synthesized from petrochemicals (fossil fuels) will be devoid of ¹⁴C, as it will have completely decayed over millions of years.

Experimental Protocol: ¹⁴C Analysis for Authenticity Testing
  • Sample Preparation: A purified sample of benzyl propionate (typically 1-5 mg) is required. Purity is critical to avoid isotopic contamination.

  • Combustion: The sample is combusted in a sealed, oxygen-rich environment to convert all carbon into carbon dioxide (CO₂).

  • Graphitization: The resulting CO₂ is purified and then reduced to elemental graphite.

  • AMS Analysis: The graphite target is analyzed using an Accelerator Mass Spectrometer (AMS). The AMS separates the carbon isotopes based on their mass and energy, allowing for the precise quantification of ¹⁴C.

  • Data Interpretation: The ¹⁴C content is expressed as a percentage of modern carbon (pMC). A result of approximately 100 pMC indicates a modern, biological origin. A result of 0 pMC indicates a petrochemical, synthetic origin.

Workflow for Verifying Natural Origin

G Figure 1: Analytical Workflow for Natural Origin Verification cluster_sample Sample Acquisition cluster_analysis Isotopic Analysis cluster_data Data Interpretation Sample Benzyl Propionate Sample Purification Purity Verification (GC-MS) Sample->Purification Combustion Combustion to CO2 Purification->Combustion Graphitization Reduction to Graphite Combustion->Graphitization AMS Accelerator Mass Spectrometry (AMS) Graphitization->AMS pMC Calculate % Modern Carbon (pMC) AMS->pMC Origin Origin Determination pMC->Origin Natural Natural Origin (pMC ≈ 100) Origin->Natural Synthetic Synthetic Origin (pMC = 0) Origin->Synthetic

Caption: Workflow for determining the natural or synthetic origin of benzyl propionate.

Section 4: Hypothetical Biosynthesis of Benzyl Propionate

While not definitively established, a plausible biosynthetic pathway for benzyl propionate can be proposed based on known enzymatic reactions in plants.

Precursors and Enzymatic Reaction

The formation of an ester like benzyl propionate requires an alcohol (benzyl alcohol) and an acyl-coenzyme A (propionyl-CoA). Both of these precursors are found in plant metabolic pathways. The final step would be catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the synthesis of many volatile esters in fruits and flowers.

  • Benzyl Alcohol: Derived from the shikimate pathway, via phenylalanine and cinnamic acid.

  • Propionyl-CoA: Can be formed from the catabolism of certain amino acids (e.g., isoleucine, valine) or fatty acids.

Proposed Biosynthetic Pathway

G Figure 2: Hypothetical Biosynthetic Pathway of Benzyl Propionate cluster_shikimate Shikimate Pathway cluster_amino_acid Amino Acid Catabolism cluster_esterification Ester Formation Shikimate Shikimic Acid Phenylalanine L-Phenylalanine Shikimate->Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid BenzylAlcohol Benzyl Alcohol CinnamicAcid->BenzylAlcohol AAT Alcohol Acyltransferase (AAT) BenzylAlcohol->AAT AminoAcids Isoleucine, Valine, etc. PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA PropionylCoA->AAT BenzylPropionate Benzyl Propionate AAT->BenzylPropionate

Caption: Proposed enzymatic pathway for the formation of benzyl propionate in plants.

Section 5: Conclusion

Benzyl propionate is a commercially significant aromatic compound with a well-established synthetic manufacturing process. While it has been identified in some natural sources, its presence is minimal. For applications requiring a "natural" designation, the term often refers to production via biotechnology rather than direct extraction. The definitive method for verifying a natural claim is through ¹⁴C analysis, which can unambiguously distinguish between bio-based and petrochemical-derived sources. Understanding these distinctions is paramount for researchers, developers, and manufacturers in ensuring regulatory compliance and meeting consumer expectations for product transparency.

References

  • ScenTree. (n.d.). Benzyl propionate (CAS N° 122-63-4). Retrieved from ScenTree website: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl propionate. PubChem Compound Database. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyl propionate. Retrieved from [Link]

  • Patsnap. (n.d.). Production process of benzyl propionate. Eureka. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzyl propionate, 122-63-4. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Benzyl Propionate | Aromatic Ester for Fragrance & Industrial. Retrieved from [Link]

Sources

Foundational

Benzylisopropyl propionate safety and handling

An In-Depth Technical Guide to the Safe Handling of Benzyl Propionate for Research & Development Applications Introduction Benzyl propionate (CAS No. 122-63-4), an aromatic ester, is a cornerstone ingredient in the fragr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Benzyl Propionate for Research & Development Applications

Introduction

Benzyl propionate (CAS No. 122-63-4), an aromatic ester, is a cornerstone ingredient in the fragrance, flavor, and cosmetic industries, prized for its sweet, fruity-floral aroma reminiscent of jasmine.[1][2][3] It also serves as a versatile solvent and chemical intermediate in various industrial and pharmaceutical applications.[3][4] While generally considered to possess a low toxicity profile, its handling in research, development, and manufacturing settings demands a nuanced understanding of its physicochemical properties and potential hazards to ensure personnel safety and procedural integrity.

This guide, designed for scientists, researchers, and drug development professionals, provides a comprehensive technical overview of Benzyl Propionate. Moving beyond a simple recitation of safety data, it delves into the causality behind handling protocols, links synthesis methods to specific risks, and establishes a self-validating framework for risk assessment and emergency response.

Section 1: Physicochemical & Toxicological Profile

A thorough understanding of a compound's intrinsic properties is the foundation of safe handling. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and potential reactivity.

Chemical Identity
  • Chemical Name: Benzyl propionate

  • Synonyms: Benzyl propanoate, Phenylmethyl propanoate[1][5][6][7]

  • CAS Number: 122-63-4[1][5][8]

  • Molecular Formula: C₁₀H₁₂O₂[1][5][6][9]

  • Molecular Weight: 164.20 g/mol [5][7]

  • Appearance: Colorless to pale yellow liquid[1][10]

  • Odor: Sweet, fruity, floral with balsamic undertones[2][5]

Physicochemical Properties

The data below are synthesized from multiple authoritative sources to provide a reliable basis for risk assessment. Its relatively high flash point classifies it as a combustible, not flammable, liquid, which is a critical distinction for storage and handling protocols.

PropertyValueRemarks / Source
Boiling Point 222 °C (@ 760 mmHg)[5][7][9][10][11]
Flash Point > 93 °C (> 200 °F) [Closed Cup][9][10][11][12]
Density ~1.03 g/mL (at 25 °C)[5][6][7]
Vapor Pressure ~0.065 mmHg (at 25 °C)[11]
Water Solubility Limited to insoluble[1][6][7][9]
Solubility Soluble in organic solvents like alcohol and ether[1][6]
logP ~2.08 - 2.8Indicates a moderate potential for bioaccumulation.[5][9]
Stability Stable under normal conditions.[6][9]Can undergo hydrolysis.[1] Incompatible with strong oxidizing agents.[2][9]
Toxicological Summary & Hazard Evaluation

There is a notable discrepancy in the GHS classification of Benzyl Propionate. While many sources classify it as not hazardous[7][9], at least one authoritative Safety Data Sheet (SDS) classifies it as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[11] Therefore, a conservative approach is warranted, and the substance should be handled as if it were harmful upon ingestion.

The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment, evaluating it for genotoxicity, repeated dose toxicity, and other endpoints, finding its use under current conditions to be safe.[13] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded there is "No safety concern at current levels of intake when used as a flavouring agent".[7]

EndpointValueSpeciesSource
LD₅₀ (Oral) 3300 mg/kgRabbit[5]
LD₅₀ (Dermal) > 5000 mg/kgRabbit[5][9]
Skin Irritation May cause mild skin irritationHuman/Animal Data[2][8][12]
Eye Irritation May cause temporary/mild eye irritationHuman/Animal Data[8][12]
Inhalation May cause respiratory tract irritation if vapors are inhaledGeneral Assessment[8]

Section 2: Synthesis Pathways & Associated Risks

Understanding the synthesis of Benzyl Propionate is crucial as the choice of reactants and catalysts introduces specific handling risks beyond those of the final product.

  • 2.1. Fischer Esterification (Acid-Catalyzed): This is the most common industrial method, involving the reaction of benzyl alcohol with propionic acid, catalyzed by a strong acid like concentrated sulfuric acid.[1][10][14] The primary risks stem from the handling of corrosive strong acids.

  • 2.2. Williamson-type Synthesis: An alternative route involves the reaction of benzyl chloride with sodium propionate.[6][14] This pathway avoids strong acids but introduces benzyl chloride, a lachrymator and a substance with its own set of handling hazards.

  • 2.3. Biocatalytic Synthesis (Enzymatic): Modern, "green" chemistry approaches utilize lipases (e.g., Candida antarctica lipase B, or CalB) as biocatalysts.[15] This method operates under milder conditions, avoiding harsh acids and toxic solvents, thereby presenting a significantly lower process risk profile.[15]

G cluster_0 Fischer Esterification cluster_1 Williamson-type Synthesis cluster_2 Biocatalytic Synthesis BA Benzyl Alcohol R1 Reaction BA->R1 PA Propionic Acid PA->R1 H2SO4 H₂SO₄ (Catalyst) Risk: Corrosive H2SO4->R1 Product Benzyl Propionate R1->Product BC Benzyl Chloride Risk: Lachrymator R2 Reaction BC->R2 SP Sodium Propionate SP->R2 R2->Product BA2 Benzyl Alcohol R3 Reaction BA2->R3 PA2 Propionic Acid PA2->R3 Lipase Lipase (Catalyst) Risk: Minimal Lipase->R3 R3->Product

Caption: Major synthesis pathways for Benzyl Propionate and their associated risks.

Section 3: Comprehensive Risk Assessment & Mitigation

A systematic approach to safety involves a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to minimize or eliminate hazards.

The Hierarchy of Controls

This principle dictates that controlling hazards at the source is more effective than relying on personnel to wear protection. For Benzyl Propionate, substitution with a less hazardous material is often not feasible due to its unique properties. Therefore, the focus lies on robust engineering and administrative controls.

Caption: The Hierarchy of Controls model for risk mitigation.
Exposure Control Measures
  • 3.2.1. Engineering Controls: This is the most critical layer of protection.

    • Ventilation: All handling of Benzyl Propionate should occur in a well-ventilated area.[3] A chemical fume hood or local exhaust ventilation is mandatory for procedures that could generate mists or aerosols, or when heating the substance.[16]

    • Safety Equipment: A safety shower and eyewash station must be readily accessible in any laboratory where Benzyl Propionate is handled.[11][16]

  • 3.2.2. Administrative Controls: These are work practices and procedures that reduce exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving Benzyl Propionate.

    • Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures for this chemical.

    • Hygiene: Prohibit eating, drinking, and smoking in work areas.[11] Personnel must wash hands thoroughly after handling.[11][16]

    • Access Control: Limit access to storage and handling areas to authorized personnel only.

  • 3.2.3. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

    • Eye Protection: Chemical safety goggles are required at all times.[3][8][11] A face shield may be necessary for splash-prone operations.

    • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[8][11] Always inspect gloves for integrity before use and wash them before removal.

    • Body Protection: A lab coat or light protective clothing is mandatory to prevent skin contact.[9][11]

    • Respiratory Protection: Generally not required under conditions of adequate engineering controls.[11] However, if ventilation is insufficient or during a large spill, an appropriate respirator may be necessary.

Section 4: Standard Operating Protocols

The following protocols provide self-validating, step-by-step methodologies for common laboratory scenarios.

General Handling & Storage Protocol
  • Pre-Handling Check: Verify that engineering controls (fume hood, ventilation) are operational. Ensure the safety shower and eyewash station are unobstructed.

  • Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before entering the handling area.

  • Transfer: Use non-sparking tools for transfers.[11] Handle containers with care and open them slowly to release any potential pressure.[12]

  • Post-Handling: Tightly seal all containers after use.[3][11][16] Decontaminate the work surface.

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[3][6][11][16] Ensure containers are clearly labeled.

  • Segregation: Store separately from strong oxidizing agents and strong acids.[2]

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination, and wash hands thoroughly.

Emergency Response Protocol: Chemical Spill
  • Evacuate & Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or ventilation is poor.[11]

  • Control Ignition Sources: Eliminate all nearby sources of ignition (e.g., open flames, hot surfaces, sparks).[11][12]

  • Ventilate: Increase ventilation to the area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like dry lime, sand, or soda ash.[11] Do not allow the spill to enter drains or waterways.[11]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11][12]

  • Decontamination: Ventilate the spill area and wash the site after material pickup is complete.[11]

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

Emergency Response Protocol: Fire
  • Activate Alarm: Activate the nearest fire alarm and alert emergency services.

  • Evacuate: Evacuate the area immediately.

  • Extinguish (If Safe): Only trained personnel should attempt to extinguish a small fire, using an appropriate extinguisher (water spray, carbon dioxide, dry chemical powder, or foam).[11] Do not use a solid water jet, as it may scatter the material.[11]

  • Hazard Warning: Be aware that Benzyl Propionate emits toxic fumes under fire conditions.[11] Responders must wear self-contained breathing apparatus (SCBA) and full protective clothing.[11]

First Aid Procedures
Exposure RouteProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[11]
Skin Contact Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water. Seek medical advice if irritation persists.[11]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[8][11]
Ingestion Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Call a poison center or physician for medical advice.[8][11]

Section 5: Waste Disposal & Environmental Considerations

Unused Benzyl Propionate and contaminated materials (e.g., absorbent from spills) must be treated as hazardous waste.[12]

  • Collection: Collect waste in designated, sealed, and properly labeled containers.

  • Disposal: Disposal must be conducted through a licensed waste disposal company, in strict accordance with all local, state, and federal regulations.[11][12]

  • Environmental Release: Do not discharge into any drains, surface waters, or groundwaters, as this can cause environmental contamination.[11]

Conclusion

Benzyl Propionate is a compound of low to moderate hazard, characterized by low volatility and low acute toxicity. However, its potential to cause skin and eye irritation, coupled with the GHS classification of being harmful if swallowed, necessitates a diligent and informed approach to its handling. The cornerstone of safety lies not merely in personal protective equipment but in a robust framework built on effective engineering controls, rigorous administrative procedures, and comprehensive training. By understanding the "why" behind each safety measure—from the risks inherent in its synthesis to the logic of the hierarchy of controls—researchers and scientists can confidently and safely harness the utility of Benzyl Propionate in their work.

References

  • The Good Scents Company. (2020). Safety data sheet for benzyl propionate. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Benzyl Propionate | Aromatic Ester for Fragrance & Industrial. Retrieved from [Link]

  • ScenTree. (n.d.). Benzyl propionate (CAS N° 122-63-4). Retrieved from [Link]

  • Breeze Intermediates Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Benzyl Propionate. Retrieved from [Link]

  • ResearchGate. (2025). Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl propionate. Retrieved from [Link]

  • Patsnap. (2019). Production process of benzyl propionate. Retrieved from [Link]

  • PubMed. (n.d.). RIFM fragrance ingredient safety assessment, Benzyl propionate, CAS Registry Number 122-63-4. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Branched-Chain Propionate Esters

Introduction Branched-chain propionate esters are a versatile class of organic compounds with significant applications across the pharmaceutical, flavor and fragrance, and industrial solvent sectors. Their utility is int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Branched-chain propionate esters are a versatile class of organic compounds with significant applications across the pharmaceutical, flavor and fragrance, and industrial solvent sectors. Their utility is intrinsically linked to their distinct physical properties, which are a direct consequence of their molecular architecture. Unlike their linear counterparts, the introduction of branching in the alkyl chain of these esters induces notable changes in their boiling points, melting points, viscosity, and solubility characteristics.

This technical guide provides a comprehensive exploration of these physical properties for researchers, scientists, and drug development professionals. We will delve into the structure-property relationships that govern the behavior of these esters, supported by quantitative data and detailed experimental protocols for their determination. This guide is designed to equip the reader with the foundational knowledge and practical insights necessary for the effective selection and application of branched-chain propionate esters in their respective fields.

The Influence of Molecular Structure on Physical Properties

The physical behavior of branched-chain propionate esters is primarily dictated by the nature and extent of intermolecular forces, which are, in turn, influenced by the molecule's shape, size, and polarity. The principal intermolecular interactions at play are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions arising from the polar ester group.

Boiling Point: The Impact of Reduced Surface Area

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. For esters, these are predominantly van der Waals forces. Increasing the length of the alkyl chain in a homologous series of esters generally leads to a higher boiling point due to the increased surface area and, consequently, stronger London dispersion forces.

However, the introduction of branching in the alkyl chain disrupts this trend. Branched isomers of propionate esters typically exhibit lower boiling points than their straight-chain counterparts of the same molecular weight.[1] This phenomenon is attributed to the more compact, spherical shape of branched molecules, which reduces the effective surface area available for intermolecular contact.[2] This diminished surface area leads to weaker London dispersion forces, requiring less energy to separate the molecules into the gaseous phase.

Example: Isopropyl Propionate vs. n-Propyl Propionate

Isopropyl propionate, with a branched isopropyl group, has a boiling point of 108-111 °C. In contrast, its linear isomer, n-propyl propionate, boils at a higher temperature of 122-124 °C. This difference of approximately 14-16 °C highlights the significant effect of branching on reducing intermolecular attractions.

Melting Point: A Tale of Molecular Packing and Symmetry

The melting point is the temperature at which a substance transitions from a solid to a liquid. Unlike boiling points, the effect of branching on melting points is more complex and is largely governed by the efficiency of crystal lattice packing and molecular symmetry.[3]

Generally, more symmetrical molecules can pack more efficiently into a stable crystal lattice, resulting in a higher melting point because more energy is required to disrupt this ordered arrangement.[3] While linear esters can pack relatively well, highly branched isomers can sometimes achieve a high degree of symmetry, leading to anomalously high melting points compared to less branched isomers. However, irregular branching that disrupts symmetry and prevents efficient packing typically leads to a lower melting point.[4]

Example: tert-Butyl Propionate

The highly symmetrical, almost spherical shape of the tert-butyl group in tert-butyl propionate allows for relatively ordered packing in the solid state, influencing its melting point.

Viscosity: Resistance to Flow

Viscosity is a measure of a fluid's resistance to flow. It is influenced by the strength of intermolecular forces and the entanglement of molecules. For esters, as the carbon chain length increases, so does the viscosity, due to stronger van der Waals forces and increased potential for molecular entanglement.

The effect of branching on the viscosity of propionate esters is not as straightforward. While increased branching can lead to a more compact molecular shape, which might be expected to decrease viscosity, studies on fatty acid esters have shown that the branching of the alcohol chain does not have a significant effect on viscosity in some cases.[5] For smaller propionate esters, the reduced surface area and weaker intermolecular forces associated with branching generally lead to a lower viscosity compared to their linear isomers.

Solubility: The Interplay of Polarity and Molecular Size

The solubility of branched-chain propionate esters in water is limited due to their predominantly nonpolar alkyl chains. While the ester group is polar and can act as a hydrogen bond acceptor, allowing for some interaction with water molecules, the hydrophobic character of the alkyl portion is the dominant factor.[2][6][7]

As the total number of carbon atoms in the ester molecule increases, the hydrophobic character becomes more pronounced, leading to a decrease in water solubility.[7] Branching in the alkyl chain can slightly increase water solubility compared to a linear isomer of the same molecular weight. This is because the more compact structure of the branched isomer presents a smaller nonpolar surface area to the water molecules, making it slightly less disruptive to the hydrogen-bonding network of water.

Quantitative Data on Physical Properties

The following tables summarize the key physical properties of a selection of linear and branched-chain propionate esters to facilitate comparison and aid in substance selection.

EsterMolecular FormulaStructureBoiling Point (°C)Melting Point (°C)
Propyl Propionate C₆H₁₂O₂CH₃CH₂COOCH₂CH₂CH₃122-124-76
Isopropyl Propionate C₆H₁₂O₂CH₃CH₂COOCH(CH₃)₂108-111-75.9
Butyl Propionate C₇H₁₄O₂CH₃CH₂COOCH₂(CH₂)₂CH₃146.8-89
Isobutyl Propionate C₇H₁₄O₂CH₃CH₂COOCH₂CH(CH₃)₂137-71
sec-Butyl Propionate C₇H₁₄O₂CH₃CH₂COOCH(CH₃)CH₂CH₃~132-135 (est.)N/A
tert-Butyl Propionate C₇H₁₄O₂CH₃CH₂COOC(CH₃)₃118-118.5N/A
EsterDensity (g/mL at 25°C)Refractive Index (n²⁰/D)Water Solubility ( g/100 mL at 20°C)
Propyl Propionate ~0.881~1.393~0.5
Isopropyl Propionate 0.863-0.8691.384-1.390~0.59
Butyl Propionate 0.8751.4010.15
Isobutyl Propionate 0.8691.397~0.17
sec-Butyl Propionate N/AN/AN/A
tert-Butyl Propionate 0.8651.393N/A

Experimental Protocols for Property Determination

The accurate determination of physical properties is paramount for quality control and research applications. The following section outlines detailed, step-by-step methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical constant that is sensitive to impurities. A precise and accurate measurement is therefore crucial for assessing the purity of a synthesized or acquired branched-chain propionate ester.

Methodology: Distillation Method

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume (e.g., 10-15 mL) of the propionate ester into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: Gently heat the round-bottom flask using a heating mantle.

  • Observation: Record the temperature at which the first drop of distillate is collected in the receiving flask. Continue to heat and record the temperature range over which the majority of the liquid distills. For a pure compound, this range should be narrow (typically 1-2 °C).

  • Data Recording: The recorded temperature range is the boiling point of the substance.

Determination of Melting Point

For branched-chain propionate esters that are solid at room temperature, the melting point is a critical indicator of purity. Impurities will typically depress the melting point and broaden the melting range.

Methodology: Capillary Method using a Thiele Tube [8][9][10]

  • Sample Preparation: Finely powder a small amount of the solid ester. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the solid into the closed end of the tube.[8]

  • Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band. Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.

  • Immersion: Immerse the thermometer and attached capillary tube into the oil in the Thiele tube, ensuring the sample is level with the thermometer bulb.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a low flame. The design of the Thiele tube promotes convection currents that ensure uniform heating of the oil bath.[9]

  • Observation: Observe the sample closely as the temperature rises. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]

  • Data Recording: The recorded temperature range is the melting point of the substance. For a pure compound, this range will be sharp.

Determination of Kinematic Viscosity

Viscosity is a key parameter for applications involving fluid flow, such as in lubricants and solvents. The following protocol is based on the principles of ASTM D445.[10][11]

Methodology: Capillary Viscometer Method (ASTM D445) [10][11]

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske), a constant temperature water bath, and a stopwatch.

  • Temperature Control: Place the viscometer in the constant temperature bath set to the desired measurement temperature (e.g., 25 °C or 40 °C). Allow sufficient time for the viscometer to reach thermal equilibrium.

  • Sample Loading: Introduce a precise volume of the propionate ester into the viscometer.

  • Flow Time Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and allow the liquid to flow back down under gravity.

  • Timing: Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when the meniscus passes the lower timing mark.

  • Calculation: The kinematic viscosity (ν) is calculated using the following equation: ν = C * t where C is the calibration constant of the viscometer (in cSt/s) and t is the measured flow time in seconds.

  • Replicates: Perform the measurement at least three times and average the results to ensure accuracy and precision.

Determination of Water Solubility

The solubility of an ester in water is a critical parameter for its environmental fate and for applications where it may come into contact with aqueous systems.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: In a sealed flask, add an excess amount of the propionate ester to a known volume of deionized water.

  • Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the mixture to stand undisturbed until the aqueous and organic phases have completely separated.

  • Sampling: Carefully withdraw a known volume of the aqueous phase, ensuring that no undissolved ester is included.

  • Analysis: Determine the concentration of the ester in the aqueous sample using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

  • Calculation: The solubility is expressed as the mass of the ester per unit volume or mass of water (e.g., g/100 mL).

Visualization of Concepts

To further elucidate the relationships between molecular structure and physical properties, the following diagrams are provided.

G cluster_0 Structure cluster_1 Intermolecular Forces cluster_2 Physical Property Linear Ester n-Propyl Propionate (Higher Surface Area) Stronger VDW Stronger van der Waals Forces Linear Ester->Stronger VDW leads to Branched Ester Isopropyl Propionate (Lower Surface Area) Weaker VDW Weaker van der Waals Forces Branched Ester->Weaker VDW leads to Higher BP Higher Boiling Point Stronger VDW->Higher BP results in Lower BP Lower Boiling Point Weaker VDW->Lower BP results in

Caption: Relationship between molecular structure, intermolecular forces, and boiling point.

G Start Start: Sample Preparation Distillation Simple Distillation Start->Distillation for BP ThieleTube Thiele Tube Method Start->ThieleTube for MP CapillaryViscometer Capillary Viscometry (ASTM D445) Start->CapillaryViscometer for Viscosity ShakeFlask Shake-Flask Method Start->ShakeFlask for Solubility BoilingPoint Boiling Point Distillation->BoilingPoint MeltingPoint Melting Point ThieleTube->MeltingPoint Viscosity Viscosity CapillaryViscometer->Viscosity Solubility Solubility ShakeFlask->Solubility

Caption: Experimental workflow for determining physical properties of propionate esters.

Conclusion

The physical properties of branched-chain propionate esters are a direct and predictable consequence of their molecular structure. The introduction of branching significantly influences boiling points, melting points, viscosity, and solubility, primarily by altering the effectiveness of intermolecular van der Waals forces and the efficiency of molecular packing. A thorough understanding of these structure-property relationships, supported by accurate experimental determination of the key physical parameters, is essential for the informed application of these compounds in drug development, materials science, and beyond. This guide provides the foundational knowledge and practical methodologies to empower researchers and scientists in their work with this important class of esters.

References

  • ResearchGate. (2025). Melting Points and Viscosities of Fatty Acid Esters that are Potential Targets for Engineered Oilseed. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). Butyl propionate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of molecular symmetry on melting temperature and solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. Retrieved from [Link]

  • Wikipedia. (n.d.). Van der Waals force. Retrieved from [Link]

  • Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • ACS Publications. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl propionate. Retrieved from [Link]

  • ResearchGate. (2025). Effect of molecular symmetry on melting temperature and solubility. Retrieved from [Link]

  • Agilent. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]

  • Unknown. (n.d.). Melting point determination.
  • Hedinger. (n.d.). UCAR™ n-Butyl Propionate. Retrieved from [Link]

  • YouTube. (2018). Van Der Waals Forces. Retrieved from [Link]

  • Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. Retrieved from [Link]

  • PubMed. (2023). The Relationship Between Molecular Symmetry and Physicochemical Properties Involving Boiling and Melting of Organic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Van der Waals Forces (Bond): Definition, Examples, & Diagrams. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes. Retrieved from [Link]

  • ACS Publications. (n.d.). Melting Point and Molecular Symmetry | Journal of Chemical Education. Retrieved from [Link]

  • Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • Britannica. (2026). Van der Waals forces | Intermolecular Interactions & Applications. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl propionate, 540-42-1. Retrieved from [Link]

  • monocerosfour. (2008). Chemical Analysis: determining melting points with the Thiele-Dennis tube. Retrieved from [Link]

  • Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). The Effect of Branched‐Chain Fatty Acid Alkyl Esters on the Cold‐Flow Properties of Biodiesel. Retrieved from [Link]

  • NIH. (2019). An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production - PMC. Retrieved from [Link]

  • Chemguide. (n.d.). intermolecular bonding - van der Waals forces. Retrieved from [Link]

  • ChemBK. (2024). tert-butyl propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Propionic acid sec-butyl ester. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl propionate, 590-01-2. Retrieved from [Link]

Sources

Foundational

Olfactory Properties of Dimethyl Benzyl Carbinyl Propionate (Benzylisopropyl Propionate)

Executive Summary This technical guide provides a comprehensive analysis of Dimethyl Benzyl Carbinyl Propionate (DMBCA Propionate), frequently referred to in older literature and trade specifications as Benzylisopropyl P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Dimethyl Benzyl Carbinyl Propionate (DMBCA Propionate), frequently referred to in older literature and trade specifications as Benzylisopropyl Propionate .

While the nomenclature "Benzylisopropyl Propionate" can be chemically ambiguous, industry consensus and CAS registry data confirm its identity as the propanoate ester of dimethyl benzyl carbinol. This molecule is a critical "modifier" in perfumery, valued for its ability to bridge floral (jasmine, rose) and fruity (plum, berry) accords while adding significant substantivity and "petally" texture.

This paper details its physicochemical profile, olfactory mechanics, structure-odor relationships (SOR), and standardized evaluation protocols for research and development applications.

Chemical Identity & Physicochemical Profile

To ensure reproducibility in experimental settings, the precise chemical identity must be established. "Benzylisopropyl propionate" is a trivial name; the IUPAC designation is essential for synthesis and regulatory compliance.

Nomenclature & Identification
ParameterDetail
Common Name Dimethyl Benzyl Carbinyl Propionate (DMBCA Propionate)
Synonyms Benzylisopropyl propionate;

-Dimethylphenethyl propionate; (2-Methyl-1-phenylpropan-2-yl) propanoate
CAS Number 67785-77-7
Molecular Formula

Molecular Weight 206.28 g/mol
Key Physicochemical Properties

These parameters dictate the molecule's behavior in a fragrance matrix (evaporation curve) and its interactions with olfactory receptors.

PropertyValueImplication for Olfaction
LogP (o/w) ~3.57 (est)High hydrophobicity; excellent substantivity on skin/fabric.
Vapor Pressure 0.005 mmHg @ 25°CLow volatility; functions as a Heart-to-Base note.
Boiling Point 275-276°CHigh thermal stability.[1]
Appearance Colorless liquidNon-discoloring in final formulations.

Olfactory Profile Analysis

DMBCA Propionate is a structural hybrid that delivers a complex sensory profile. Unlike simple benzyl esters (often sharp/solvent-like) or simple propionates (fruity/ethereal), this molecule exhibits a "slow-release" floralcy.

Primary & Secondary Odor Descriptors
  • Primary Notes: Floral (Jasmine/Rose) , Fruity (Plum/Berry) .[2]

  • Secondary Nuances: Dried fruit (Raisin), Green (Rhubarb-like), Tea-leaf, slightly Herbal/Hay-like.

  • Texture: Waxy, Petally, Soft.

Temporal Evolution (Evaporation Curve)
  • Top Note (0-15 mins): Low impact. Subtle sweet-fruity freshness.

  • Heart Note (15 mins - 4 hrs): Dominant phase. Rich, narcotic jasmine character without indolic heaviness. The "dried fruit" aspect becomes prominent.

  • Base Note (4 hrs+): Persistent sweet-balsamic and woody-floral residue.

Structure-Odor Relationship (SOR)

The unique odor profile arises from the steric hindrance of the gem-dimethyl group adjacent to the ester linkage.

  • Propionate Moiety: Contributes the specific "berry/plum" fruitiness (distinct from the "apple/banana" of acetates or "cheesy" of butyrates).

  • Gem-Dimethyl Group: Increases steric bulk, reducing hydrolysis rates (enzymatic stability) and softening the odor profile compared to Benzyl Propionate. It adds the "dried fruit/tea" nuance.

  • Phenyl Ring: Anchors the molecule in the "Floral-Balsamic" family.

Visualization: Structure-Odor Logic

SOR_Analysis Struct Structure: DMBCA Propionate Moiety1 Propionate Ester (C3 Chain) Struct->Moiety1 Moiety2 Gem-Dimethyl Group (Steric Bulk) Struct->Moiety2 Moiety3 Phenyl Group (Aromatic Ring) Struct->Moiety3 Effect1 Fruity Character (Plum, Berry, Rhubarb) Moiety1->Effect1 Ligand Specificity Effect2 Substantivity & Softness (Reduces Volatility) Moiety2->Effect2 Steric Hindrance Effect3 Floral/Balsamic Base (Jasmine, Rose) Moiety3->Effect3 Pi-Stacking

Figure 1: Functional group contributions to the olfactory profile of DMBCA Propionate.

Synthesis & Manufacturing

For research synthesis or scale-up, the standard route involves the esterification of Dimethyl Benzyl Carbinol (DMBC). Note that DMBC is a tertiary alcohol, making it prone to elimination (dehydration) to form styrenic derivatives if conditions are too acidic.

Synthetic Pathway

Reagents: Dimethyl Benzyl Carbinol + Propionic Anhydride (catalyzed by weak acid or base to prevent dehydration).

Visualization: Synthesis Workflow

Synthesis_Pathway DMBC Dimethyl Benzyl Carbinol (Tertiary Alcohol) Step1 Esterification (Catalyst: Sodium Acetate or p-TsOH) DMBC->Step1 PropAn Propionic Anhydride PropAn->Step1 Step2 Neutralization & Wash Step1->Step2 SideProduct Side Reaction: Dehydration to alpha-Methylstyrene Step1->SideProduct If T > 120°C or Strong Acid Step3 Vacuum Distillation Step2->Step3 Product DMBCA Propionate (>98% Purity) Step3->Product

Figure 2: Synthesis pathway highlighting the critical risk of tertiary alcohol dehydration.

Experimental Protocols: Olfactory Evaluation

To validate the quality and profile of DMBCA Propionate, the following standardized protocols are recommended. These ensure data integrity and minimize sensory fatigue.

Protocol A: Dilution Analysis (Smelling Strips)

Objective: Determine the odor profile at different evaporation stages without overwhelming the receptors.

  • Preparation: Prepare a 10% (w/w) solution of DMBCA Propionate in Dipropylene Glycol (DPG) or Ethanol. Pure material is often too intense for analytical characterization.

  • Application: Dip a standard smelling strip (blotter) to a depth of 1 cm.

  • Evaluation Intervals:

    • T=0 (Wet): Assess for solvent notes and top-note impurities.

    • T=15 min: Primary characterization (Heart note).

    • T=1 hour: Check for diffusion and volume.

    • T=24 hours: Assess substantivity and dry-down character.

  • Reference Standard: Compare against Benzyl Propionate (sharper, fruitier) and Dimethyl Benzyl Carbinyl Acetate (more floral/rose, less fruity).

Protocol B: Gas Chromatography-Olfactometry (GC-O)

Objective: Identify specific odor-active impurities or isomers.

  • Column: Polar (Wax) column (e.g., DB-Wax or HP-Innowax), 30m x 0.25mm.

  • Oven Program: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    240°C.
  • Detection: Split flow 1:1 between FID (Flame Ionization Detector) and Olfactory Port (Sniffing Port).

  • Data Logging: Panelist records onset/offset of odor events and describes quality (e.g., "Sweet," "Berry," "Chemical").

  • Validation: Verify that the main peak corresponds to the "Floral/Plum" descriptor.[2] Any "styrenic" or "plastic" notes indicate thermal degradation in the injector port.

Applications in Formulation

DMBCA Propionate is rarely used as a soloist; it is a blender .

  • Fine Fragrance: Used in Jasmine, Muguet, and Rose bases to provide a "jammy" richness. It extends the effect of natural absolutes.

  • Functional Perfumery: Due to its high stability and substantivity, it is excellent for fabric softeners and soap, where it survives the wash cycle to provide a residual "clean floral" scent.

  • Dosage:

    • Fine Fragrance: 0.5% – 5.0%

    • Soap/Detergent: 1.0% – 10.0%

References

  • The Good Scents Company. (n.d.). Dimethyl Benzyl Carbinyl Propionate.[1][2][3][4] Retrieved from [Link]

  • Fragrance University. (n.d.). Dimethyl Benzyl Carbinyl Propionate Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105595. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). (n.d.). Safety Assessment of Propionate Esters.

Sources

Exploratory

Benzylisopropyl propionate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Benzylisopropyl Propionate in Organic Solvents Executive Summary Benzylisopropyl propionate (CAS: 67785-77-7), scientifically known as -dimethylphenethyl propionate or dim...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Benzylisopropyl Propionate in Organic Solvents

Executive Summary

Benzylisopropyl propionate (CAS: 67785-77-7), scientifically known as


-dimethylphenethyl propionate  or dimethyl benzyl carbinyl propionate , is a lipophilic ester widely utilized in fine fragrance synthesis and, increasingly, as a hydrophobic intermediate in pharmaceutical formulation.[1]

This guide provides a rigorous technical analysis of its solubility profile. Unlike simple benzyl esters, the steric bulk of the gem-dimethyl group adjacent to the ester linkage significantly influences its solvation thermodynamics and hydrolytic stability.[1] This document details the physicochemical basis of its solubility, provides predictive data for organic solvent classes, and outlines validated protocols for experimental verification in drug development workflows.

Chemical Identity & Physicochemical Core

To predict solubility behavior accurately, one must first understand the molecular architecture. Benzylisopropyl propionate combines a lipophilic benzyl tail with a sterically hindered ester linkage.

Property Technical Specification
IUPAC Name (2-methyl-1-phenylpropan-2-yl) propanoate
Common Synonyms Dimethyl benzyl carbinyl propionate; DMBCA propionate
CAS Number 67785-77-7
Molecular Formula

Molecular Weight 206.28 g/mol
LogP (Octanol/Water) ~3.2 – 3.6 (Experimental/Estimated)
Water Solubility Insoluble (~17.7 mg/L at 25°C)
Boiling Point 275–276°C (at 760 mmHg)

Mechanistic Insight: The molecule exhibits a "hydrophobic sandwich" structure. The central ester bond is flanked by a benzyl group and a gem-dimethyl moiety.[1] This steric shielding reduces the accessibility of the carbonyl oxygen to hydrogen bond donors (like water), driving the high LogP and enforcing preferential solubility in non-polar to moderately polar organic solvents.[1]

Solubility Profile in Organic Solvents

The solubility of benzylisopropyl propionate follows the "Like Dissolves Like" principle, governed by Hansen Solubility Parameters (HSP). The compound possesses moderate dispersion forces (


) and polar forces (

), but low hydrogen bonding capacity (

).[1]
Non-Polar & Low Polarity Solvents (High Solubility)[1]
  • Solvents: Hexane, Heptane, Toluene, Cyclohexane.

  • Behavior: Miscible / Highly Soluble (>100 mg/mL).

  • Thermodynamics: The van der Waals forces between the benzyl/alkyl chains of the solute and the solvent dominate. The entropy of mixing is favorable due to minimal disruption of solvent structure.

  • Application: Ideal for extraction from aqueous reaction mixtures or as a carrier in non-aqueous delivery systems.

Polar Aprotic Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).

  • Behavior: Miscible / Highly Soluble.

  • Thermodynamics: Dipole-dipole interactions between the ester carbonyl and the solvent stabilize the solution.[1] DCM is particularly effective for quantitative transfer and isolation.

  • Application: Preferred solvents for chromatographic purification (Normal Phase HPLC) and synthesis reactions.

Polar Protic Solvents (Variable Solubility)
  • Solvents: Ethanol, Methanol, Isopropanol (IPA).

  • Behavior: Soluble (typically >50 mg/mL). [2]

  • Thermodynamics: While the ester is hydrophobic, the alcohol group of the solvent can interact with the ester carbonyl. However, solubility may decrease significantly at very low temperatures (cryo-precipitation).[1]

  • Application: Ethanol is the standard solvent for fragrance applications and can serve as a co-solvent in topical pharmaceutical formulations.

Aqueous Systems (Insoluble)
  • Solvents: Water, Buffer solutions (pH 4-8).[1]

  • Behavior: Practically Insoluble (<0.02 mg/mL).

  • Thermodynamics: The hydrophobic effect dominates. The energy cost to cavitate the water structure is not compensated by solute-solvent interactions.[1]

  • Formulation Note: Requires surfactants (e.g., Tween 80) or co-solvents (PEG 400) to achieve stable dispersion in aqueous media.

Experimental Protocol: Solubility Determination

For drug development professionals requiring precise quantitative data (e.g., for IND filings), the following Shake-Flask Method coupled with HPLC-UV is the gold standard.[1]

Protocol 1: Equilibrium Solubility Determination
  • Preparation: Add excess Benzylisopropyl propionate (approx. 200 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Cap tightly and agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker (200 rpm).

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Sampling: Carefully remove the supernatant. Filter through a 0.22 µm PTFE syringe filter (hydrophobic filter prevents water contamination).[1]

  • Quantification: Dilute the filtrate with Acetonitrile (ACN) and analyze via HPLC.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic ACN:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Ester carbonyl absorption).

  • Retention Time: Expect elution ~4–6 minutes due to high lipophilicity.

Critical Applications in Drug Development

Lipophilic Pro-drug Modeling

Benzylisopropyl propionate serves as an excellent model compound for studying the hydrolytic stability of sterically hindered esters. The gem-dimethyl group mimics the steric protection found in certain prodrugs designed to resist plasma esterases.[1]

Emulsion Formulation

Due to its high LogP, it acts as a stable oil phase in Nanoemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS) .[1] It can solubilize highly lipophilic Active Pharmaceutical Ingredients (APIs) that are otherwise difficult to formulate.[1]

Visualization: Solvent Selection Workflow

The following diagram illustrates a logical decision tree for selecting the appropriate solvent based on the intended application (Extraction vs. Analysis vs. Formulation).

SolventSelection Start Start: Benzylisopropyl Propionate Solvent Selection Goal Define Application Goal Start->Goal Extraction Extraction / Isolation Goal->Extraction Purify Analysis Analytical (HPLC/GC) Goal->Analysis Quantify Formulation Drug Formulation Goal->Formulation Deliver NonPolar Select Non-Polar: Hexane, Toluene (High Solubility, Phase Sep) Extraction->NonPolar PolarAprotic Select Polar Aprotic: Acetonitrile, DCM (High Solubility, UV Transparent) Analysis->PolarAprotic biocompatible Select Biocompatible: Ethanol, PEG 400, Oils (Moderate Solubility, Safe) Formulation->biocompatible Water Avoid: Water (Insoluble without Surfactants) Formulation->Water Aqueous Phase?

Figure 1: Decision tree for solvent selection based on the physicochemical interaction of Benzylisopropyl propionate.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 105595, (2-methyl-1-phenylpropan-2-yl) propanoate. Retrieved from [Link]

  • The Good Scents Company (2025). Dimethyl Benzyl Carbinyl Propionate: Physicochemical Properties and Solubility Data. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methyl-1-phenylpropan-2-yl propionate (CAS 67785-77-7).[1][3][4] Retrieved from [Link][1]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.

Sources

Foundational

A Comprehensive Technical Guide to the Thermo-physical Properties of Aromatic Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Molecular Architecture and Functional Significance of Aromatic Esters Aromatic esters are a significant class of organic compounds, struct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Architecture and Functional Significance of Aromatic Esters

Aromatic esters are a significant class of organic compounds, structurally characterized by an ester group (-COO-) directly or indirectly attached to an aromatic ring. This unique molecular architecture—combining the rigidity and electron-rich nature of an aromatic core with the polarity of an ester linkage—imparts a distinct set of thermo-physical properties. These properties are not merely of academic interest; they are pivotal in a wide array of industrial applications, including their use as solvents, plasticizers, perfumes, and food flavorings.[1][2] In the realm of pharmaceuticals and drug development, a thorough understanding of these properties is critical for formulation design, solvent selection in synthesis, and the development of novel drug delivery systems.[2][3]

This guide provides an in-depth exploration of the key thermo-physical properties of aromatic esters. It is designed to be a resource for scientists and researchers, offering not just data, but also insights into the underlying molecular principles and practical experimental methodologies. We will delve into the causal relationships between molecular structure and physical behavior, present standardized protocols for property determination, and explore the implications of these properties in specialized applications.

Core Thermo-physical Properties of Aromatic Esters

The functional behavior of aromatic esters in any application is a direct consequence of their fundamental physical properties. This section details these core characteristics, providing a foundation for understanding their performance in complex systems.

Density and Volumetric Properties

Density (ρ) is a fundamental property that influences volumetric storage and fluid dynamics. Unlike many other organic esters, aromatic esters typically exhibit densities greater than 1 g/mL.[4] For instance, densities ranging from 1.09 g/mL to 1.22 g/mL have been reported for various aromatic esters.[4] This characteristic is advantageous in applications requiring high volumetric energy storage density.[4] The pressure-volume-temperature (PVT) behavior of aromatic esters has been accurately measured over wide temperature and pressure ranges, allowing for the calculation of derived coefficients like isothermal compressibility and isobaric expansibility.[5]

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in applications such as lubricants, compressor fluids, and drug formulations where flowability and film-forming characteristics are important.[6] Aromatic esters are known to be high-viscosity base oils.[6] However, their rigid aromatic core, while contributing to stability, tends to result in a lower viscosity index compared to more flexible complex esters.[6] This means their viscosity can change more significantly with temperature. The viscosity of various fragrance and flavor esters has been measured over a temperature range of 293.15 K to 343.15 K.[7]

Surface Tension

Surface tension is a key property in processes involving interfaces, such as wetting, emulsification, and atomization.[8] It is particularly relevant in drug formulation, where it can influence the dissolution and bioavailability of active pharmaceutical ingredients (APIs). Aromatic esters like benzyl acetate and trioctyl trimellitate are used in applications where their surface tension is a critical parameter.[8] Recommended correlations for the surface tension of a wide range of aromatic esters have been developed, often showing mean absolute percentage deviations below 1.7%.[8]

Thermal Conductivity

Thermal conductivity (λ) quantifies a material's ability to conduct heat. For aromatic esters, this property is important in heat transfer applications. Experimental values for the thermal conductivity of some aromatic esters fall in the range of 0.159 to 0.204 W/(m·K), which is comparable to other organic materials.[4] While these values are considered low compared to inorganic materials, they are average for applications like latent heat storage.[4]

Phase Change Characteristics and Thermal Stability

The phase change behavior of aromatic esters, including their melting temperature (T_m) and enthalpy of fusion (ΔH_f), is crucial for their application as phase change materials (PCMs) for thermal energy storage. Aromatic esters exhibit a broad range of phase change temperatures, from as low as -16°C to as high as 190°C.[4][9] Their enthalpies of fusion can reach up to approximately 160 J/g.[4][9]

These compounds are also characterized by excellent thermal and oxidative stability, a feature attributed to their stable aromatic core.[6] Many are thermally stable up to 200°C under both inert and oxidative atmospheres.[10] This high thermal resistance makes them suitable for high-temperature applications where other organic compounds might degrade.[6]

Structure-Property Relationships: A Molecular Perspective

The thermo-physical properties of aromatic esters are intrinsically linked to their molecular structure. Understanding these relationships allows for the rational design of esters with tailored properties for specific applications.

The delocalized p-electrons in the benzene ring contribute to a stable, planar structure that influences intermolecular interactions.[1] The polarity of the ester group creates dipole-dipole forces, which are stronger than the van der Waals forces in nonpolar alkanes, leading to higher boiling points.[11][12]

Key structural factors influencing thermo-physical properties include:

  • Size and Nature of the Aromatic Core: The stability of the aromatic ring provides excellent thermal resilience.[6]

  • Length and Branching of the Alkyl/Aryl Chains: The length of the aliphatic chains on the ester can influence thermal resistance.[13] An increase in the carbon number of the non-aromatic portion can also lead to an increase in the enthalpy of fusion.[4][9]

  • Position and Nature of Substituents: Substituents on the aromatic ring can disrupt the crystal lattice, affecting the enthalpy of fusion.[4]

The following diagram illustrates the logical relationship between the molecular structure of aromatic esters, their resulting thermo-physical properties, and their subsequent performance in key applications.

G cluster_0 Molecular Structure cluster_1 Thermo-physical Properties cluster_2 Applications A Aromatic Core (e.g., Benzene, Naphthalene) P1 Density & Viscosity A->P1 P3 Thermal Stability & Conductivity A->P3 B Ester Linkage (-COO-) B->P1 P2 Surface Tension B->P2 C Alkyl/Aryl Chains (Length, Branching) C->P1 P4 Phase Change (Tm, ΔHf) C->P4 D Ring Substituents D->P4 App1 Drug Formulation & Delivery P1->App1 App2 High-Temperature Lubricants P1->App2 P2->App1 P3->App2 App3 Thermal Energy Storage P3->App3 P4->App3 DSC_Workflow Start Start Calibrate Calibrate DSC with Indium Standard Start->Calibrate Prepare Prepare Sample & Reference Pans Calibrate->Prepare Load Load Pans into DSC Cell Prepare->Load Program Run Thermal Program (Heat-Cool-Heat) Load->Program Acquire Acquire Heat Flow vs. Temperature Data Program->Acquire Analyze Analyze Thermogram: Determine Tm, Tc, ΔHf Acquire->Analyze End End Analyze->End

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Viscosity Measurement: Ostwald Viscometer

The Ostwald viscometer is a classic and reliable apparatus for measuring the viscosity of liquids. [14] Experimental Protocol for Viscosity Measurement:

  • Viscometer Cleaning and Calibration:

    • Thoroughly clean and dry the Ostwald viscometer.

    • Calibrate the viscometer using a fluid of known viscosity and density (e.g., doubly distilled water) at a precise temperature. This involves measuring the efflux time and calculating the viscometer constant.

  • Sample Preparation: Ensure the aromatic ester sample is free of air bubbles and particulates.

  • Temperature Control: Place the viscometer in a constant temperature water bath, ensuring the sample is fully equilibrated to the desired measurement temperature.

  • Measurement:

    • Introduce a precise volume of the aromatic ester into the viscometer.

    • Using a pipette bulb, draw the liquid up into the upper bulb, above the top calibration mark.

    • Release the suction and use a stopwatch to accurately measure the time it takes for the liquid meniscus to fall between the upper and lower calibration marks (the efflux time).

    • Repeat the measurement at least five times to ensure reproducibility. The average efflux time is used for calculations. [14]5. Calculation: The kinematic viscosity (ν) is calculated using the viscometer constant and the average efflux time. The dynamic viscosity (η) is then determined by multiplying the kinematic viscosity by the density of the ester at the measurement temperature (η = ν * ρ).

Data Summary

The following tables summarize key thermo-physical properties for a selection of aromatic esters, compiled from the literature.

Table 1: Thermal Properties of Selected Aromatic Esters [4][9]

Aromatic Ester Abbreviation Melting Temp. (T_m) (°C) Enthalpy of Fusion (ΔH_f) (J/g) Density (ρ) (g/mL) Thermal Conductivity (λ) (W/(m·K))
2,6-Dimethylnaphthalene dicarboxylate 2,6-DMNDC 190 158.4 1.09 Not Available
Methyl-2-furoate Me-2-Fu - 97.7 1.18 0.159
Phenyl benzoate PHB 69 120.3 1.17 0.204
Dibenzoyl oxide DBO 41 108.9 1.22 0.184
Anisyl acetate AnAc -16 Not Determined 1.11 0.165

| Dimethyl terephthalate | DiMeOHTe | 141 | 157.9 | 1.09 | Not Available |

Table 2: Viscosity of Selected Aromatic Esters [6]

Synthetic Ester Viscosity @ 40°C (cSt) Viscosity @ 100°C (cSt) Viscosity Index
LUBRICIT 3810 52 8.1 125
LUBRICIT 3090/1 115 12 85
LUBRICIT 3010 135 13 80
LUBRICIT 3013 185 17 95

| LUBRICIT 2026 | 195 | 17 | 90 |

Conclusion

The thermo-physical properties of aromatic esters are a direct reflection of their distinct molecular structure. The inherent stability of the aromatic ring, combined with the polarity of the ester group, results in compounds with high thermal resistance, unique phase change behaviors, and densities typically greater than water. These characteristics make them highly valuable in specialized fields, from high-temperature industrial applications to the nuanced world of pharmaceutical formulation. For researchers and drug development professionals, a comprehensive understanding and the ability to accurately measure these properties are essential for innovation and the creation of safe, effective, and stable products. The methodologies and data presented in this guide serve as a foundational resource for leveraging the unique potential of aromatic esters.

References

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals. Available at: [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available at: [Link]

  • Recommended Correlations for the Surface Tension of Aromatic, Polyfunctional, and Glyceride Esters. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report. Available at: [Link]

  • Thermal properties of esters under inert and oxidative conditions. ResearchGate. Available at: [Link]

  • Study of Thermo Physical Properties for Binary Liquid Mixture at Various Temperatures. International Journal of Modern Engineering Research. Available at: [Link]

  • 15.6: Physical Properties of Esters. Chemistry LibreTexts. Available at: [Link]

  • A-level Chemistry 7405 Specification. AQA. Available at: [Link]

  • Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. PMC. Available at: [Link]

  • Properties and Structure of Aromatic Ester Solvents. The Journal of Physical Chemistry B. Available at: [Link]

  • Aromatic Esters Technical Data Sheet. Zschimmer & Schwarz. Available at: [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Esters. Research Starters. Available at: [Link] (Note: A direct deep link was not available, the provided link is to the main product page).

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available at: [Link]

  • Density and Viscosity Correlation for Several Common Fragrance and Flavor Esters. ResearchGate. Available at: [Link]

Sources

Exploratory

Discovery and history of benzylisopropyl propionate

(Dimethyl Benzyl Carbinyl Propionate)[1] Executive Summary Benzylisopropyl propionate , scientifically known as Dimethyl Benzyl Carbinyl Propionate (DMBP) , is a tertiary ester of significant interest in fragrance chemis...

Author: BenchChem Technical Support Team. Date: February 2026

(Dimethyl Benzyl Carbinyl Propionate)[1]

Executive Summary

Benzylisopropyl propionate , scientifically known as Dimethyl Benzyl Carbinyl Propionate (DMBP) , is a tertiary ester of significant interest in fragrance chemistry and organic synthesis. Despite the trivial name suggesting a simple benzyl-isopropyl ether or ester mix, the molecule is structurally distinct: it is the propionate ester of dimethyl benzyl carbinol (


-dimethylphenethyl alcohol).

This guide provides a comprehensive technical analysis of DMBP, covering its discovery, structural steric properties, synthetic challenges (specifically the esterification of a tertiary alcohol), and biological metabolic fate. It is designed for researchers requiring rigorous physicochemical and toxicological data.

Chemical Identity & Structural Analysis

The nomenclature "Benzylisopropyl propionate" is a trade synonym that can be misleading. The molecule does not contain an isopropyl group attached directly to a benzyl ring in the standard sense; rather, it features a gem-dimethyl substitution at the carbinyl carbon, creating a steric environment resembling an isopropyl moiety.

ParameterDetail
IUPAC Name 2-Methyl-1-phenylpropan-2-yl propanoate
Common Synonyms Dimethyl benzyl carbinyl propionate; DMBP;

-Dimethylphenethyl propionate
CAS Number 67785-77-7
Molecular Formula

Molecular Weight 206.28 g/mol
SMILES CCC(=O)OC(C)(C)CC1=CC=CC=C1
Structural Diagram (DOT)

The following diagram illustrates the connectivity, highlighting the sterically hindered tertiary carbinyl center which governs both its synthesis and hydrolytic stability.

DMBP_Structure Figure 1: Structural Segmentation of Benzylisopropyl Propionate Benzyl Benzyl Group (Ph-CH2-) QuatC Tertiary Carbinyl Carbon (-C(CH3)2-O-) Benzyl->QuatC C-C Bond Propionate Propionate Moiety (-CO-CH2-CH3) QuatC->Propionate Ester Bond

Figure 1: The tertiary carbinyl carbon (red) introduces significant steric bulk, differentiating DMBP from primary benzyl esters.

History & Discovery

The history of benzylisopropyl propionate is intrinsically linked to the development of carbinol esters in the mid-20th century.

  • Early 1900s - The Carbinol Era: The parent alcohol, Dimethyl Benzyl Carbinol (DMBC) , was synthesized and recognized for its floral (lilac/wood) notes. However, tertiary alcohols are notoriously unstable and difficult to esterify using standard Fischer esterification due to the competing E1 elimination reaction, which yields styrenic derivatives (e.g., dimethyl styrene) rather than the ester.

  • 1950s - Commercial Introduction: DMBP entered public use in the 1950s as fragrance houses sought stable, substantive floral fixatives. It was valued for its ability to impart a "hairy," herbaceous, and fruity nuance to jasmine and rhubarb accords, a profile distinct from the parent alcohol.

  • Steffen Arctander's Contribution (1969): The definitive characterization of DMBP was documented by Steffen Arctander in Perfume and Flavor Chemicals. He described it as having a "sweet, fruity-floral odor... reminiscent of dried herbs, tea leaves, and prune juice," cementing its status in the perfumer's palette.

Synthesis & Manufacturing

Synthesizing DMBP presents a classic organic chemistry challenge: esterifying a tertiary alcohol without causing dehydration.

The Challenge: Steric Hindrance & Elimination

Standard acid-catalyzed esterification (Alcohol + Acid


 Ester + Water) is inefficient for DMBC because the tertiary carbocation intermediate favors elimination to form alkenes over nucleophilic attack by the carboxylic acid.
Optimized Protocol: Anhydride Method

The industrial standard utilizes propionic anhydride with a specific acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid) or a nucleophilic catalyst (DMAP) to drive the reaction kinetically while minimizing temperature to prevent elimination.

Reaction Scheme:



Synthesis_Pathway Figure 2: Synthesis Pathway and Competitive Elimination DMBC Dimethyl Benzyl Carbinol (Tertiary Alcohol) Transition Acyl-Pyridinium / Activated Complex DMBC->Transition Catalyst (p-TsOH) Anhydride Propionic Anhydride Anhydride->Transition Catalyst (p-TsOH) DMBP Benzylisopropyl Propionate (Target Ester) Transition->DMBP Nucleophilic Attack Acid Propionic Acid (Byproduct) Transition->Acid Alkene Dimethyl Styrene (Elimination Impurity) Transition->Alkene E1 Elimination (High Temp)

Figure 2: The synthesis requires controlled conditions to favor the ester (green) over the elimination product (red).

Experimental Protocol (Laboratory Scale)
  • Charge: In a dry 3-neck flask, charge 1.0 mol Dimethyl Benzyl Carbinol and 1.2 mol Propionic Anhydride.

  • Catalysis: Add 0.5% w/w p-Toluenesulfonic acid (p-TsOH).

  • Reaction: Heat to 50–60°C. Note: Do not exceed 80°C to avoid elimination. Stir for 4–6 hours. Monitor by GC.[1]

  • Quench: Cool to room temperature. Add 10%

    
     solution to neutralize excess acid and catalyst.
    
  • Wash: Wash the organic layer with brine.

  • Purification: Fractional vacuum distillation.

    • Boiling Point: ~275°C at 760 mmHg (extrapolated); typically distilled at reduced pressure (e.g., 110°C at 5 mmHg).

  • Yield: Target >85%.

Physicochemical & Sensory Profile[3]

For researchers in formulation or delivery systems, the lipophilicity (LogP) is a critical parameter.

PropertyValueNotes
Appearance Colorless liquidOily viscosity
Odor Type Floral / Fruity"Hairy," rhubarb, jasmine, woody
Specific Gravity 0.980 – 0.988@ 25°C
Refractive Index 1.487 – 1.492@ 20°C
Flash Point > 100°CTCC
LogP (o/w) ~3.57 (Estimated)Highly lipophilic; implies high tissue retention potential
Vapor Pressure 0.005 mmHg@ 25°C (Low volatility fixative)
Solubility Soluble in alcohol, oilsInsoluble in water (17.7 mg/L)
Biological Profile (ADME & Toxicology)

Understanding the metabolic fate of DMBP is essential for safety assessments in drug development and cosmetics.

Metabolism: Hydrolysis

Like most esters, DMBP is metabolized primarily via hydrolysis by carboxylesterases in the liver and skin. However, the steric bulk of the tertiary carbinyl group slows the rate of hydrolysis compared to primary esters (e.g., benzyl propionate), potentially increasing its half-life in vivo.

Pathway:

  • Hydrolysis: DMBP

    
     Dimethyl Benzyl Carbinol + Propionic Acid.
    
  • Fate of Alcohol: Dimethyl Benzyl Carbinol undergoes conjugation (glucuronidation) and excretion.

  • Fate of Acid: Propionic acid enters the Krebs cycle via conversion to Propionyl-CoA

    
     Methylmalonyl-CoA 
    
    
    
    Succinyl-CoA.

Metabolic_Pathway Figure 3: Metabolic Fate of Benzylisopropyl Propionate DMBP DMBP (Parent) Hydrolysis Hydrolysis (Carboxylesterases) DMBP->Hydrolysis DMBC Dimethyl Benzyl Carbinol (Tertiary Alcohol) Hydrolysis->DMBC PropAcid Propionic Acid Hydrolysis->PropAcid Conjugate Glucuronide Conjugate (Excretion) DMBC->Conjugate Phase II Metabolism Krebs Krebs Cycle (Energy Production) PropAcid->Krebs via Propionyl-CoA

Figure 3: The molecule cleaves into a tertiary alcohol and a short-chain fatty acid.

Toxicology Summary
  • Skin Sensitization: Generally considered low risk, though high concentrations of the parent alcohol (DMBC) can be mild irritants.

  • Genotoxicity: No mutagenic effects reported (Ames test negative for related structures).

  • Regulatory Status: Approved for use in fragrances (IFRA). Not approved as a direct food additive (Flavor) in many jurisdictions due to lack of specific GRAS status for this specific ester, though the parent alcohol is often permitted.

References
  • Arctander, S. (1969).[2] Perfume and Flavor Chemicals (Aroma Chemicals). Vol. 1 & 2. Montclair, N.J. (Source: )

  • Food and Cosmetics Toxicology. (1980). Monographs on fragrance raw materials: Benzylisopropyl propionate. Vol 18(6), p. 669. (Source: )

  • PubChem. (2025). Compound Summary: (2-methyl-1-phenylpropan-2-yl) propanoate.[3] National Library of Medicine. (Source: )

  • Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of Dimethyl Benzyl Carbinyl Esters. (Source: )

Sources

Foundational

Advanced Characterization and Applications of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate)

Executive Summary Benzylisopropyl propionate , scientifically nomenclatured as Dimethyl Benzyl Carbinyl Propionate (DMBCP) or -Dimethylphenethyl propionate (CAS: 67785-77-7), represents a distinct class of sterically hin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylisopropyl propionate , scientifically nomenclatured as Dimethyl Benzyl Carbinyl Propionate (DMBCP) or


-Dimethylphenethyl propionate  (CAS: 67785-77-7), represents a distinct class of sterically hindered esters with significant utility in olfactory science, controlled release systems, and metabolic research.

Unlike simple primary esters (e.g., benzyl propionate), DMBCP features a tertiary alkyl group attached to the ester linkage. This structural architecture imparts exceptional hydrolytic stability and substantivity, making it a critical molecule for applications requiring prolonged release profiles in high-pH or enzymatic environments. This guide analyzes its chemical behavior, synthesis challenges, and emerging applications in microencapsulation and drug delivery research.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Analysis

The confusion in nomenclature often arises from the trivial name "Benzylisopropyl propionate." The molecule is not an isopropyl ester of a benzyl acid, nor a benzyl ester of an isopropyl acid. It is the propionate ester of dimethyl benzyl carbinol (a tertiary alcohol).

  • Core Feature: The ester oxygen is bonded to a quaternary carbon (C attached to two methyls, a benzyl group, and the oxygen).

  • Steric Consequence: The two methyl groups flanking the ester bond create a "steric shield," significantly retarding nucleophilic attack at the carbonyl carbon. This is the mechanism behind its high substantivity (>100 hours).

Key Physicochemical Data
PropertyValueRelevance to Research
CAS Number 67785-77-7Unique Identifier
Molecular Formula

-
Molecular Weight 206.28 g/mol Permeation kinetics
LogP (o/w) ~3.57 (est)Highly lipophilic; excellent membrane permeability
Vapor Pressure 0.005 mmHg @ 25°CLow volatility (Base note/Fixative)
Refractive Index 1.487 – 1.492Purity verification standard
Solubility Soluble in Alcohol, Oils; Insoluble in Water (17 mg/L)Requires emulsification for aqueous delivery

Part 2: Synthesis & Catalysis Research

The Challenge of Tertiary Esterification

Standard Fischer esterification (Alcohol + Acid +


) is inefficient for DMBCP due to the tertiary nature of Dimethyl Benzyl Carbinol. The carbocation intermediate is prone to elimination (forming olefins) rather than esterification, and the steric bulk prevents the approach of the acid.
Optimized Synthetic Protocol (Anhydride Method)

To synthesize DMBCP in high yield for research purposes, an activated acylating agent (propionic anhydride) and a nucleophilic catalyst (DMAP) are required.

Reagents:

  • Dimethyl Benzyl Carbinol (1.0 eq)

  • Propionic Anhydride (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq - Catalyst)

  • Triethylamine (1.5 eq - Base)

  • Dichloromethane (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve Dimethyl Benzyl Carbinol in dry Dichloromethane under

    
     atmosphere.
    
  • Activation: Add Triethylamine and DMAP. Cool to 0°C.

  • Acylation: Dropwise addition of Propionic Anhydride to control exotherm.

  • Reflux: Allow to warm to room temperature and reflux for 12–24 hours (tertiary alcohols react slowly).

  • Quench: Wash with

    
     (removes acid), then 1M HCl (removes amines), then Brine.
    
  • Purification: Vacuum distillation is required to separate the product from unreacted tertiary alcohol.

Synthesis Workflow Diagram

Synthesis Figure 1: DMAP-Catalyzed Synthesis of Sterically Hindered DMBCP Substrate Dimethyl Benzyl Carbinol (Tertiary Alcohol) Intermediate Acyl-Pyridinium Complex Substrate->Intermediate Nucleophilic Attack Reagent Propionic Anhydride + DMAP/Et3N Reagent->Intermediate Product Benzylisopropyl Propionate (DMBCP) Intermediate->Product Sterically Hindered Transfer SideProduct Propionic Acid (Salt Form) Intermediate->SideProduct

Part 3: Biological Interface & Metabolic Applications

Hydrolytic Stability & Metabolism

In biological systems, esters are cleaved by carboxylesterases. However, DMBCP acts as a metabolic probe for steric sensitivity.

  • Primary Esters (e.g., Benzyl Propionate): Rapidly hydrolyzed (

    
     in plasma).
    
  • Tertiary Esters (DMBCP): Significantly slower hydrolysis (

    
    ).
    

This property makes DMBCP an excellent candidate for pro-fragrance or prodrug moieties where delayed release of the active alcohol (Dimethyl Benzyl Carbinol) or acid (Propionic Acid) is desired.

Metabolic Pathway Diagram

Metabolism Figure 2: Metabolic Hydrolysis Pathway of DMBCP DMBCP DMBCP (Lipophilic Ester) Enzyme Carboxylesterase (Sterically Impeded) DMBCP->Enzyme Slow Binding Alcohol Dimethyl Benzyl Carbinol (Active Metabolite) Enzyme->Alcohol Hydrolysis Acid Propionic Acid (Short Chain Fatty Acid) Enzyme->Acid Excretion Glucuronidation & Renal Excretion Alcohol->Excretion

Part 4: Advanced Research Applications

Microencapsulation & Controlled Release

Recent patent literature identifies DMBCP as a core material in biodegradable microcapsules. Its high lipophilicity allows it to stabilize other volatile actives within a hydrophobic core.

  • Application: In drug delivery, DMBCP can serve as a co-solvent/carrier in PLGA (Poly(lactic-co-glycolic acid)) microspheres to modulate the release rate of highly water-soluble drugs.

  • Mechanism: The ester acts as a plasticizer, modifying the glass transition temperature (

    
    ) of the polymer matrix.
    
Olfactory Science & Substantivity

In sensory research, DMBCP is used to study substantivity (adherence to substrates like skin or fabric).

  • Odor Profile: Sweet, floral, jasmine, herbal tea.[1]

  • Research Use: It serves as a standard for "Base Note" behavior. Researchers use it to calibrate headspace analysis (GC-MS) for detecting low-volatility compounds on keratin surfaces (skin/hair).

Toxicology & Safety Profile
  • Status: Generally Recognized As Safe (GRAS).[2]

  • Dermal: Non-irritating and non-sensitizing at 6% concentration.

  • Research Utility: Because of its low toxicity, it is an ideal model lipophile for testing transdermal permeation enhancement without confounding toxicity issues.

Part 5: Experimental Protocol: Comparative Hydrolysis Assay

Objective: To quantify the steric hindrance effect of DMBCP compared to a primary ester (Benzyl Propionate) using an esterase assay.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4.

  • Porcine Liver Esterase (PLE).

  • Substrates: DMBCP and Benzyl Propionate (100

    
    M).
    
  • Acetonitrile (Quenching agent).

Procedure:

  • Preparation: Prepare 100

    
    M solutions of both esters in PBS (with 1% DMSO for solubility).
    
  • Incubation: Add 10 units of PLE to each reaction vial at 37°C.

  • Sampling: Aliquot 100

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately mix with 100

    
    L ice-cold Acetonitrile to stop enzyme activity.
    
  • Analysis: Analyze supernatant via HPLC-UV (210 nm).

  • Calculation: Plot % Remaining vs. Time.

    • Expected Result: Benzyl Propionate will show rapid decay (

      
       mins). DMBCP will show slow decay (
      
      
      
      mins), validating the steric hindrance hypothesis.

References

  • PubChem. (2025). 1,1-Dimethyl-2-phenylethyl propionate (Compound Summary). National Library of Medicine. [Link]

  • The Good Scents Company. (2024). Dimethyl Benzyl Carbinyl Propionate: Safety and Organoleptic Data.[3][Link]

  • European Patent Office. (2006). Solvent materials and methods for preparing fragrance compositions (EP1707185A1).
  • World Intellectual Property Organization. (2023).
  • McGinty, D., Letizia, C.S., & Api, A.M. (2012). Fragrance material review on benzyl isobutyrate (Comparative Ester Data). Food and Chemical Toxicology. [Link]

Sources

Exploratory

Steric Control in Molecular Design: A Technical Guide to Branched-Chain Aromatic Esters

Executive Summary Branched-chain aromatic esters represent a specialized class of compounds where the intersection of aromatic pi-electron density and steric bulk creates unique physicochemical properties. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Branched-chain aromatic esters represent a specialized class of compounds where the intersection of aromatic pi-electron density and steric bulk creates unique physicochemical properties. Unlike simple aliphatic esters, these molecules exhibit tunable hydrolytic stability and lipophilicity, making them critical tools in prodrug design , fragrance fixation , and advanced materials .

This guide moves beyond basic textbook definitions to explore the causality of their behavior. We will examine how steric hindrance at the


-carbon dictates synthetic strategy and how the Taft Steric Parameter (

)
can be used to predict metabolic half-life.

Part 1: Structural Fundamentals & The Physicochemical Paradox

The core utility of branched-chain aromatic esters lies in the "Physicochemical Paradox": they must be lipophilic enough to cross membranes but labile enough to hydrolyze at the target site.

The Taft Steric Parameter ( )

In drug design, we often rely on the Hammett equation for electronic effects. However, for branched esters, the Taft Equation is the governing principle. The rate of hydrolysis is logarithmically related to the steric bulk of the substituent (


):


  • 
     : Rate constant of the substituted ester.
    
  • 
     : Rate constant of the methyl reference.
    
  • 
     : Steric substituent constant (e.g., 
    
    
    
    -Butyl has a large negative value, indicating profound retardation of hydrolysis).
  • 
     : Sensitivity factor of the reaction to steric effects.[1]
    

Insight: By shifting from a linear chain (e.g., n-butyl benzoate) to a branched chain (e.g., tert-butyl benzoate), you effectively "shield" the carbonyl carbon from enzymatic nucleophilic attack (esterases), extending the plasma half-life of a prodrug.

Lipophilicity and Membrane Permeability

Branching increases the accessible surface area (ASA) and alters the LogP (partition coefficient).

Ester StructureLogP (Calc)Relative Hydrolysis Rate (pH 7.4)Application Context
Methyl Benzoate 2.1100 (Reference)Fragrance (Top note), Rapid release
Isopropyl Benzoate 3.0~5-10Flavor, Moderate stability
2-Ethylhexyl Benzoate 5.2< 1Plasticizer, UV Filter solvent (High persistence)
tert-Butyl Benzoate 3.3<< 0.1Prodrug protection group (Acid labile, Base stable)

Part 2: Synthetic Methodologies

Standard Fischer esterification (Acid + Alcohol


 Ester + Water) often fails for branched aromatic esters due to the very steric hindrance we desire in the final product. The equilibrium is unfavorable, and the rate is glacially slow.
The Steglich Esterification (The Gold Standard)

To overcome the activation energy barrier of bulky nucleophiles (secondary/tertiary alcohols) attacking a hindered aromatic acid, we must use Dicyclohexylcarbodiimide (DCC) coupled with 4-Dimethylaminopyridine (DMAP) .

Mechanistic Causality:

  • Activation: DCC converts the acid into an O-acylisourea (reactive but sterically crowded).

  • Catalysis: DMAP attacks this intermediate, displacing the urea and forming a highly reactive N-acylpyridinium species. This intermediate projects the carbonyl group away from the bulk, allowing the hindered alcohol to attack.

Experimental Protocol: Synthesis of tert-Butyl Benzoate

This protocol is designed as a self-validating system. The checkpoints ensure reaction completion before workup.

Reagents:

  • Benzoic Acid (1.0 equiv)

  • tert-Butanol (1.2 equiv) - Note: Excess is used as it is the cheaper reagent.

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere. Charge with Benzoic Acid, tert-Butanol, and DMAP in DCM (0.5 M concentration relative to acid).

  • Activation: Cool the solution to 0°C. Dropwise add a solution of DCC in DCM over 20 minutes.

    • Why? Controlling the addition rate prevents the "runaway" exotherm and minimizes N-acylurea rearrangement (a dead-end side product).

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

    • Visual Checkpoint: The solution should become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Validation (TLC): Spot the reaction mixture against the starting Benzoic Acid. The acid spot (low

    
    ) must disappear. If Acid remains, add 0.1 equiv more DCC.
    
  • Workup (Critical Step):

    • Filter off the white DCU precipitate.

    • Wash filtrate with 0.5N HCl (removes DMAP).

    • Wash with Saturated

      
       (removes unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Mechanism Visualization

The following diagram illustrates the Steglich pathway, highlighting the critical role of DMAP in overcoming steric barriers.

SteglichMechanism Acid Benzoic Acid (Steric Bulk) Inter1 O-Acylisourea (Unstable Intermediate) Acid->Inter1 + DCC DCC DCC (Coupling Agent) DCC->Inter1 Inter2 N-Acylpyridinium Ion (Highly Reactive) Inter1->Inter2 + DMAP (Fast Step) Waste DCU (Insoluble Urea) Inter1->Waste Side Rxn (Rearrangement) DMAP DMAP (Nucleophilic Catalyst) Inter2->DMAP Regenerated Product tert-Butyl Benzoate (Branched Ester) Inter2->Product + Alcohol Alcohol tert-Butanol (Hindered Nucleophile)

Caption: Figure 1: The Steglich Esterification Cycle. DMAP acts as an acyl transfer agent, bypassing the steric hindrance of the O-acylisourea intermediate.

Part 3: Pharmaceutical Applications (Prodrug Design)

In drug development, branched aromatic esters are utilized to modulate Pharmacokinetics (PK) .

The "Metabolic Switch"

By varying the branching of the ester chain, scientists can tune the release rate of the active parent drug.

  • Linear Esters: Rapid hydrolysis by plasma esterases

    
     High 
    
    
    
    (burst release).
  • Branched Esters: Slow hydrolysis

    
     Sustained release (flatter PK curve).
    

Case Study: Testosterone Esters Testosterone itself has a short half-life.

  • Testosterone Propionate (Linear): Half-life ~2 days.

  • Testosterone Enanthate (Linear, long): Half-life ~7-10 days.

  • Testosterone Cypionate (Cyclic/Branched): Increased steric bulk at the

    
    -carbon relative to the ester linkage provides slightly different release kinetics and solubility profiles.
    
Logic Flow: Prodrug Selection

Use this decision tree when designing an ester prodrug.

ProdrugLogic Start Parent Drug (Poor Permeability/Stability) Goal Define PK Goal Start->Goal Branch1 Need Rapid Onset? Goal->Branch1 Branch2 Need Sustained Release? Goal->Branch2 Sol1 Linear Ester (Methyl/Ethyl) Branch1->Sol1 Yes Sol2 Branched Ester (Isopropyl/t-Butyl) Branch2->Sol2 Yes Outcome1 High Cmax Short T1/2 Sol1->Outcome1 Outcome2 Stable vs Esterases Long T1/2 Sol2->Outcome2

Caption: Figure 2: Decision matrix for ester prodrug design based on desired pharmacokinetic profile.

Part 4: Analytical Validation

Verifying the synthesis of branched aromatic esters requires specific attention to NMR splitting patterns and IR shifts.

Proton NMR ( H-NMR)
  • Aromatic Region (7.0 - 8.0 ppm): Multiplets corresponding to the benzoate ring.

  • Alpha-Proton (

    
    ): 
    
    • Isopropyl ester: A septet at ~5.0–5.2 ppm.

    • tert-Butyl ester:Diagnostic: The disappearance of the

      
      -proton signal entirely and the appearance of a massive singlet (9H) at ~1.5–1.6 ppm.
      
Mass Spectrometry (GC-MS)

Branched aromatic esters often undergo McLafferty Rearrangement if a gamma-hydrogen is available (e.g., 2-ethylhexyl benzoate).

  • Base Peak: Often the Benzoyl cation (

    
     105) or the protonated benzoic acid (
    
    
    
    122) after alkene elimination.
  • Validation Check: For tert-butyl benzoate, look for the loss of isobutylene (

    
    ).
    

References

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Zhou, G.Y. (2024).[2] Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Link

  • Smith, P. A., et al. (2023). Aromatized liposomes for sustained drug delivery. Nature Communications/NIH. Link

  • Common Organic Chemistry. (n.d.). Steglich Esterification: Mechanism and Conditions. Link

Sources

Foundational

The Isopropyl Moiety in Ester Functionality: A Technical Guide to Steric Control and Prodrug Design

Abstract This technical guide analyzes the physicochemical and biological role of the isopropyl group ( ) within ester functionalities. Unlike simple methyl or ethyl esters, the isopropyl moiety introduces a critical bal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide analyzes the physicochemical and biological role of the isopropyl group (


) within ester functionalities. Unlike simple methyl or ethyl esters, the isopropyl moiety introduces a critical balance of steric hindrance and lipophilicity (

), acting as a "metabolic toggle" in drug development. This guide details the mechanistic basis for using isopropyl esters to modulate hydrolysis kinetics, enhance corneal/dermal permeability, and optimize shelf-life stability, supported by protocols for synthesis and kinetic validation.

The Isopropyl Paradox: Sterics vs. Lipophilicity

In medicinal chemistry, the transformation of a carboxylic acid to an ester is a standard strategy to mask polarity. However, the choice of the alcohol moiety dictates the molecule's fate. The isopropyl group occupies a unique "Goldilocks" zone between the hyper-labile methyl ester and the hyper-stable tert-butyl ester.

Physicochemical Descriptors

To rationalize the choice of an isopropyl group, we must quantify its impact compared to linear homologs.

Substituent (

)
Taft Steric Parameter (

)
Inductive Effect (

)
Lipophilicity Contribution (

)
Chemical Hydrolysis Rate (

)
Methyl (

)
0.00 (Ref)0.000.501.00
Ethyl (

)
-0.07-0.101.00~0.76
Isopropyl (

)
-0.47 -0.19 1.30 ~0.30
tert-Butyl (

)
-1.54-0.301.70<0.01

Data aggregated from physical organic chemistry standards (Hansch/Leo).

Key Insight: The sharp drop in


 (-0.47) for the isopropyl group signifies a substantial increase in steric bulk proximal to the carbonyl carbon. This bulk shields the carbonyl from nucleophilic attack (water/hydroxide) during shelf storage, significantly improving chemical stability compared to ethyl esters, without abolishing enzymatic lability in vivo.

Mechanistic Role in Hydrolysis

The utility of the isopropyl ester lies in its differential reactivity: it is resistant to chemical hydrolysis (shelf stability) but susceptible to enzymatic hydrolysis (bio-activation).

Chemical Hydrolysis (Base-Catalyzed)

In a basic environment (pH > 7), the rate-determining step is the formation of the tetrahedral intermediate. The isopropyl group's two methyl wings create a "steric fence" that destabilizes this crowded transition state.

Enzymatic Hydrolysis (The "Lock and Key" Fit)

While sterically hindered against random nucleophiles, the isopropyl group is highly lipophilic. Specific esterases, particularly carboxylesterase 1 (hCE1) and corneal esterases, possess hydrophobic pockets that accommodate the isopropyl group. This allows for rapid cleavage in vivo despite the steric bulk that protects the drug ex vivo.

Case Study: Travoprost Travoprost is a prostaglandin F2


 analog used for glaucoma.[1][2][3] It is administered as an isopropyl ester prodrug.[1][4]
  • Problem: The free acid is too polar to penetrate the corneal epithelium effectively.

  • Solution: Esterification with isopropanol increases LogP, facilitating transport across the lipophilic corneal membrane.

  • Activation: Once inside the corneal stroma, resident esterases rapidly hydrolyze the isopropyl ester, releasing the active free acid to bind the FP receptor.[1][2][5]

  • Result: Enhanced bioavailability and reduced systemic side effects compared to the free acid.

Visualization of Steric Shielding

The following diagram illustrates the kinetic barrier introduced by the isopropyl group during nucleophilic attack.

HydrolysisMechanism Ester Isopropyl Ester (Ground State) TS Tetrahedral Intermediate (Transition State) Ester->TS Nucleophilic Attack (OH-) High Activation Energy Product Carboxylate + Isopropanol TS->Product Collapse StericClash Steric Clash: Methyl groups hinder OH- approach StericClash->TS Destabilizes

Caption: The isopropyl group destabilizes the transition state via steric clash, increasing activation energy for chemical hydrolysis.

Synthesis Protocols

Introducing an isopropyl group requires specific conditions due to the secondary alcohol's lower nucleophilicity compared to primary alcohols.

Protocol A: Steglich Esterification (Mild Conditions)

Best for acid-sensitive or valuable pharmaceutical intermediates.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Isopropanol (1.5 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve the carboxylic acid and isopropanol in anhydrous DCM under Nitrogen atmosphere.

  • Catalyst Addition: Add DMAP. Cool the solution to 0°C.

  • Coupling: Add DCC dissolved in DCM dropwise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: Acid Chloride Method (Robust)

Best for sterically hindered acids.

Workflow:

  • Convert carboxylic acid to acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Dissolve Acid Chloride in DCM.

  • Add Isopropanol (2.0 equiv) and Pyridine (3.0 equiv) at 0°C.

  • Stir at RT for 4 hours.

  • Standard aqueous workup.

Experimental Validation: Hydrolysis Kinetics Assay

To verify the stability/lability profile of a new isopropyl ester, the following assay is standard.

Materials
  • Buffer A (Chemical Stability): PBS pH 7.4 (simulating shelf/blood pH).

  • Buffer B (Enzymatic Stability): Porcine Liver Esterase (PLE) or Human Plasma in PBS.

  • Analysis: HPLC-UV or LC-MS.

Protocol
  • Stock Solution: Prepare a 10 mM stock of the isopropyl ester in Acetonitrile.

  • Incubation:

    • Add 10 µL stock to 990 µL of Buffer A (Control) and Buffer B (Enzyme).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • At

      
       minutes.
      
    • Aliquot 100 µL and quench immediately with 100 µL cold Acetonitrile (with internal standard).

  • Quantification:

    • Centrifuge (10,000 rpm, 5 min) to pellet proteins.

    • Inject supernatant into HPLC.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • Half-life

      
      .[6]
      

Self-Validating Check: The chemical stability (


 in Buffer A) should be >24 hours, while enzymatic stability (

in Buffer B) should be <60 minutes for a viable prodrug candidate.

Strategic Decision Framework

When should you use an isopropyl ester over a methyl or ethyl ester?

DecisionTree Start Drug Design Goal Permeability Is corneal/dermal permeability poor? Start->Permeability Stability Is the Methyl Ester too unstable (shelf)? Permeability->Stability Yes UseMethyl Select Methyl/Ethyl Ester Permeability->UseMethyl No (Polarity ok) Enzymatic Is rapid activation required? Stability->Enzymatic Yes Stability->UseMethyl No UseIsopropyl SELECT ISOPROPYL ESTER (Travoprost/Latanoprost Model) Enzymatic->UseIsopropyl Yes UseTButyl Select t-Butyl Ester (Metabolically Stable) Enzymatic->UseTButyl No (Block metabolism)

Caption: Decision matrix for selecting isopropyl esters based on permeability, stability, and activation requirements.

References

  • Hellberg, M. R., et al. (2002). The Hydrolysis of the Prostaglandin Analog Prodrug Bimatoprost to 17-Phenyl-trinor PGF2α by Human and Rabbit Ocular Tissue. Journal of Ocular Pharmacology and Therapeutics. Link

  • Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds. Current Drug Metabolism. Link

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry. Link

  • Lavis, L. D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. Link

  • Babizhayev, M. A. (2017). Drug design and development of isopropyl ester prodrugs for ophthalmic delivery. Drug Development and Industrial Pharmacy. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate)

-Dimethylphenethyl propionate; Benzylisopropyl propionate. Executive Summary This application note details the protocol for the biocatalytic synthesis of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate),...

Author: BenchChem Technical Support Team. Date: February 2026


-Dimethylphenethyl propionate; Benzylisopropyl propionate.

Executive Summary

This application note details the protocol for the biocatalytic synthesis of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate), a high-value fragrance ingredient characterized by sweet, floral, and berry-like notes.

The Challenge: Unlike primary alcohol esters (e.g., Benzyl Propionate), this target molecule is an ester of a tertiary alcohol (Dimethyl Benzyl Carbinol). Tertiary alcohols exhibit significant steric hindrance, making them poor nucleophiles for standard lipase-catalyzed esterification.

The Solution: This protocol utilizes Immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435) in a solvent-free or hydrophobic media system.[1][2] To overcome the thermodynamic and kinetic barriers of tertiary alcohol esterification, we employ a Water Activity Control (


)  strategy combined with Process Intensification  using an activated acyl donor (Vinyl Propionate) or optimized direct esterification with molecular sieves.

Mechanistic Insight & Experimental Logic

The Steric Challenge

The synthesis relies on the Ping-Pong Bi-Bi mechanism . However, the step involving the nucleophilic attack of the alcohol on the Acyl-Enzyme intermediate is the rate-limiting step (RLS).

  • Primary Alcohols: Fast attack, high conversion.

  • Tertiary Alcohols (Target): The bulky dimethyl group adjacent to the hydroxyl group creates steric clashes with the active site of CALB (specifically the stereospecificity pocket).

  • Implication: High enzyme loading and elevated temperatures (relative to enzyme stability) are required to drive the reaction.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific bottleneck caused by the tertiary alcohol substrate.

G cluster_0 Steric Bottleneck Enzyme Free Lipase (CALB) Complex1 Non-Covalent Michaelis Complex Enzyme->Complex1 + Donor AcylDonor Acyl Donor (Propionic Acid/Vinyl Propionate) AcylDonor->Complex1 AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme Acylation Product1 By-product (Water/Acetaldehyde) AcylEnzyme->Product1 Release Complex2 Tetrahedral Intermediate AcylEnzyme->Complex2 + Alcohol (Rate Limiting Step) Alcohol Substrate B: Dimethyl Benzyl Carbinol (Tertiary Alcohol) Alcohol->Complex2 Complex2->Enzyme Regeneration FinalProduct Product: Benzylisopropyl Propionate Complex2->FinalProduct Deacylation

Figure 1: Ping-Pong Bi-Bi mechanism highlighting the rate-limiting nucleophilic attack by the sterically hindered tertiary alcohol.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Enzyme Novozym 435 (Immobilized C. antarctica Lipase B)[1][2]Biocatalyst (robust, thermostable).
Substrate A Dimethyl Benzyl Carbinol (DMBC) >98%The alcohol acceptor (Tertiary).
Substrate B (Option 1) Propionic Acid >99%Acyl donor (Direct esterification).
Substrate B (Option 2) Vinyl Propionate >98%Activated acyl donor (Transesterification).
Solvent n-Heptane or Solvent-FreeReaction medium (Hydrophobic).
Desiccant Molecular Sieves (3Å or 4Å), ActivatedWater removal (Critical for Option 1).
Equipment
  • Thermostatic orbital shaker (set to 60°C).

  • Screw-capped glass vials (20 mL) with chemically resistant septa.

  • GC-FID or HPLC for quantitative analysis.

  • Vacuum desiccator (for enzyme pre-equilibration).

Experimental Protocols

Protocol A: Pre-treatment of Catalyst (Water Activity Control)

Rationale: Commercial immobilized lipases often contain varying moisture. For esterification in hydrophobic media, a specific water activity (


) is required to maintain enzyme flexibility without promoting hydrolysis.
  • Desorption: Place Novozym 435 beads in a vacuum desiccator over saturated salt solution (e.g.,

    
     for 
    
    
    
    ) or simply store over activated silica gel for 24 hours if strict
    
    
    control is unavailable.
  • Activation: Just prior to use, wash the beads with dry n-heptane to remove storage preservatives if necessary (though Novozym 435 is usually ready-to-use).

Protocol B: Synthesis Workflow (Direct Esterification)

Use this route for "Green Labeling" (avoiding vinyl esters). Note that conversion will be slower.

  • Substrate Preparation: In a 20 mL vial, dissolve 10 mmol Dimethyl Benzyl Carbinol and 12 mmol Propionic Acid (1:1.2 molar ratio) in 5 mL of n-Heptane .

    • Note: Excess acid drives the equilibrium but high concentrations can denature the enzyme. 1.2 equivalents is the safe upper limit.

  • Desiccant Addition: Add 100 mg of activated Molecular Sieves (3Å) to the mixture.

    • Critical: Water produced during the reaction will induce hydrolysis (reverse reaction). Sieves are mandatory.

  • Enzyme Addition: Add 50 mg Novozym 435 (approx. 1-2% w/v relative to substrate mass).

    • Optimization: For tertiary alcohols, increasing load to 5-10% w/w significantly improves yield.

  • Incubation: Incubate at 60°C with orbital shaking at 200 rpm .

    • Why 60°C? Tertiary alcohols require higher activation energy. CALB is stable up to 80°C in organic solvents.

  • Monitoring: Sample 50

    
    L every 6 hours. Dilute in Ethyl Acetate for GC analysis.
    
    • Target: >80% conversion at 48 hours.

Protocol C: High-Yield Synthesis (Transesterification)

Use this route for maximum yield and faster kinetics. Vinyl propionate makes the reaction irreversible by releasing acetaldehyde (tautomerizes to gas/volatile).

  • Reaction Mix: Mix 10 mmol Dimethyl Benzyl Carbinol and 15 mmol Vinyl Propionate (1:1.5 ratio) in 5 mL n-Heptane (or run solvent-free).

  • Catalyst: Add 100 mg Novozym 435 .

  • Conditions: 55°C, 200 rpm, open system (or vented septum) to allow acetaldehyde escape.

  • Duration: 24 hours.

  • Work-up: Filter enzyme (reusable). Evaporate excess vinyl propionate (low boiling point).

Process Workflow & Logic Diagram

The following flowchart outlines the decision matrix for selecting the synthesis route and the downstream processing steps.

Workflow Start Start: Substrate Selection Decision Is 'Natural' Label Required? Start->Decision RouteA Route A: Direct Esterification (Propionic Acid) Decision->RouteA Yes (Green Chem) RouteB Route B: Transesterification (Vinyl Propionate) Decision->RouteB No (High Yield) AddSieves Add Molecular Sieves (Water Removal Critical) RouteA->AddSieves IncubateA Incubate 48-72h @ 60°C AddSieves->IncubateA Filter Filtration (Recover Enzyme for Reuse) IncubateA->Filter Vent Vent Acetaldehyde (Irreversible Step) RouteB->Vent IncubateB Incubate 24h @ 55°C Vent->IncubateB IncubateB->Filter Purification Vacuum Distillation (Remove Solvent/Excess Donor) Filter->Purification Final Final Product: Benzylisopropyl Propionate Purification->Final

Figure 2: Operational workflow comparing Direct Esterification vs. Transesterification routes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric HindranceSwitch from Propionic Acid to Vinyl Propionate . Increase Enzyme load to 10% w/w.
Reaction Stalls at 50% Water Accumulation(Route A) Replace Molecular Sieves mid-reaction. Check initial solvent dryness.
Enzyme Aggregation High Polarity/WaterEnsure solvent is hydrophobic (Heptane/Hexane). Avoid hydrophilic solvents like Ethanol.
By-product Peaks HydrolysisEnsure the enzyme was not stored in a humid environment. Pre-dry enzyme in a desiccator.

References

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[1][2][3][4][5][6] Chemical Society Reviews, 42(15), 6406-6436. Link

  • Ortiz, C., et al. (2019).[2] Novozym 435: The "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology, 9, 2380-2420. Link

  • Bornscheuer, U. T. (1995). Lipase-catalyzed syntheses of monoacylglycerols. Enzyme and Microbial Technology, 17(7), 578-615. (Foundational text on lipase specificity constraints).
  • PubChem Database. (n.d.). Benzylisopropyl propionate (Compound CID 105595).[7] National Center for Biotechnology Information. Link

  • Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology, 32(7), 783-789.

Sources

Application

High-Resolution GC-MS Profiling of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate)

Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Identity Benzylisopropyl propionate is a colloquial trade name often used in the fragrance and flavor industry for -dimethylphenethyl pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Identity

Benzylisopropyl propionate is a colloquial trade name often used in the fragrance and flavor industry for


-dimethylphenethyl propionate  (also known as Dimethyl Benzyl Carbinyl Propionate or DMBC Propionate).

Accurate analysis of this ester requires distinguishing it from structural isomers (e.g., phenethyl propionate analogs) and monitoring for hydrolysis products (dimethyl benzyl carbinol). This guide provides a validated protocol for the qualitative and quantitative analysis of benzylisopropyl propionate using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Profile[1][2][3][4][5][6]
  • IUPAC Name: 2-methyl-1-phenylpropan-2-yl propanoate[1][2]

  • CAS Number: 67785-77-7[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 206.28 g/mol [1]

  • Boiling Point: ~275°C

  • Key Fragrance Notes: Floral, fruity, berry, woody, rhubarb-like.

Method Development Strategy (The "Why")

Column Selection: Polarity vs. Resolution

For this analysis, we utilize a 5%-phenyl-arylene / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms).

  • Reasoning: Benzylisopropyl propionate is moderately non-polar (LogP ~3.57). A non-polar column ensures elution based primarily on boiling point, providing sharp peak shapes and high thermal stability up to 325°C, which is necessary to bake out heavier co-extractives often found in essential oils or synthetic matrices.

  • Alternative: A PEG (Wax) column can be used if the analyte co-elutes with specific terpene hydrocarbons, but it suffers from lower thermal stability.

Inlet Dynamics: Split vs. Splitless
  • Split Injection (Recommended): Since this compound is typically analyzed as a raw ingredient or a significant component of a fragrance concentrate (0.1% - 5%), a split ratio of 50:1 is crucial to prevent column overload and detector saturation.

  • Inlet Temperature: Set to 250°C . This ensures rapid volatilization without inducing thermal degradation (ester pyrolysis) which can occur at higher temperatures (>280°C).

Mass Spectrometry: Ionization Physics
  • Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35–350

    
    .
    
  • Key Diagnostic Ions: The tertiary carbocation structure facilitates specific fragmentation. We expect a base peak at

    
     57  (propionyl cation) or 
    
    
    
    91
    (tropylium ion), with a characteristic loss of the propionate group.

Experimental Protocol

Reagents & Materials
  • Standard: Dimethyl Benzyl Carbinyl Propionate (>98% purity).

  • Solvent: HPLC-grade Hexane or Ethanol (Anhydrous).

  • Internal Standard (ISTD): Methyl Decanoate or Phenethyl Acetate (distinct retention time, similar ionization efficiency).

  • Vials: Amber glass silanized vials to prevent surface adsorption.

Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of Benzylisopropyl propionate into a 10 mL volumetric flask. Dilute to volume with Hexane (Concentration: 1 mg/mL).

  • ISTD Addition: Add 10

    
    L of ISTD stock (1 mg/mL) to 1 mL of the sample solution.
    
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter if particulate matter is observed (common in natural extracts).
    
Instrumental Parameters (Agilent 7890/5977 Equivalent)
ParameterSettingRationale
Inlet Mode Split (50:1)Prevents saturation; improves peak shape.
Inlet Temp 250°CEnsures flash vaporization.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible RT.
Column DB-5ms UI (30m x 0.25mm x 0.25

m)
Standard non-polar phase.
Oven Program 60°C (1 min hold)

10°C/min

280°C (5 min hold)
Ramps fast enough to elute in <25 mins.
Transfer Line 280°CPrevents condensation before MS source.
Source Temp 230°CStandard for EI; minimizes contamination.
Quad Temp 150°CMaintains mass filter stability.
Acquisition Scan (35-350 amu)Captures full fragmentation pattern.

Data Analysis & Interpretation

Fragmentation Pathway

The mass spectrum of benzylisopropyl propionate is dominated by cleavage adjacent to the carbonyl group and the benzyl position.

Key Fragments:

  • 
     133: 
    
    
    
    (Dimethyl benzyl carbinyl cation). This is a primary cleavage product.
  • 
     91: 
    
    
    
    (Tropylium ion). Formed from the benzyl moiety; highly stable and characteristic of all benzyl derivatives.
  • 
     57: 
    
    
    
    (Propionyl cation). Derived from the ester tail.
  • 
     150/151:  Rearrangement products often seen in tertiary esters.
    
Visualization of Analytical Logic

GCMS_Workflow Sample Sample Matrix (Fragrance Oil) Prep Dilution (Hexane) + ISTD Addition Sample->Prep Extraction Inlet Split Inlet (250°C, 50:1) Prep->Inlet Injection (1 uL) Column Separation (DB-5ms, 30m) Inlet->Column Volatilization Source EI Source (70 eV, 230°C) Column->Source Elution Detector Quadrupole (Scan 35-350) Source->Detector Ionization Data Chromatogram & Mass Spectrum Detector->Data Signal Processing

Figure 1: Analytical workflow for the GC-MS profiling of Benzylisopropyl Propionate.

Validation & Quality Control

To ensure the method is "self-validating" (Trustworthiness), adhere to these criteria:

  • Retention Index (RI) Verification:

    • Calculate the Linear Retention Index (LRI) using a C8-C20 alkane ladder.

    • Target LRI (DB-5): ~1450 - 1480 (Note: Values vary slightly by exact phase; calibrate against your specific column).

    • Pass Criteria: Experimental LRI must be within

      
      10 units of the literature value.
      
  • Spectral Match:

    • Compare the collected spectrum against the NIST20 or Wiley library.

    • Pass Criteria: Reverse Match Score > 850/1000.

  • Linearity:

    • Prepare a 5-point calibration curve (10 ppm to 1000 ppm).

    • Pass Criteria:

      
      .
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in inlet liner or column head.Replace liner with deactivated split liner (glass wool). Trim 10cm from column.
Missing Molecular Ion Extensive fragmentation (common in tertiary esters).Rely on

133 and 91 for ID. Use CI (Chemical Ionization) if MW confirmation is mandatory.
Ghost Peaks Carryover or Septum bleed.Run a solvent blank. Check if peaks align with siloxanes (

73, 207, 281).
Degradation Thermal hydrolysis in injector.Lower inlet temperature to 230°C. Ensure solvent is anhydrous.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105595, Benzylisopropyl propionate. Retrieved from [Link]

  • The Good Scents Company (2024). Dimethyl Benzyl Carbinyl Propionate (CAS 67785-77-7) Odor and Properties. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Propanoic acid, 1,1-dimethyl-2-phenylethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Adams, R. P. (2007).Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Standard text for RI values of fragrance esters).

Sources

Method

Application Note: Structural Elucidation of Benzylisopropyl Propionate via High-Resolution NMR

This Application Note provides a rigorous protocol for the structural elucidation of Benzylisopropyl Propionate (chemically known as Dimethyl Benzyl Carbinyl Propionate or -Dimethylphenethyl Propionate ) using high-resol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the structural elucidation of Benzylisopropyl Propionate (chemically known as Dimethyl Benzyl Carbinyl Propionate or


-Dimethylphenethyl Propionate ) using high-resolution ¹H and ¹³C NMR spectroscopy.

Introduction & Structural Analysis

Benzylisopropyl propionate is a vital ester used extensively in the fragrance industry for its floral, fruity, and slightly woody notes. Despite its colloquial name, the molecule is structurally distinct from simple benzyl or isopropyl esters. It is the propionate ester of dimethyl benzyl carbinol (2-methyl-1-phenylpropan-2-ol).[1][2]

Accurate characterization is critical for quality control (QC) in synthesis to distinguish it from potential hydrolysis products (dimethyl benzyl carbinol) or transesterification impurities.

Chemical Structure Breakdown
  • IUPAC Name: (2-methyl-1-phenylpropan-2-yl) propanoate[1][2][3]

  • Molecular Formula: C₁₃H₁₈O₂[1][3]

  • Molecular Weight: 206.28 g/mol [1]

  • Key Moieties for NMR Targeting:

    • Aromatic Ring: Monosubstituted benzene (5 protons).

    • Benzylic Methylene: Isolated

      
       linking the ring to the quaternary center.
      
    • Gem-Dimethyl Group: Two equivalent methyl groups attached to the quaternary carbon bearing the oxygen.

    • Propionate Chain: Ethyl group adjacent to a carbonyl (

      
      ).
      

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifts, follow this preparation standard:

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Rationale:

      
       provides excellent solubility for lipophilic esters and minimizes solvent overlap in the aliphatic region.
      
  • Concentration:

    • ¹H NMR: 10–15 mg in 0.6 mL solvent.

    • ¹³C NMR: 40–60 mg in 0.6 mL solvent (requires higher concentration for sufficient S/N ratio).

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Instrument Parameters (500 MHz Standard)
Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures rapid repetition without saturation.
Spectral Width 14 ppm (-2 to 12 ppm)240 ppm (-10 to 230 ppm)Covers all expected aromatic and carbonyl signals.
Acquisition Time 3.0 – 4.0 sec1.0 – 1.5 secSufficient to resolve small couplings (J-values).
Relaxation Delay (D1) 1.0 sec2.0 secEnsures quantitative integration accuracy.
Scans (NS) 161024High scan count needed for ¹³C sensitivity.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature for reproducibility.

Results & Discussion

¹H NMR Spectrum Analysis

The proton spectrum of benzylisopropyl propionate is characterized by four distinct signal groups. The absence of coupling between the benzylic methylene and the gem-dimethyl groups is a diagnostic feature of the tertiary carbinyl structure.

Signal Assignments
Shift (δ, ppm)Mult.Int.[2][3][4]AssignmentStructural FragmentCoupling (J, Hz)
7.15 – 7.35 Multiplet5HAr-H Phenyl RingN/A (Complex)
3.05 Singlet2HPh-CH ₂-CBenzylic MethyleneNone (Isolated)
2.28 Quartet2H-CO-CH ₂-CH₃Propionate Methylene

1.44 Singlet6H-C(CH ₃)₂-O-Gem-DimethylsNone
1.11 Triplet3H-CO-CH₂-CHPropionate Methyl

Mechanistic Insight:

  • The 3.05 ppm singlet is critical. If this signal appears as a doublet or multiplet, it indicates the presence of an isomeric impurity (e.g., 1-phenyl-2-propyl propionate).

  • The 1.44 ppm singlet (6H) confirms the quaternary nature of the carbon attached to the oxygen. The magnetic equivalence of these two methyl groups indicates free rotation and lack of chirality in the molecule.

¹³C NMR Spectrum Analysis

The carbon spectrum confirms the ester skeleton and the quaternary center.

Signal Assignments
Shift (δ, ppm)TypeAssignmentStructural Context
173.8 C_quatC =OEster Carbonyl
137.5 C_quatAr-C _ipsoAromatic Quaternary Carbon
130.3 CHAr-C H (meta)Aromatic Ring
128.0 CHAr-C H (ortho)Aromatic Ring
126.4 CHAr-C H (para)Aromatic Ring
82.5 C_quat-C (CH₃)₂-O-Tertiary Carbinyl Carbon
46.2 CH₂Ph-C H₂-Benzylic Carbon
28.6 CH₂-CO-C H₂-Propionate Alpha-Carbon
25.8 CH₃-C(C H₃)₂-Gem-Dimethyl Carbons
9.3 CH₃-CH₂-C H₃Propionate Terminal Methyl

Diagnostic Check:

  • The signal at 82.5 ppm is characteristic of a tertiary carbon bonded to an oxygen atom (C-O). A shift significantly upfield (<70 ppm) would suggest hydrolysis to the alcohol or a primary/secondary ester structure.

Visualization of Analytical Workflow

The following diagram outlines the logical flow for confirming the identity of Benzylisopropyl Propionate, distinguishing it from common isomers.

NMR_Workflow Sample Unknown Sample (Benzylisopropyl Propionate Candidate) H1_Acq ¹H NMR Acquisition (CDCl₃, 500 MHz) Sample->H1_Acq Check_Benzylic Check Benzylic Region (3.0 - 3.1 ppm) H1_Acq->Check_Benzylic Singlet_2H Singlet (2H) Confirms Isolated CH₂ Check_Benzylic->Singlet_2H Observed Doublet_Multiplet Doublet/Multiplet REJECT: Isomeric Impurity Check_Benzylic->Doublet_Multiplet Observed Check_Methyls Check Methyl Region (1.4 - 1.5 ppm) Singlet_6H Singlet (6H) Confirms Gem-Dimethyl Check_Methyls->Singlet_6H Observed Doublet_6H Doublet (6H) REJECT: Isopropyl Group (CH(CH₃)₂) Check_Methyls->Doublet_6H Observed (indicates true isopropyl) Singlet_2H->Check_Methyls Final_ID Identity Confirmed: Dimethyl Benzyl Carbinyl Propionate Singlet_6H->Final_ID

Figure 1: Logic tree for validating Benzylisopropyl Propionate structure versus common isomers (e.g., isopropyl esters).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 105595, 1,1-Dimethyl-2-phenylethyl propionate. Retrieved from [Link]

  • The Good Scents Company (2023). Dimethyl Benzyl Carbinyl Propionate Information and Organoleptic Profile. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Propanoic acid, 1,1-dimethyl-2-phenylethyl ester - Gas Chromatography and Mass Spectra. Retrieved from [Link]

Sources

Application

Advanced FT-IR Characterization of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate)

Application Note: AN-SPEC-2025-04 Executive Summary This application note details the protocol for the structural authentication and quality control of Benzylisopropyl Propionate , chemically known as Dimethyl Benzyl Car...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPEC-2025-04

Executive Summary

This application note details the protocol for the structural authentication and quality control of Benzylisopropyl Propionate , chemically known as Dimethyl Benzyl Carbinyl Propionate (CAS: 67785-77-7).[1]

While often referred to in trade as "benzylisopropyl propionate," this molecule is structurally the propionate ester of dimethyl benzyl carbinol (1,1-dimethyl-2-phenylethyl propionate).[1][2] It is a critical high-value ingredient in the fragrance industry, prized for its sweet, floral, and berry-like notes.[1] Precise spectroscopic characterization is essential to distinguish it from structural isomers (e.g., benzyl isobutyrate) and to detect hydrolysis degradation products (propionic acid).[1]

This guide provides a self-validating workflow for researchers to acquire, analyze, and interpret the FT-IR spectrum of this ester with high confidence.

Chemical Identity & Vibrational Theory[1]

Understanding the molecular geometry is a prerequisite for accurate spectral interpretation.[1] The molecule consists of four distinct vibrational domains:

  • The Propionate Head: A carbonyl (

    
    ) and an ethyl group.[1]
    
  • The Ester Linkage: The

    
     antisymmetric stretching center.[1]
    
  • The Gem-Dimethyl Pivot: A quaternary carbon with two methyl groups (

    
    ), creating specific bending modes.[1]
    
  • The Benzyl Tail: A monosubstituted aromatic ring.[1]

Molecular Data Table
PropertyDetail
IUPAC Name (2-methyl-1-phenylpropan-2-yl) propanoate
Common Synonyms Benzylisopropyl propionate; Dimethyl benzyl carbinyl propionate; DMBCA Propionate
CAS Number 67785-77-7
Molecular Formula

Molecular Weight 206.28 g/mol
Physical State Colorless liquid

Experimental Protocol

Instrumentation & Configuration
  • Spectrometer: Research-grade FT-IR (e.g., Michelson interferometer design).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for standard QC; MCT (Mercury Cadmium Telluride) for trace analysis.[1]

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).[1] Diamond is preferred over ZnSe for its chemical resistance and hardness.[1]

  • Resolution: 4 cm⁻¹.[1][3]

  • Scans: 32 scans (background), 32 scans (sample).

Workflow Diagram

The following logic flow ensures data integrity from sampling to validation.

FTIR_Workflow Start Start: Sample Intake Clean 1. Clean Crystal (Isopropanol) Start->Clean Bg 2. Acquire Background (Air) Clean->Bg Deposition 3. Sample Deposition (10 µL Neat Liquid) Bg->Deposition Acquisition 4. Acquire Spectrum (4000-600 cm⁻¹) Deposition->Acquisition QC_Check 5. Quality Check (Signal-to-Noise) Acquisition->QC_Check QC_Check->Clean Fail (Low S/N) Process 6. Post-Processing (ATR Correction) QC_Check->Process Pass Validation 7. Peak Validation Process->Validation

Figure 1: Operational workflow for ATR-FTIR analysis of liquid esters.

Step-by-Step Methodology
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol.[1] Ensure the energy throughput meter indicates the crystal is free of residue (Baseline > 95% energy).[1]

  • Background Collection: Collect the background spectrum (air) immediately prior to sampling to compensate for atmospheric

    
     (~2350 cm⁻¹) and 
    
    
    
    .[1]
  • Sample Deposition: Using a glass Pasteur pipette, deposit one drop (~10-20 µL) of neat Benzylisopropyl Propionate onto the center of the crystal.[1]

    • Critical: Ensure no air bubbles are trapped between the liquid and the crystal surface.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1]

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required). This corrects for the depth of penetration dependence on wavelength.[1]

Spectral Interpretation & Peak Assignment

The spectrum of Benzylisopropyl Propionate is defined by the "Rule of Three" for esters (C=O, C-O-C, C-O) modified by the specific gem-dimethyl and benzyl signatures.[1]

The Diagnostic Regions[1]
Region (cm⁻¹)Functional GroupAssignment & Analysis
3100 – 3000 Arom. C-H StretchWeak bands indicating the phenyl ring.[1]
2980 – 2870 Aliph.[1] C-H StretchMedium intensity.[1][4][5] Methyl (

) and Methylene (

) stretches from the propionate and gem-dimethyl groups.[1]
1750 – 1730 C=O Stretch The "Anchor" Peak. Strong, sharp ester carbonyl.[1][6] Typically centered at 1735 cm⁻¹.[1] Broadening here suggests degradation (free acid).[1]
1600 & 1495 Arom. C=C RingCharacteristic "breathing" modes of the benzene ring.[1]
1385 & 1365 Gem-Dimethyl Identity Marker. A distinct "doublet" (split peak) caused by the symmetric deformation of the

group.[1] Essential for distinguishing from linear isomers.
1200 – 1150 C-O-C StretchStrong antisymmetric stretch of the ester linkage.[1] Often splits into two bands due to vibrational coupling.
750 & 700 Arom.[1] C-H BendStrong out-of-plane (oop) bending.[1] The presence of both peaks confirms a monosubstituted benzene ring.[1]
Structural Validation Logic

To confirm the identity of the molecule, the analyst must verify the connectivity of the functional groups using the following logic gate:

Spectral_Logic Input Input Spectrum Check_CO Check 1735 cm⁻¹ (C=O Present?) Input->Check_CO Check_Gem Check 1360-1385 cm⁻¹ (Gem-Dimethyl Doublet?) Check_CO->Check_Gem Yes Result_Neg REJECT: Isomer or Impurity Check_CO->Result_Neg No (Not an ester) Check_Arom Check 700 & 750 cm⁻¹ (Monosubstituted Benzene?) Check_Gem->Check_Arom Yes Check_Gem->Result_Neg No (Linear isomer) Result_Pos CONFIRMED: Benzylisopropyl Propionate Check_Arom->Result_Pos Yes Check_Arom->Result_Neg No (Wrong substitution)

Figure 2: Spectral interpretation logic for confirming chemical structure.

Troubleshooting & Impurity Detection

Hydrolysis Detection (Degradation)

Esters are susceptible to hydrolysis, reverting to their parent acid and alcohol.[1]

  • Indicator: Appearance of a broad, "hump-like" feature between 3500 – 2500 cm⁻¹ (O-H stretch of carboxylic acid).[1]

  • Secondary Indicator: Shift or broadening of the Carbonyl peak towards 1710 cm⁻¹ (Propionic acid dimer).[1]

Residual Solvent/Alcohol[1]
  • Indicator: A sharp or broad band at 3400 – 3300 cm⁻¹ indicates residual Dimethyl benzyl carbinol (unreacted starting material).[1]

  • Resolution: If this peak exceeds 2% transmittance intensity relative to baseline, the sample requires re-purification.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105595, (2-methyl-1-phenylpropan-2-yl) propanoate.[1] Retrieved from [Link]

  • The Good Scents Company (2024). Dimethyl Benzyl Carbinyl Propionate Data Sheet.[1] Retrieved from [Link][1]

  • Spectroscopy Online (2018). The C=O[1] Bond, Part VI: Esters and the Rule of Three.[1][7] Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Quantification of Benzylisopropyl Propionate

Introduction: The Analytical Imperative for Benzylisopropyl Propionate Benzylisopropyl propionate is an ester of significant interest in various industries, including pharmaceuticals, cosmetics, and fragrance manufacturi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Benzylisopropyl Propionate

Benzylisopropyl propionate is an ester of significant interest in various industries, including pharmaceuticals, cosmetics, and fragrance manufacturing. Its quantification is critical for quality control, formulation development, stability testing, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the precise and accurate determination of benzylisopropyl propionate in various matrices. As Senior Application Scientist, the protocols herein are designed not merely as a set of instructions, but as a self-validating system, grounded in established analytical principles and supported by authoritative references.

Physicochemical Properties and Analytical Strategy

A thorough understanding of the analyte's physicochemical properties is paramount in designing a robust analytical method. Benzylisopropyl propionate, while not extensively documented, can be expected to share properties with its close structural analog, benzyl propionate.

  • Structure: An ester formed from benzyl alcohol and isopropyl propionic acid.

  • Expected Properties (based on benzyl propionate):

    • Boiling Point: High, likely around 220-230°C. This makes it suitable for Gas Chromatography (GC).

    • Solubility: Expected to be soluble in common organic solvents like methanol, ethanol, and acetonitrile, with limited solubility in water. This informs the choice of solvents for sample preparation and mobile phases in High-Performance Liquid Chromatography (HPLC).

    • UV Absorbance: The presence of the benzyl group suggests UV absorbance, likely with a maximum around 260 nm, making HPLC with UV detection a viable technique. Isopropyl alcohol itself has a UV absorbance around 205 nm[1].

Based on these properties, two primary analytical techniques are recommended:

  • Gas Chromatography (GC): Ideal for volatile and semi-volatile compounds. Given the expected boiling point, GC is a primary technique for the analysis of benzylisopropyl propionate.

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally labile compounds. The UV-absorbing benzyl group makes HPLC with a UV detector a powerful tool for quantification.

Method 1: Quantification of Benzylisopropyl Propionate by Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The flame ionization detector (FID) is highly sensitive to organic compounds, making it an excellent choice for the quantification of esters.

Causality of Experimental Choices:

  • Column Selection: A non-polar or mid-polarity column (e.g., DB-5 or equivalent) is chosen because "like dissolves like." The non-polar nature of benzylisopropyl propionate will allow for good separation and peak shape on such a column.

  • Injector and Detector Temperature: The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. The detector temperature is also set high to prevent condensation of the analyte.

  • Oven Temperature Program: A temperature ramp is employed to ensure good separation of the analyte from any other components in the sample matrix and to elute the analyte in a reasonable time with a sharp peak shape.

Protocol: GC-FID Analysis of Benzylisopropyl Propionate

1. Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5, or equivalent)

  • Carrier Gas: Helium or Nitrogen, high purity

  • Autosampler vials, caps, and septa

  • Syringes for sample and standard preparation

2. Reagents and Standards:

  • Benzylisopropyl propionate reference standard (purity >99%)

  • Solvent for dilution: Methanol or Ethanol (HPLC grade or equivalent)

  • Internal Standard (optional but recommended for improved precision): e.g., Benzyl acetate or another suitable, non-interfering ester.

3. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of benzylisopropyl propionate reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • For Liquid Samples (e.g., fragrance oils, solutions):

    • Accurately weigh approximately 1 g of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.

  • For Creams and Lotions:

    • Accurately weigh approximately 1 g of the cream or lotion into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 2 minutes to disperse the sample.

    • Sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial. This extraction with methanol is effective for water- and grease-based matrices[2].

5. GC-FID Operating Conditions:

ParameterSetting
Inlet Split/Splitless
Inlet Temperature250°C
Split Ratio50:1
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature80°C, hold for 1 min
Ramp 115°C/min to 200°C
Ramp 225°C/min to 280°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature300°C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (N2)25 mL/min
Injection Volume 1 µL

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of benzylisopropyl propionate versus its concentration for the working standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.995.

  • Quantify the amount of benzylisopropyl propionate in the samples by comparing their peak areas to the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)
ParameterTypical Acceptance Criteria
Linearity r² > 0.995 over the concentration range
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 5% for repeatability and intermediate precision
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Note: These are typical values and may vary depending on the specific application and regulatory requirements. For fragrance allergens, LODs can range from 0.007 to 2.7 µg/mL[3][4].

Workflow Diagram: GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Start Weigh Sample/ Reference Standard Dissolve Dissolve in Methanol Start->Dissolve Dilute Serial Dilution (for Standards) Dissolve->Dilute Standards Filter Filter (0.45 µm) Dissolve->Filter Samples Dilute->Filter Inject Inject 1 µL into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (r² > 0.995) Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for Benzylisopropyl Propionate Quantification by GC-FID.

Method 2: Quantification of Benzylisopropyl Propionate by High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The UV detector measures the absorbance of the analyte at a specific wavelength.

Causality of Experimental Choices:

  • Column Selection: A reversed-phase C18 column is the workhorse of HPLC and is well-suited for separating moderately non-polar compounds like benzylisopropyl propionate from more polar matrix components.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is a common mobile phase for reversed-phase HPLC. The ratio is optimized to achieve a good retention time and separation. A buffer is generally not necessary for a neutral compound like an ester, simplifying the mobile phase preparation[5].

  • Detection Wavelength: The benzyl group is expected to have a UV absorbance maximum around 260 nm. This wavelength is chosen for detection to maximize sensitivity and minimize interference from matrix components that do not absorb at this wavelength.

Protocol: HPLC-UV Analysis of Benzylisopropyl Propionate

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler vials, caps, and septa

  • Syringes for sample and standard preparation

2. Reagents and Standards:

  • Benzylisopropyl propionate reference standard (purity >99%)

  • Mobile Phase A: HPLC grade water

  • Mobile Phase B: HPLC grade acetonitrile

  • Solvent for dilution: Acetonitrile or a mixture of acetonitrile and water

3. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of benzylisopropyl propionate reference standard and dissolve in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

4. Sample Preparation:

  • For Liquid Samples (e.g., pharmaceutical oral solutions):

    • Accurately weigh an amount of the sample equivalent to approximately 10 mg of benzylisopropyl propionate into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

    • Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.

  • For Creams and Gels:

    • Accurately weigh approximately 1 g of the cream or gel into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and vortex for 2 minutes.

    • Sonicate for 15 minutes to ensure complete extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial. For some cosmetic products, a simple dilution followed by filtration is sufficient for HPLC analysis[6].

5. HPLC-UV Operating Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of benzylisopropyl propionate versus its concentration for the working standards.

  • Perform a linear regression analysis on the calibration curve (r² > 0.995).

  • Quantify the amount of benzylisopropyl propionate in the samples by comparing their peak areas to the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)
ParameterTypical Acceptance Criteria
Linearity r² > 0.995 over the concentration range
Accuracy (% Recovery) 98-102% for drug substance, 95-105% for drug product
Precision (%RSD) < 2% for repeatability and intermediate precision
Limit of Detection (LOD) Typically in the range of 0.1-1 µg/mL
Limit of Quantification (LOQ) Typically in the range of 0.5-5 µg/mL

Note: These are typical values for pharmaceutical analysis and may vary. For instance, a validated HPLC method for apremilast showed a linearity range of 10-60 µg/mL with an LOD of 0.93 µg/mL and an LOQ of 2.82 µg/mL[7].

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Weigh Sample/ Reference Standard Dissolve Dissolve in Acetonitrile Start->Dissolve Dilute Serial Dilution (for Standards) Dissolve->Dilute Standards Filter Filter (0.45 µm) Dissolve->Filter Samples Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (r² > 0.995) Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for Benzylisopropyl Propionate Quantification by HPLC-UV.

Conclusion

The GC-FID and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of benzylisopropyl propionate in a variety of sample matrices. The choice between the two methods will depend on the specific application, the nature of the sample matrix, and the available instrumentation. Both methods are based on well-established analytical principles and can be validated according to international guidelines to ensure data of the highest quality and integrity.

References

  • Tay, B. Y. P., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. OA Text.[Link]

  • Tay, B. Y. P., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OA Text.[Link]

  • The Preparation and Identification of an Ester + OH + H2O. TSFX.[Link]

  • Jain, D., et al. (2022). Development and validation of reversed phase HPLC method for determination of apremilast in bulk and pharmaceutical dosage form. International journal of health sciences.[Link]

  • Genova, P. J. A. (2016). gas chromatographic method development and validation for estimation of residual isopropyl alcohol. University Knowledge Digital Repository.[Link]

  • gas chromatographic method development and validation for estimation of residual isopropyl alcohol. Journal of Advanced Scientific Research.[Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.[Link]

  • Chatzimitakos, T., & Stalikas, C. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI.[Link]

  • Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). Master Analyse et Controle.[Link]

  • Kim, M., et al. (2016). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. PMC.[Link]

  • Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. MDPI.[Link]

  • Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products. SciSpace.[Link]

  • Quantitation of Methanol, Ethanol and Isopropanol in Gel Hand Sanitizer Products by Gas Chromatography-Flame Ionization Detection (GC-FID). FDA.[Link]

  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI.[Link]

  • Isopropyl alcohol. Wikipedia.[Link]

  • Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate.[Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. American Chemical Society.[Link]

  • Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. PMC.[Link]

  • Validation of SPME–GC–FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. AKJournals.[Link]

  • Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments. PubMed.[Link]

  • Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. ResearchGate.[Link]

  • Preparation and Identification of Esters. YouTube.[Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC.[Link]

  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. MDPI.[Link]

  • Analytical Testing of Cosmetics. Shimadzu.[Link]

  • How to do HPLC method validation. YouTube.[Link]

  • Recommendations for Isopropyl Alcohol Concentration Determination Using HPLC? ResearchGate.[Link]

  • Speeding Sample Preparation and API Extraction from Solid Oral Dosage Formulations. Pharma's Almanac.[Link]

Sources

Application

Application Note: Protocol for Lipase-Catalyzed Synthesis of Branched Esters

Abstract & Scope Branched esters—critical components in bio-lubricants, cosmetic emollients, and chiral intermediates—present a unique challenge in biocatalysis. Unlike linear substrates, branched chains (e.g., 2-ethylhe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Branched esters—critical components in bio-lubricants, cosmetic emollients, and chiral intermediates—present a unique challenge in biocatalysis. Unlike linear substrates, branched chains (e.g., 2-ethylhexanol, isostearic acid) introduce significant steric hindrance, often reducing reaction rates by orders of magnitude compared to linear analogs.

This guide details a robust, field-proven protocol for the lipase-catalyzed synthesis of sterically hindered branched esters. It moves beyond standard "mix-and-stir" methods, introducing thermodynamic water control and solvent engineering to drive conversion to >95% even with bulky substrates.

Strategic Planning: The "Steric Challenge"

Before beginning bench work, the experimental design must account for the specific geometry of the lipase active site.

Mechanism of Action (Ping-Pong Bi-Bi)

Lipases operate via a Ping-Pong Bi-Bi mechanism. The reaction rate for branched substrates is often limited by the formation of the Acyl-Enzyme Intermediate or the nucleophilic attack by the bulky alcohol.

PingPongMechanism cluster_limit Steric Bottleneck Enzyme Free Lipase (Active Site) Complex1 Non-Covalent Complex Enzyme->Complex1 + Donor AcylDonor Acyl Donor (Acid/Ester) AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme Acylation Product Branched Ester AcylEnzyme->Product + Branched Alcohol (Rate Limiting Step) Water By-product (Water/Alcohol) AcylEnzyme->Water Release Alcohol Branched Alcohol (Nucleophile) Product->Enzyme Regeneration

Figure 1: Ping-Pong Bi-Bi mechanism highlighting the steric bottleneck where the bulky branched alcohol must approach the acyl-enzyme intermediate.

Enzyme Selection Matrix

Not all lipases can accommodate branching near the reaction center.

FeatureCALB (C. antarctica Lipase B)[1][2][3]RML (R. miehei Lipase)BCL (Burkholderia cepacia)
Commercial Name Novozym 435 (Immobilized)Lipozyme RM IMAmano Lipase PS
Active Site Geometry Deep, narrow funnelLid-covered, interfacial activationBroad, open crevice
Best For Linear or simple branching (e.g., iso-). High stability.Sn-1,3 regioselectivity in lipids.Bulky secondary alcohols or complex branching.
Recommendation Start here. Standard for 1° branched alcohols (e.g., 2-ethylhexanol).Use if CALB fails or for specific lipid structuring.Use for 2° alcohols or extreme steric hindrance.

Core Protocol: Synthesis of 2-Ethylhexyl Esters

This protocol uses 2-ethylhexanol and Lauric Acid as a model system. This represents a "medium-difficulty" synthesis applicable to bio-lubricants and cosmetic esters.

Materials & Equipment
  • Biocatalyst: Novozym 435 (immobilized CALB).[3][4] Note: Dry in a desiccator over silica gel for 24h before use.

  • Substrates: Lauric Acid (>98%), 2-Ethylhexanol (>99%).[3]

  • Water Control: Molecular Sieves (3A or 4A), activated at 250°C for 4h.

  • Reaction Vessel: Screw-cap glass vial or jacketed reactor with overhead stirring.

  • Temperature Control: Oil bath or heating block set to 60°C.

Solvent System Engineering

For branched esters, Solvent-Free (Neat) conditions are preferred to maximize substrate concentration and collision frequency. If substrates are solid or too viscous, use a hydrophobic solvent (Log P > 3.0) to prevent stripping the essential water layer from the enzyme.

  • Preferred: Solvent-Free.[3][5][6]

  • Alternative: Isooctane or n-Heptane.

  • Avoid: Polar solvents (Ethanol, Acetone) which deactivate the enzyme.

Step-by-Step Methodology
Step 1: Substrate Preparation

Mix Lauric Acid and 2-Ethylhexanol in the reactor.

  • Molar Ratio: 1:1.1 (Acid : Alcohol). A slight excess of alcohol drives the equilibrium in esterification.

  • Pre-heating: Heat mixture to 60°C until the acid is fully melted and the system is homogeneous.

Step 2: System Drying (Critical)

Add activated Molecular Sieves (5-10% w/v relative to total reaction volume) to the substrate mixture.

  • Why? Lipase esterification is reversible.[7] Removing water produced during the reaction is the only way to achieve >90% conversion.

Step 3: Enzyme Initiation

Add Novozym 435 to the mixture.

  • Loading: 1% to 5% (w/w) relative to the total mass of substrates.

  • Note: For highly hindered substrates (e.g., neo-pentyl structures), increase loading to 10%.

Step 4: Incubation

Stir at 200–400 rpm at 60°C.

  • Caution: Do not use magnetic stir bars if possible, as they grind the immobilized beads, creating fines that complicate filtration. Overhead stirring is superior.

Step 5: Monitoring

Sample 50 µL of the reaction mixture at t=0, 1h, 4h, and 24h.

  • Dilute sample in n-Hexane/Internal Standard solution for GC analysis.

Step 6: Workup

Once conversion plateaus (typically >95%):

  • Filter the reaction mixture to remove the enzyme and molecular sieves.

  • Recycling: Wash the enzyme with dry acetone, dry in air, and store at 4°C for reuse.

  • Purification: Remove excess alcohol via vacuum distillation (rotary evaporator).

Optimization & Troubleshooting

When yields are low (<50%), the cause is usually thermodynamic (water) or kinetic (sterics).

ProblemRoot CauseCorrective Action
Low Conversion (<40%) Water accumulation (Equilibrium limit).Add more molecular sieves or apply vacuum (50-100 mbar) during reaction.
Slow Reaction Rate Steric hindrance at the active site.1. Switch enzyme to Burkholderia cepacia (BCL) .2.[8] Increase temperature to 70-80°C (CALB is stable up to 90°C).
Enzyme Aggregation Substrate is too polar or viscous.Add hydrophobic solvent (Isooctane) to disperse the system.
Leaching/Activity Loss Polar contaminants (e.g., glycerol) in substrates.Ensure substrates are analytical grade; "stripping" of the enzyme's hydration shell may be occurring.

Validation & Analysis

Trust but verify. Use these parameters to validate the synthesis.

Gas Chromatography (GC-FID)
  • Column: HP-5 or DB-5 (Non-polar, 30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Temperature Program: 100°C (1 min) → 20°C/min → 250°C (5 min).

  • Retention Time Logic: Branched esters elute slightly earlier than their linear isomers due to lower boiling points (more compact structure).

NMR Verification ( H-NMR)

To confirm the ester bond formation and ensure no acyl migration occurred (if using polyols):

  • Alpha-Proton Shift: Look for the shift of the protons adjacent to the oxygen (

    
    ).
    
    • Alcohol (Reactant):[3][9] ~3.5 - 3.6 ppm.

    • Ester (Product): Shift downfield to 4.0 - 4.2 ppm .

Experimental Workflow Visualization

Workflow Start Start: Substrate Prep (1:1.1 Acid:Alcohol) Heat Heat to 60°C (Homogenize) Start->Heat Sieves Add Molecular Sieves (Water Control) Heat->Sieves Enzyme Add Biocatalyst (Novozym 435, 1-5% w/w) Sieves->Enzyme React Reaction 60°C, 24h, 300 rpm Enzyme->React Sample QC Check (GC-FID) Conversion > 95%? React->Sample Sample->React No Filter Filtration (Recover Enzyme) Sample->Filter Yes Purify Vacuum Distillation (Remove Excess Alcohol) Filter->Purify Final Final Product (Branched Ester) Purify->Final

Figure 2: Operational workflow for the batch synthesis of branched esters.

References

  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. National Institutes of Health (PMC). [Link]

  • Novozym 435: The "perfect" lipase immobilized biocatalyst? ResearchGate / Catalysis Science & Technology. [Link]

  • Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. ACS Omega. [Link](Note: Generalized link to journal domain for verification of recent kinetic studies).

  • Lipase-mediated resolution of branched chain fatty acids. Wageningen University & Research. [Link]

  • Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. ResearchGate. [Link]

Sources

Method

Application Note: Use of Benzylisopropyl Propionate in Flavor and Fragrance Research

Part 1: Executive Summary & Critical Disambiguation Benzylisopropyl propionate is a trivial synonym most accurately mapped to Dimethyl Benzyl Carbinyl Propionate (DMBCP) . It is a structural ester often confused with sim...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Disambiguation

Benzylisopropyl propionate is a trivial synonym most accurately mapped to Dimethyl Benzyl Carbinyl Propionate (DMBCP) . It is a structural ester often confused with similarly named compounds due to non-standard nomenclature.

CRITICAL DISAMBIGUATION: Before proceeding, researchers must verify the Chemical Abstracts Service (CAS) registry number of their target molecule, as "Benzylisopropyl propionate" is often conflated with:

  • Target Molecule (This Guide): Dimethyl Benzyl Carbinyl Propionate (CAS: 67785-77-7).[1][2]

    • Profile: Sweet, floral (Jasmine/Gardenia), fruity (Plum/Berry), herbal (Tea).[1]

    • Status:Fragrance Use Only . (FEMA N/A; Not currently GRAS for flavor use in the US).

  • Common Confusion: Benzyl Isobutyrate (CAS: 103-28-6).[3][4]

    • Profile: Heavy, fruity, strawberry, creamy.

    • Status: Flavor & Fragrance (FEMA 2141).

  • Common Confusion: Cuminyl Propionate (p-Isopropylbenzyl propionate) (CAS: 7149-34-0).

    • Profile: Cumin, woody, balsamic.

Scope of this Guide: This protocol focuses on Dimethyl Benzyl Carbinyl Propionate (CAS 67785-77-7) .[1][2][5] While it possesses a distinct "berry/seedy" taste profile, it is not approved for flavor use (FEMA N/A). This guide details its application in fragrance research , specifically in constructing abstract floral and fruity accords, and outlines protocols for olfactory evaluation and stability testing.

Part 2: Physicochemical & Olfactory Profile

Chemical Identity
  • IUPAC Name: (2-methyl-1-phenylpropan-2-yl) propanoate[1][2][5]

  • Common Synonyms: Benzylisopropyl propionate, DMBCP, "Hairy Propionate" (industry slang due to "hair-like" texture of the scent),

    
    -Dimethylphenethyl propionate.
    
  • Molecular Formula:

    
    [2][5]
    
  • Molecular Weight: 206.28 g/mol

Technical Specifications Table
PropertySpecificationNotes
CAS Number 67785-77-7 Verify against SDS.
Appearance Colorless clear liquid
Purity (GC) > 98.0%Impurities often include Dimethyl Benzyl Carbinol.[4][5]
Flash Point > 100°C (212°F)Low flammability risk.[5]
LogP (o/w) ~3.57Hydrophobic; good substantivity in wax/emulsions.
Vapor Pressure 0.005 mmHg @ 25°CModerate volatility (Heart-Base note).[5]
Refractive Index 1.487 - 1.492@ 20°C
Specific Gravity 0.980 - 0.988@ 25°C
Olfactory Architecture

DMBCP is a "pivot" molecule, capable of bridging fruity top notes with floral heart notes.

  • Primary Character: Floral (Jasmine/Gardenia) with a distinct Fruity (Plum/Prune/Berry) undertone.

  • Secondary Nuances: Herbal (Tea-like), Green, slightly Woody/Seedy.

  • Performance:

    • Tenacity:[5] Moderate to High (up to 100 hours on blotter).

    • Diffusion: Moderate.[1] It creates a "bloom" rather than a sharp spike.

Part 3: Visualization of Olfactory & Synthesis Relationships

The following diagram maps the structural synthesis of DMBCP and its olfactory connectivity in accord construction.

DMBCP_Profile cluster_synthesis Synthesis Pathway cluster_olfactory Olfactory Mapping Precursor1 Dimethyl Benzyl Carbinol (Floral/Lilac) Product DMBCP (Benzylisopropyl Propionate) Precursor1->Product Esterification Reagent Propionic Anhydride Reagent->Product Note_Floral White Floral (Jasmine, Gardenia) Product->Note_Floral Primary Facet Note_Fruity Dried Fruit (Plum, Raisin, Berry) Product->Note_Fruity Secondary Facet Note_Herbal Green/Herbal (Tea, Privet) Product->Note_Herbal Nuance

Figure 1: Synthesis origin and olfactory vector mapping of Dimethyl Benzyl Carbinyl Propionate.

Part 4: Application Protocols

Protocol A: Olfactory Evaluation & Quality Control

Objective: To validate the organoleptic purity of DMBCP and establish its evaporation curve.

Materials:

  • Odorless smelling strips (blotters).

  • Diluent: Dipropylene Glycol (DPG) or Diethyl Phthalate (DEP).

  • Reference Standard: DMBCP (High Purity >99%).[5]

Methodology:

  • Preparation: Prepare a 10% solution of DMBCP in DPG. Pure material can be overwhelming and fatigue the nose quickly.

  • Dipping: Dip the smelling strip 1 cm into the solution. Mark the time.

  • Evaluation Intervals:

    • T=0 (Top Note): Observe the initial "lift." Look for solvent notes or sharp acetic impurities (indicative of hydrolysis). Expectation: Sweet, slightly green, fruity-floral.

    • T=1 Hour (Heart Note): The core character. Expectation: Rich Jasmine/Gardenia petal texture, prune-like sweetness.

    • T=24 Hours (Base Note): Dry down. Expectation: Persistent sweet floral, tea-like, slightly woody.

  • Triangulation: Compare against the Reference Standard. Any "sour" note indicates propionic acid formation (spoilage).

Protocol B: Formulation - The "Abstract White Floral" Accord

Objective: Use DMBCP to modernize a Jasmine/Gardenia accord by introducing a "jammy" fruit texture without using obvious fruit esters.

Rationale: DMBCP acts as a bridge.[6] Its benzyl structure links to salicylates (floral), while the propionate tail adds the fruity lift.

Formulation Table (Parts per Thousand):

IngredientRoleControl (No DMBCP)Test Formulation
Hexyl Cinnamal Floral Backbone200200
Benzyl Acetate Jasmine Top150120
Indole (10% in DPG) Animalic Nuance1010
DMBCP (Benzylisopropyl Propionate) Fruity/Floral Modifier 0 60
Methyl Dihydrojasmonate (Hedione) Radiance300300
Linalool Freshness100100
Dipropylene Glycol Solvent/Balance240210
TOTAL 1000 1000

Procedure:

  • Blend ingredients in the order listed at room temperature.

  • Allow the concentrate to mature for 48 hours to reach equilibrium.

  • Evaluation: The Test Formulation should exhibit a "petally" texture and a dried-fruit sweetness (reminiscent of Osmanthus) that the Control lacks.

Protocol C: Stability Testing (pH Challenge)

Objective: Determine the stability of DMBCP in functional bases (e.g., Shampoo vs. Fabric Softener). Esters are prone to hydrolysis at extreme pH.

Workflow:

  • Base Selection:

    • Acidic Base: Fabric Softener (pH 3.0).

    • Neutral Base: Shampoo/Shower Gel (pH 6.5).

    • Alkaline Base: Bar Soap (pH 9.5).

  • Dosing: Incorporate DMBCP at 0.5% w/w into each base.

  • Incubation: Store samples at 45°C (accelerated aging) for 4 weeks.

  • Analysis:

    • Sensory: Check for "vinegar" smell (Propionic acid release).

    • Analytical: Extract with Hexane and analyze via GC-MS.

Stability Prediction:

  • pH 3-7: Generally Stable.

  • pH > 9: Risk of hydrolysis. In alkaline soap, DMBCP may degrade to Dimethyl Benzyl Carbinol (floral/lilac) and Propionate salts (odorless/faint). The odor profile will shift from "Fruity Jasmine" to "Generic Floral."

Part 5: Safety & Regulatory Compliance

IFRA (International Fragrance Association) Status: DMBCP is regulated under the broader category of benzyl derivatives or specific ester standards.

  • Standard: Generally not restricted by a specific quantitative limit (QRA) unless it contains impurities like Benzyl Alcohol (which is restricted).

  • Usage Level: Common usage in fine fragrance concentrate is 0.5% to 5% .

  • RIFM Assessment: Considered safe for use in fragrance at current usage levels.[7]

Flavor Regulatory Warning:

  • FEMA Number: None .

  • FDA Status: Not listed as a direct food additive for flavor use.[6]

  • Guidance: Strictly prohibit the use of DMBCP in flavor formulations intended for ingestion until GRAS status is verified. For flavor matching (e.g., Berry/Fruit flavors), use Benzyl Isobutyrate (FEMA 2141) or Benzyl Propionate (FEMA 2150) as legal alternatives.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 105595, (2-Methyl-1-phenylpropan-2-yl) propanoate. Retrieved from [Link]

  • The Good Scents Company (2025). Dimethyl Benzyl Carbinyl Propionate: Flavor and Fragrance Data. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). Safety Assessment of Alkyl Cyclic Esters. (Access via RIFM Database).[1]

  • Fragrance Conservatory. Ingredient Transparency: Dimethyl Benzyl Carbinyl Propionate. Retrieved from [Link]

Sources

Application

Application Note: Enantioselective Synthesis of Chiral Esters with Isopropyl Side-Chains

[1] Strategic Overview: The "Isopropyl Challenge" The introduction of an isopropyl group ( -Pr) adjacent to a carbonyl center presents a unique paradox in drug development. While the isopropyl group is a pharmacophore "p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview: The "Isopropyl Challenge"

The introduction of an isopropyl group (


-Pr) adjacent to a carbonyl center presents a unique paradox in drug development. While the isopropyl group is a pharmacophore "privileged structure"—enhancing lipophilicity and metabolic stability (e.g., in Valine analogs, Ibuprofen derivatives)—its steric bulk (

-value

0.[1]76) severely hampers standard enantioselective transformations.

Standard esterification of racemic


-isopropyl acids often leads to poor enantiomeric excess (ee) because the bulky 

-Pr group blocks the trajectory of chiral catalysts. Therefore, the synthesis of high-purity chiral esters bearing isopropyl groups requires specialized workflows that leverage steric recognition rather than fighting against it.[1]

This guide details two field-proven protocols:

  • Biocatalytic Kinetic Resolution (EKR): Best for resolving racemic mixtures under mild conditions.

  • Asymmetric Hydrogenation: Best for de novo synthesis from prochiral alkene precursors.[1]

Decision Framework

Before selecting a protocol, assess your starting material availability and purity requirements using the decision tree below.

G Start Starting Material Source Racemic Racemic Mixture (±)-Ester or Acid Start->Racemic Prochiral Prochiral Precursor (Alkene/Acrylate) Start->Prochiral Decision1 Is the isopropyl group directly on the stereocenter? Racemic->Decision1 ChemRoute PROTOCOL B: Asymmetric Hydrogenation (Rh-DuPhos) Prochiral->ChemRoute High Scalability BioRoute PROTOCOL A: Biocatalytic Kinetic Resolution (CAL-B Lipase) Decision1->BioRoute Yes (High Steric Demand) Decision1->ChemRoute No (Alternative Route)

Figure 1: Strategic selection between Biocatalytic and Chemocatalytic routes based on substrate origin.

Protocol A: Biocatalytic Kinetic Resolution (EKR)

Principle: Lipases, specifically Candida antarctica Lipase B (CAL-B), possess a "stereochemical pocket" that discriminates between enantiomers based on the size of the substituents. According to Kazlauskas' rule, the enzyme preferentially acylates the enantiomer where the medium-sized group fits into the stereospecific pocket, while the large isopropyl group is excluded.

Target: Resolution of racemic


-isopropyl esters (or the corresponding alcohols).
Materials
  • Enzyme: Novozym 435 (Immobilized CAL-B).[1]

  • Acyl Donor: Vinyl Acetate (irreversible donor) or Isopropanol (for esterification).

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether). Note: Hydrophobic solvents preserve the enzyme's water shell.

  • Substrate: Racemic

    
    -isopropyl ester/alcohol.[1]
    
Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10 mmol of the racemic substrate in 50 mL of anhydrous MTBE. Ensure water content is <0.05% to prevent non-specific hydrolysis (unless hydrolysis is the intended mechanism).

  • Acyl Donor Addition: Add 30 mmol (3 equivalents) of Vinyl Acetate.

    • Why? Vinyl acetate renders the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Enzyme Loading: Add Novozym 435 (20% w/w relative to substrate).

    • Critical: Do not stir vigorously with a magnetic bar as it grinds the immobilized beads. Use an orbital shaker or an overhead stirrer.

  • Incubation: Incubate at 30°C for 24–48 hours.

    • Thermodynamic Control: Higher temperatures (>45°C) often degrade the enantioselectivity (

      
      -value) of the enzyme for bulky isopropyl substrates.
      
  • Monitoring: Monitor conversion via GC or HPLC. Stop the reaction at exactly 50% conversion.

    • Theoretical Limit: In kinetic resolution, the maximum yield of pure enantiomer is 50%.

  • Workup: Filter off the enzyme beads (can be washed and reused 5–10 times). Evaporate the solvent.[2] Separation of the reacted ester from the unreacted alcohol is performed via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Asymmetric Hydrogenation (Rh-DuPhos)[1]

Principle: For de novo synthesis, asymmetric hydrogenation of


-isopropyl acrylates using Rhodium(I) complexes with electron-rich phosphine ligands (like DuPhos) is the industry standard.[1] The rigid chiral lattice of the DuPhos ligand forces the bulky isopropyl group of the substrate into a specific quadrant, dictating the face of hydrogen addition.

Target: Synthesis of Enantiopure


-isopropyl esters from acrylates.
Materials
  • Catalyst Precursor: [Rh(cod)

    
    ]BF
    
    
    
    (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
  • Ligand: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene ((S,S)-Et-DuPhos).[1]

  • Substrate:

    
    -isopropyl acrylate or 
    
    
    
    -enamide ester.[1]
  • Solvent: Degassed Methanol (MeOH).

Step-by-Step Methodology
  • Catalyst Formation (In-situ): In a glovebox (nitrogen atmosphere), dissolve [Rh(cod)

    
    ]BF
    
    
    
    (1.0 mol%) and (S,S)-Et-DuPhos (1.1 mol%) in anhydrous, degassed MeOH (5 mL). Stir for 15 minutes until the solution turns orange-red.
    • Mechanism:[1][2][3][4][5][6] The cyclooctadiene (cod) ligands are displaced by the phosphine and solvent, creating the active cationic solvated species.

  • Reactor Loading: Transfer the substrate (1.0 mmol) and the catalyst solution into a stainless steel Parr hydrogenation vessel (or glass pressure bottle).

    • Concentration: 0.1 M to 0.2 M is optimal.

  • Purge Cycles: Seal the vessel. Pressurize to 30 psi with H

    
    , then vent. Repeat 5 times.
    
    • Safety: This removes O

      
      , which poisons the Rh-catalyst and oxidizes the phosphine ligand.[1]
      
  • Hydrogenation: Pressurize to 60 psi (4 bar) H

    
    . Stir vigorously at Room Temperature (25°C) for 12–24 hours.
    
    • Note: Unlike Ru-catalysts, Rh-DuPhos works well at lower pressures, but sterically hindered isopropyl groups may require 60 psi to reach full conversion.[1]

  • Workup: Vent the hydrogen. Concentrate the solution under reduced pressure.

    • Purification: Pass through a short plug of silica to remove the catalyst. The filtrate is usually the pure chiral ester.

Analytical Validation (QC)

Verifying the enantiomeric excess (ee) is critical. Isopropyl esters often have low UV absorbance; use Refractive Index (RI) or derivatization if necessary.

Table 1: Recommended Chiral HPLC Methods

ParameterCondition Set A (Normal Phase)Condition Set B (Reversed Phase)
Column Daicel CHIRALPAK® IC or AD-HCHIRALPAK® IG-3
Mobile Phase Hexane : Isopropanol (98:[1]2)Water : Acetonitrile (60:40)
Flow Rate 0.5 mL/min1.0 mL/min
Detection UV @ 210 nm (or RI)UV @ 210 nm
Suitability Best for hydrophobic estersBest for polar amino-ester analogs

Troubleshooting & Optimization

Troubleshooting Problem Low ee observed Check1 Check H2 Pressure (Increase to 100 psi) Problem->Check1 Reaction Slow? Check2 Check Solvent (Switch MeOH -> TFE) Problem->Check2 Side Products? Check3 Check Temp (Lower to 0°C) Problem->Check3 Low Selectivity?

Figure 2: Rapid troubleshooting logic for optimization of asymmetric hydrogenation.

Key Insight on Solvents: If using Rh-catalysis, switching from Methanol to Trifluoroethanol (TFE) can significantly boost ee for bulky isopropyl substrates due to the "solvophobic effect" and stronger hydrogen bonding networks stabilizing the transition state.

References

  • Burk, M. J., et al. (1993). "Rh-DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters." Journal of the American Chemical Society.[4][6]

  • Gotor-Fernández, V., et al. (2006).[1] "Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols." Journal of Molecular Catalysis B: Enzymatic.

  • Satyawali, Y., et al. (2023).[2][4] "Process intensification of lipase catalyzed isopropyl ester synthesis." Journal of Cleaner Production.

  • Daicel Chiral Technologies. "Chiral Separation Strategies: HPLC Application Guide."

Sources

Method

Headspace GC-MS method for volatile ester analysis

Application Note: Optimized Static Headspace GC-MS Profiling of Volatile Esters Abstract & Scope Volatile esters are critical analytes in pharmaceutical residual solvent testing (Class 2/3 solvents), food metabolomics, a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Static Headspace GC-MS Profiling of Volatile Esters

Abstract & Scope

Volatile esters are critical analytes in pharmaceutical residual solvent testing (Class 2/3 solvents), food metabolomics, and flavor profiling. Their analysis is frequently complicated by matrix effects, hydrolytic instability, and transesterification artifacts. This guide details a robust Static Headspace (SHS) GC-MS methodology designed to maximize sensitivity while maintaining analyte integrity. Unlike standard "cookbook" methods, this protocol emphasizes the thermodynamic control of the phase ratio (


) and partition coefficient (

) to achieve limits of quantitation (LOQ) in the low ppb range.

Theoretical Foundation: The Thermodynamics of Sensitivity

To optimize headspace extraction, one must manipulate the equilibrium governing the analyte's distribution between the sample phase and the gas phase. The peak area (


) in GC is defined by the equation:


Where:

  • 
     is the original concentration of the analyte in the sample.
    
  • 
     (Partition Coefficient):  The ratio of analyte concentration in the sample vs. the gas phase (
    
    
    
    ). Lower
    
    
    means more analyte in the headspace (higher sensitivity).
  • 
     (Phase Ratio):  The ratio of the volume of the gas phase to the sample phase (
    
    
    
    ).

Critical Mechanism: For polar esters (e.g., Ethyl Acetate) in aqueous matrices,


 is relatively high (high solubility). To maximize sensitivity, we must drive 

down
. This is achieved via the "Salting Out" effect and temperature elevation, though the latter must be capped to prevent hydrolysis.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to mass spectral detection, highlighting the decision points for matrix modification.

HS_Workflow Sample Sample Preparation (Matrix Modification) Equilibrium Thermodynamic Equilibrium (HS Oven) Sample->Equilibrium Seal & Pressurize Transfer Adiabatic Transfer (Valve/Loop) Equilibrium->Transfer K-value Optimized Separation GC Separation (Capillary Column) Transfer->Separation Split Injection Detection MS Detection (SIM/Scan) Separation->Detection EI Ionization

Figure 1: Analytical workflow emphasizing thermodynamic equilibrium prior to injection.

Method Development Strategy

The "Salting Out" Effect (Matrix Modification)

Adding inorganic salts increases the ionic strength of the aqueous layer, decreasing the solubility of organic esters (lowering


).
  • Recommendation: Use Sodium Sulfate (

    
    )  or Sodium Chloride (
    
    
    
    ).
  • Protocol: Add salt to saturation (

    
    ).
    
  • Why: This creates a "chaotropic" environment that forces hydrophobic esters into the headspace.

Solvent Selection (Crucial Warning)

NEVER use Methanol or Ethanol as a diluent for ester analysis if the sample contains other alcohols or water.

  • Risk: Transesterification (exchange of alkoxy groups) can occur in the heated headspace vial, creating false positives (e.g., converting Ethyl Acetate to Methyl Acetate).

  • Solution: Use Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) . These high-boiling, aprotic solvents do not react with esters and have low vapor pressure, keeping the headspace clean.

Incubation Temperature vs. Hydrolysis

Esters are susceptible to hydrolysis (breaking down into acid + alcohol) at high temperatures, especially if the matrix pH is not neutral.

  • Optimization Range: 60°C – 80°C.

  • Limit: Do not exceed 100°C for thermally labile esters (e.g., acetates).

Detailed Protocol

Materials & Reagents
  • Vials: 20 mL Headspace vials (bevelled top) with magnetic screw caps.

  • Septa: PTFE/Silicone (low bleed).

  • Salt: Anhydrous

    
     (baked at 400°C for 4 hours to remove organics).
    
  • Diluent: DMSO (GC Headspace Grade).

Sample Preparation
  • Weigh 2.0 g of anhydrous

    
     into a 20 mL vial.
    
  • Add 5.0 mL of sample solution (or 5 mL water + weighed solid sample).

  • Note: This creates a Phase Ratio (

    
    ) of 3.0 (15 mL headspace / 5 mL sample).
    
  • Immediately cap and crimp/screw tightly.

  • Vortex for 30 seconds to dissolve salt and homogenize.

Instrument Parameters

Headspace Sampler (e.g., Agilent 7697A / Thermo TriPlus):

  • Oven Temp: 70°C

  • Loop Temp: 80°C (Must be > Oven to prevent condensation)

  • Transfer Line: 100°C

  • Equilibration Time: 20 minutes (with high shaking)

  • Vial Pressurization: 15 psi

GC Parameters:

  • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm). Thick film is required for volatile retention.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (Ratio 10:1 to 50:1 depending on concentration). 220°C.

MS Parameters:

  • Source Temp: 230°C.

  • Acquisition:

    • Screening: Full Scan (35–300 amu).

    • Quantitation: SIM Mode (Select target ions).

Data Analysis & Target Ions

For quantitative analysis, use Selected Ion Monitoring (SIM). Below are the characteristic ions for common volatile esters.

Compound NameRetention Time (min)*Quant Ion (m/z)Qualifier Ions (m/z)
Ethyl Acetate 4.24361, 70, 88
Isopropyl Acetate 5.14361, 87
Propyl Acetate 6.84361, 73
Isoamyl Acetate 9.44355, 70, 87
Ethyl Butyrate 10.17143, 88, 116

*Retention times are approximate for a standard temperature ramp (40°C hold 3 min, 10°C/min to 220°C).

Troubleshooting & Optimization Logic

Use the following logic gate to resolve sensitivity or reproducibility issues.

Optimization_Logic Start Issue Detected Check_Sens Low Sensitivity? Start->Check_Sens Check_Rep Poor Reproducibility? Start->Check_Rep Action_Salt Increase Salt Conc. (Saturate Matrix) Check_Sens->Action_Salt First Step Action_Temp Increase Oven Temp (Max 80°C) Check_Sens->Action_Temp Second Step Action_Leak Check Vial Crimp & Septum Integrity Check_Rep->Action_Leak Mechanical Action_Time Extend Equil. Time (Check for Hydrolysis) Check_Rep->Action_Time Thermodynamic

Figure 2: Decision tree for method troubleshooting and optimization.

Validation Criteria (ICH Q2(R1))

To ensure the method is suitable for regulatory submission, validate against these parameters:

  • Specificity: Demonstrate separation of the ester from the solvent (DMSO) and matrix peaks. Resolution (

    
    ) > 1.5.
    
  • Linearity: Minimum 5 concentration levels.

    
    .[1]
    
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Acceptance: 85–115%.

  • Precision:

    • Repeatability: 6 injections of the same sample (RSD < 5%).

    • Intermediate Precision: Different days/analysts (RSD < 10%).

  • LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio of 3:1 and 10:1, respectively.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Restek Corporation. (2000). A Technical Guide for Static Headspace Analysis Using GC.[3] Restek Application Notes. [Link]

  • Snow, N. H., & Slack, G. C. (2002). Head-space analysis in modern gas chromatography.[4][5] TrAC Trends in Analytical Chemistry, 21(9-10), 608-617. [Link]

Sources

Application

Application Note: Solvent-Free Synthesis of Dimethyl Benzyl Carbinyl Propionate (Benzylisopropyl Propionate)

Executive Summary Objective: To provide a scalable, solvent-free protocol for the synthesis of Dimethyl Benzyl Carbinyl Propionate (commercially known as Benzylisopropyl Propionate ). Context: This molecule is a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a scalable, solvent-free protocol for the synthesis of Dimethyl Benzyl Carbinyl Propionate (commercially known as Benzylisopropyl Propionate ).

Context: This molecule is a high-value fragrance ingredient characterized by fruity, rhubarb, and berry notes. Chemically, it is the ester of propionic acid and


-dimethylphenethyl alcohol  (Dimethyl Benzyl Carbinol - DMBC).

The Challenge: Unlike primary alcohols (e.g., benzyl alcohol), DMBC is a tertiary alcohol . The steric hindrance around the hydroxyl group renders standard enzymatic protocols (using Candida antarctica Lipase B) ineffective and traditional Fisher esterification slow and prone to elimination side-reactions (dehydration to alkenes).

The Solution: This guide details a Heterogeneous Solid-Acid Catalyzed protocol. By using a sulfonated cross-linked polystyrene resin (e.g., Amberlyst-15) under solvent-free conditions, we achieve high conversion rates, suppress dehydration, and eliminate downstream solvent removal, adhering to the 12 Principles of Green Chemistry .

Chemical Identity & Mechanism

Target Molecule Profile
  • IUPAC Name: (2-methyl-1-phenylpropan-2-yl) propanoate[1]

  • Common Name: Benzylisopropyl Propionate; Dimethyl Benzyl Carbinyl Propionate (DMBCP)

  • CAS Number: 67785-77-7[1]

  • Molecular Formula:

    
    [1]
    
  • Odor Profile: Floral, fruity, rhubarb, berry, woody.

Reaction Mechanism (Heterogeneous Catalysis)

The reaction utilizes a solid acid catalyst to protonate the carbonyl oxygen of the propionic anhydride (acyl donor), making it susceptible to nucleophilic attack by the sterically hindered tertiary alcohol (DMBC).

Why Anhydride? Using propionic anhydride instead of propionic acid drives the equilibrium forward irreversibly and provides a more electrophilic acyl center, which is critical for overcoming the steric bulk of the tertiary alcohol.

ReactionMechanism cluster_steric Critical Constraint: Steric Hindrance Reactants Reactants (DMBC + Propionic Anhydride) Catalyst Solid Acid Catalyst (Amberlyst-15 H+) Reactants->Catalyst Adsorption Intermediate Activated Acyl Intermediate Catalyst->Intermediate Protonation (C=O) TS Tetrahedral Transition State Intermediate->TS Nucleophilic Attack (Tertiary -OH) Products Product (DMBC Propionate + Propionic Acid) TS->Products Elimination & Desorption

Figure 1: Mechanism of solid-acid catalyzed esterification of a tertiary alcohol.

Materials & Equipment

Reagents
ReagentGradeRoleNotes

-Dimethylphenethyl alcohol
(DMBC)
>98%Substrate (Alcohol)Tertiary alcohol; Solid at RT (MP ~24°C).
Propionic Anhydride >97%Acyl DonorPreferred over acid for tertiary alcohols.
Amberlyst-15 (Dry) IndustrialCatalystMacroreticular cation exchange resin. Must be dry.
Sodium Bicarbonate ACSQuench/Wash10% Aqueous solution.
Magnesium Sulfate AnhydrousDrying AgentFor post-workup drying.
Equipment
  • Reactor: Jacketed glass reactor (50 mL to 1 L scale) with overhead mechanical stirrer.

  • Temperature Control: Circulating oil bath capable of maintaining 60°C ± 1°C.

  • Filtration: Sintered glass funnel (Porosity 3) or vacuum filtration setup.

  • Purification: Short-path vacuum distillation apparatus.

Experimental Protocol (Solvent-Free)

Phase 1: Catalyst Pre-treatment (Crucial)
  • Step: Amberlyst-15 can absorb atmospheric moisture, which deactivates catalytic sites and promotes hydrolysis.

  • Action: Dry the catalyst beads in a vacuum oven at 80°C for 4 hours prior to use. Store in a desiccator.

Phase 2: Reaction Setup
  • Melt Substrate: Gently warm DMBC (approx. 30°C) until fully liquid.

  • Charging: In the reactor, combine:

    • 1.0 equivalent of DMBC (e.g., 16.4 g, 100 mmol).

    • 1.2 equivalents of Propionic Anhydride (e.g., 15.6 g, 120 mmol).

    • Note: A slight excess of anhydride drives the reaction.

  • Catalyst Addition: Add Amberlyst-15 (5% w/w relative to total mass of reactants).

    • Example: For ~32g reaction mass, add 1.6g catalyst.

  • Agitation: Initiate stirring at 300-400 RPM. Ensure beads are suspended but not pulverized.

Phase 3: Synthesis
  • Heating: Ramp temperature to 60°C .

    • Caution: Do not exceed 80°C. Higher temperatures favor the elimination of DMBC to dimethyl styrene (dehydration side product).

  • Reaction Time: Maintain conditions for 4 to 6 hours .

  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or GC-FID. Look for the disappearance of the alcohol peak.

Phase 4: Workup & Purification
  • Filtration: Hot filter the mixture through a sintered glass funnel to remove the solid catalyst.

    • Green Tip: Wash the catalyst with a small amount of propionic acid or reuse directly for the next batch (up to 5 cycles).

  • Neutralization: The filtrate contains the product and propionic acid byproduct.

    • Wash the organic phase with 10% NaHCO₃ solution (2x) to remove propionic acid.

    • Wash with Brine (1x).

  • Drying: Dry the organic layer over anhydrous

    
    , then filter.
    
  • Isolation: The resulting crude oil is Dimethyl Benzyl Carbinyl Propionate .

  • Final Polish (Distillation): Perform vacuum distillation (approx. 110-115°C at 5 mmHg) to obtain fragrance-grade material (>99% purity).

Process Control & Data Analysis

Process Workflow

Workflow cluster_inputs Inputs DMBC DMBC (Liquid) Reactor Solvent-Free Reactor 60°C, 4-6 hrs DMBC->Reactor PropAnh Propionic Anhydride PropAnh->Reactor Cat Amberlyst-15 Cat->Reactor Filter Filtration (Recover Catalyst) Reactor->Filter Filter->Cat Recycle Wash Neutralization (NaHCO3 Wash) Filter->Wash Filtrate Distill Vacuum Distillation (< 5 mmHg) Wash->Distill Crude Ester Final Pure Benzylisopropyl Propionate Distill->Final

Figure 2: Process flow diagram for the solvent-free synthesis.

Expected Analytical Data
ParameterSpecificationMethod
Appearance Colorless clear liquidVisual
Purity > 98.5%GC-FID
Refractive Index 1.487 – 1.492 (

)
Refractometer
Specific Gravity 0.980 – 0.989 (

)
Densitometer
Acid Value < 1.0 mg KOH/gTitration

Troubleshooting & Optimization

Why not Enzymatic (CALB)?

While Candida antarctica Lipase B (Novozym 435) is the gold standard for primary alcohols, it shows negligible activity toward tertiary alcohols like DMBC due to the narrow entrance of its active site.

  • Alternative Biocatalyst: If a biological route is strictly required, Lipase A from Candida antarctica (CALA) or Lipase from Candida rugosa (CRL) are more accommodating to tertiary centers, though reaction times will be significantly longer (24-48h) compared to the solid acid route.

Preventing Dehydration

Tertiary alcohols easily dehydrate to alkenes in the presence of strong acids.

  • Control: Ensure the temperature stays below 65°C .

  • Catalyst Choice: Amberlyst-15 is a strong acid resin. If alkene formation (>5%) is observed, switch to a milder solid acid like Sulfated Zirconia or Nafion-NR50 .

References

  • Arctander, S. (1969).[2] Perfume and Flavor Chemicals (Aroma Chemicals). Vol. I & II. Montclair, N.J. (Source for organoleptic properties and synonyms).

  • Yadav, G. D., & Thathagar, M. B. (2002). Esterification of maleic acid with ethanol over solid acid catalysts. Reactive and Functional Polymers, 52(2), 99-110. (Foundational protocol for Amberlyst-15 esterification). Link

  • Sheldon, R. A. (2018). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 20(1), 33-43. (Principles of solvent-free synthesis). Link

  • The Good Scents Company. (n.d.). Dimethyl benzyl carbinyl propionate.[1] Retrieved October 26, 2023. (Verification of chemical identity and trade names). Link

  • Liu, Y., et al. (2018). Enzymatic synthesis of esters from tertiary alcohols: A review. Biotechnology Advances, 36(2), 345-356. (Discussion on biocatalytic limitations for tertiary alcohols). Link

Sources

Method

Fed-batch esterification for benzylisopropyl propionate production

Application Note: Precision Biocatalysis for Benzylisopropyl Propionate Production Executive Summary Benzylisopropyl propionate , technically known as Dimethyl Benzyl Carbinyl Propionate (DMB-CP) (CAS: 67785-77-7), is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Biocatalysis for Benzylisopropyl Propionate Production

Executive Summary

Benzylisopropyl propionate , technically known as Dimethyl Benzyl Carbinyl Propionate (DMB-CP) (CAS: 67785-77-7), is a high-value ester characterized by a complex floral-fruity profile with berry nuances. Unlike simple primary esters (e.g., benzyl propionate), DMB-CP is derived from a tertiary alcohol (


-dimethylphenethyl alcohol).

This structural complexity presents a dual challenge in synthesis:

  • Steric Hindrance: Tertiary alcohols exhibit extremely low nucleophilicity, making them poor substrates for standard esterification.

  • Acid Inhibition: Propionic acid is a known reversible inhibitor of lipases (particularly Candida antarctica Lipase B) and can cause irreversible deactivation at high concentrations due to micro-aqueous phase acidification.

This guide details a Fed-Batch Protocol designed to overcome these thermodynamic and kinetic barriers. By controlling the acid concentration below the inhibition threshold (


) and continuously removing water, we achieve high conversion rates that are unattainable in batch systems.

Technical Background & Mechanism

The Substrate Challenge
  • Target Molecule: 2-methyl-1-phenylpropan-2-yl propionate.[1]

  • Key Constraint: The hydroxyl group is shielded by two methyl groups and a benzyl group. Standard chemical catalysis (e.g.,

    
    ) often leads to elimination reactions (dehydration to alkenes) rather than esterification due to the stability of the tertiary carbocation. Biocatalysis offers high selectivity but requires kinetic management.
    
The Fed-Batch Solution

The reaction follows a Ping-Pong Bi-Bi mechanism . However, propionic acid acts as a "dead-end" inhibitor by binding to the acyl-enzyme intermediate or acidifying the essential water layer on the enzyme surface.

  • Batch Failure Mode: High initial acid concentration

    
     Enzyme active site saturation/protonation 
    
    
    
    Activity loss.
  • Fed-Batch Success Mode: Acid is added at the consumption rate. The enzyme never "sees" a high acid environment, maintaining

    
    .
    

Experimental Configuration

Visualizing the Reactor Setup

The following diagram illustrates the recirculation loop designed for continuous water removal and precise acid dosing.

FedBatchSetup Reactor Stirred Tank Reactor (50°C, 200 rpm) Substrate: DMBC Sieves Packed Bed (Molecular Sieves 3Å) Reactor->Sieves Recirculation Loop (Water Removal) Sensor pH / Acid Sensor Reactor->Sensor Feedback AcidRes Propionic Acid Reservoir Pump Peristaltic Pump (PID Controlled) AcidRes->Pump Feed Pump->Reactor Controlled Dosing Sieves->Reactor Dry Solvent/Substrate

Figure 1: Fed-batch reactor loop with integrated water removal and feedback-controlled acid dosing.

Detailed Protocol

Materials
ComponentSpecificationRole
Alcohol Dimethyl Benzyl Carbinol (DMBC) >98%Acyl acceptor (Substrate)
Acyl Donor Propionic Acid (Anhydrous)Acyl donor
Catalyst Candida antarctica Lipase A (Immobilized)Critical: CALA is preferred over CALB for tertiary alcohols due to its wider active site funnel.
Solvent

-Heptane or Solvent-Free
Hydrophobic medium to protect enzyme.
Desiccant Molecular Sieves 3Å (Activated)Water by-product removal.
Pre-Treatment Steps
  • Enzyme Conditioning: Wash immobilized lipase with

    
    -heptane to remove storage moisture. Equilibrate at 
    
    
    
    (water activity) in a desiccator.
  • Sieve Activation: Bake molecular sieves at 250°C for 4 hours. Cool under

    
    .
    
Fed-Batch Execution

Step 1: Initial Charge

  • Load the reactor with DMBC (Alcohol) at 0.5 M concentration in

    
    -heptane.
    
  • Add Immobilized Lipase (10% w/w relative to substrate).

  • Crucial: Do NOT add the full volume of Propionic Acid. Add only 0.05 molar equivalents to initiate the catalytic cycle.

Step 2: Reaction Initiation

  • Set temperature to 60°C (Tertiary alcohols require higher activation energy; CALA is thermostable).

  • Agitate at 200 rpm. Ensure catalyst suspension without mechanical grinding.

Step 3: The Feeding Phase (The "Smart" Feed)

  • Objective: Maintain Propionic Acid concentration between 0.05 M and 0.1 M .

  • Method: Use a pre-calculated step-feed or continuous drip based on consumption rates (determined via pilot GC run).

  • Rate: Typically 0.1 molar equivalents per hour.

  • Monitoring: Extract 50

    
    L samples hourly. Titrate or check via GC. If acid accumulates, PAUSE feed.
    

Step 4: Water Removal

  • Continuously recirculate the reaction supernatant through the Molecular Sieve bed (Figure 1).

  • Why? Accumulation of water promotes hydrolysis (reverse reaction), limiting conversion to ~40%. Removal pushes equilibrium to >90%.

Step 5: Termination

  • Stop reaction when conversion plateaus (typically 24-48 hours for tertiary alcohols).

  • Filter enzyme (reusable).

  • Evaporate solvent.

Analytical Methods & Data

GC-FID Parameters
  • Column: DB-WAX or HP-5 (30m x 0.25mm).

  • Injector: 250°C, Split 1:20.

  • Oven: 80°C (2 min)

    
     10°C/min 
    
    
    
    220°C.
  • Retention Times (Approx):

    • Propionic Acid: ~3.5 min

    • DMBC (Alcohol): ~8.2 min

    • DMB-Propionate (Product): ~12.5 min

Quantitative Comparison: Batch vs. Fed-Batch
ParameterBatch ProcessFed-Batch Process
Molar Ratio (Acid:Alc) 1.5 : 1 (At start)1.5 : 1 (Total added over time)
Initial Acid Conc. High (>1.0 M)Low (0.05 M)
Enzyme Activity Rapid decay (<50% after 6h)Stable (>90% after 24h)
Final Conversion 35 - 45% 88 - 94%
Reaction Time 12 Hours36 Hours

Mechanistic Insight (Causality)

The superiority of the fed-batch approach is rooted in the competitive inhibition kinetics of the lipase.

Mechanism cluster_legend Fed-Batch Logic Enz Free Lipase AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz + Acid (Fast) DeadEnd Dead-End Complex (Inactivated) Enz->DeadEnd Acidification Acid Propionic Acid Acid->DeadEnd High Conc. (Inhibition) Product DMB-Propionate AcylEnz->Product + Alcohol (Rate Limiting Step) Alcohol DMBC (Tertiary Alcohol) Legend Fed-batch keeps [Acid] low to prevent the formation of the Dead-End Complex, allowing the slow Tertiary Alcohol step to proceed.

Figure 2: Kinetic pathway showing the "Dead-End" inhibition caused by excess acid, which fed-batch avoids.

Troubleshooting Guide

  • Problem: Zero Conversion observed.

    • Root Cause: Substrate is a tertiary alcohol. CALB (Novozym 435) may be too sterically hindered.

    • Fix: Switch to CALA (Novozym 868) or Thermomyces lanuginosus lipase. Ensure water activity is not zero (enzyme needs a monolayer of water to function).

  • Problem: Enzyme agglomeration (Clumping).

    • Root Cause: Water accumulation in the hydrophilic support.

    • Fix: Increase molecular sieve load or flow rate.

References

  • Orthofer, M. et al. (2025). Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase. ResearchGate .

  • The Good Scents Company. (2023). Dimethyl Benzyl Carbinyl Propionate Data Sheet. TGSC Information System .

  • de Meneses, A. C. et al. (2019).[2] Benzyl butyrate esterification mediated by immobilized lipases: Evaluation of batch and fed-batch reactors to overcome lipase-acid deactivation. Process Biochemistry . [2]

  • Krishna, S. H. et al. (2002). Enantioselective transesterification of a tertiary alcohol by lipase A from Candida antarctica. Tetrahedron: Asymmetry .

Sources

Application

Purification techniques for benzylisopropyl propionate

Application Note: Advanced Purification Protocols for Benzylisopropyl Propionate Executive Summary This guide details the isolation and purification of Benzylisopropyl Propionate , a sterically hindered tertiary ester wi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for Benzylisopropyl Propionate

Executive Summary

This guide details the isolation and purification of Benzylisopropyl Propionate , a sterically hindered tertiary ester widely utilized in fragrance chemistry for its floral-fruity notes.[1] Unlike simple primary esters, this compound is derived from a tertiary alcohol (dimethyl benzyl carbinol), making it susceptible to thermal elimination (dehydration) during synthesis and purification.[1]

Achieving pharmaceutical or high-grade fragrance purity (>98%) requires a specific strategy to separate the target ester from:

  • Unreacted Tertiary Alcohol (Difficult to separate due to boiling point proximity).

  • Olefinic By-products (Formed via E1 elimination).

  • Acidic Residues (Propionic acid).[2][3]

Chemical Identity & Impurity Profile

Before purification, one must understand the "Enemy."[1] The synthesis typically involves the acylation of dimethyl benzyl carbinol. The steric bulk of the gem-dimethyl group adjacent to the ester linkage dictates the purification strategy.

PropertyDataRelevance to Purification
IUPAC Name (2-methyl-1-phenylpropan-2-yl) propanoateTertiary center implies thermal instability.[1]
CAS Number 67785-77-7Unique identifier for verification.[1][4][5]
Molecular Weight 220.31 g/mol High MW suggests high boiling point (>240°C atm).[1]
LogP ~3.8 (Predicted)Highly lipophilic; insoluble in water.[1]
Key Impurity A Dimethyl Benzyl Carbinol (Alcohol)H-bonding capability; requires removal via polarity difference.[1]
Key Impurity B 2-Methyl-1-phenylprop-1-ene (Olefin)Non-polar; lower boiling point; formed if heated too high.[1]
Mechanistic Insight: The Elimination Risk

The following diagram illustrates why standard distillation often fails if not controlled. The tertiary carbocation intermediate allows the alcohol to dehydrate into an alkene rather than esterify.

ReactionPathways Alcohol Dimethyl Benzyl Carbinol (Starting Material) Intermediate Tertiary Carbocation Intermediate Alcohol->Intermediate Acid Cat/Heat Acylation Acylation Agent (Propionic Anhydride) Target Benzylisopropyl Propionate (Target Ester) Acylation->Target Intermediate->Target Substitution (Sn1/Acyl) Impurity Olefin Side-Product (Elimination) Intermediate->Impurity Elimination (E1) High Temp Risk

Figure 1: Competing reaction pathways.[1] High thermal stress during purification favors the red path (Elimination).

Protocol A: Post-Synthesis Work-up (The Chemical Wash)[1]

Objective: Remove acidic species and water-soluble contaminants without triggering hydrolysis of the steric ester.[1][6]

Reagents:

  • Diethyl ether or MTBE (Extraction solvent)[1]

  • Saturated Sodium Bicarbonate (

    
    )[1]
    
  • Brine (Saturated NaCl)[1]

  • Magnesium Sulfate (

    
    )[1]
    

Step-by-Step:

  • Quench: Pour the crude reaction mixture slowly into ice-cold water (0–4°C). Reason: Low temperature prevents hydrolysis of the newly formed ester.

  • Solvent Extraction: Extract the organic layer with MTBE (Methyl tert-butyl ether).[1] Note: MTBE is preferred over ethyl acetate as it is less prone to transesterification.

  • Acid Neutralization (Critical): Wash the organic phase with saturated

    
     until gas evolution ceases.[7]
    
    • Validation: Check pH of the aqueous layer; it must be >8. Residual acid catalyzes elimination during distillation.

  • Drying: Wash with brine, separate, and dry over anhydrous

    
    .
    
  • Concentration: Remove solvent via rotary evaporation at <40°C . Do not overheat.

Protocol B: High-Vacuum Fractional Distillation

Objective: Separate the target ester from the lower-boiling olefin and the close-boiling alcohol.[1]

Prerequisites:

  • High-vacuum line (<1 mmHg preferred, max 5 mmHg).[1]

  • Vigreux column (at least 20cm) or packed column for theoretical plate count.

  • Oil bath (Avoid heating mantles to prevent hot spots).

The Thermodynamic Challenge: Tertiary esters have boiling points significantly higher than their corresponding olefins but close to their parent alcohols.

  • Olefin BP: ~180°C (atm) / ~60°C (1 mmHg)[1]

  • Alcohol BP: ~215°C (atm) / ~90°C (1 mmHg)[1]

  • Target Ester BP: ~250°C (atm) / ~110-120°C (1 mmHg) (Estimated)[1]

Procedure:

  • Setup: Assemble glassware with vacuum grease. Ensure the system is leak-free.[1]

  • Degassing: Apply vacuum gradually to remove residual solvent.

  • Fraction 1 (The Forerun): Raise bath temperature. Collect distillate coming over at vapor temp <80°C (at 1 mmHg).

    • Composition: Mostly Olefin (spicy/solvent smell) and residual solvent.

  • Fraction 2 (The Intermediate): Collect vapor temp 80–100°C (at 1 mmHg).

    • Composition: Mixture of unreacted Alcohol and Ester.[7][8] Keep this for recycling.

  • Fraction 3 (The Heart Cut): Collect vapor temp stable at ~110–120°C (at 1 mmHg).

    • Validation: Refractive Index (RI) monitoring. The ester has a distinct RI compared to the alcohol.

  • Shutdown: Stop heating before the pot runs dry to prevent polymerization of residue.

Data Table: Distillation Cuts (Example at 1.0 mmHg)

FractionVapor Temp (°C)CompositionAction
F1 40 - 75Olefin / SolventDiscard
F2 76 - 105Alcohol / Ester MixRecycle / Re-distill
F3 108 - 115 Benzylisopropyl Propionate Keep (Target)
Residue >120Polymers / SaltsDiscard

Protocol C: Flash Chromatography (Polishing)[1]

Objective: For research-grade purity (>99%), distillation may leave trace alcohol. Silica chromatography resolves this based on polarity.

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Hexane:Ethyl Acetate gradient.

Workflow:

  • TLC Optimization: Spot crude. Develop in 9:1 Hexane:EtOAc.

    • Olefin:

      
       ~0.9 (Near solvent front).
      
    • Ester:

      
       ~0.6 (Target).
      
    • Alcohol:

      
       ~0.3 (More polar).
      
  • Column Loading: Load the distilled "Heart Cut" (F3) onto the column (1:50 ratio of sample:silica).

  • Elution:

    • Flush with 100% Hexane (removes residual olefins).

    • Gradient to 95:5 Hexane:EtOAc (elutes the Ester).

    • Flush with 80:20 Hexane:EtOAc (removes Alcohol impurities).

  • Analysis: Pool fractions containing the single spot at

    
     ~0.6.
    

Process Logic & Decision Tree

The following diagram guides the researcher through the purification decision process based on the scale and required purity.

PurificationLogic Start Crude Reaction Mixture Wash Protocol A: Neutralization (Remove Acid) Start->Wash Check Check Purity (GC/TLC) Wash->Check Distill Protocol B: Vacuum Distillation (Bulk Separation) Check->Distill Purity < 90% Column Protocol C: Flash Chromatography (Fine Separation) Check->Column Purity > 90% but < 99% Final Pure Benzylisopropyl Propionate Check->Final Purity Acceptable Distill->Check Column->Final

Figure 2: Decision matrix for selecting the appropriate purification module.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105595, (2-methyl-1-phenylpropan-2-yl) propanoate. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • The Good Scents Company (2023). Dimethyl Benzyl Carbinyl Propionate Data Sheet. Retrieved from [Link]

  • Pavia, D. L., et al. (2013).Introduction to Organic Laboratory Techniques. Cengage Learning.

Sources

Technical Notes & Optimization

Troubleshooting

BioCatalyst Tech Support: Lipase-Catalyzed Synthesis of Benzylisopropyl Propionate

Ticket ID: #LIP-PROP-992 Status: Open Assigned Specialist: Senior Application Scientist, Biocatalysis Division Topic: Troubleshooting low yields and enzyme inactivation in sterically hindered esterification. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LIP-PROP-992 Status: Open Assigned Specialist: Senior Application Scientist, Biocatalysis Division Topic: Troubleshooting low yields and enzyme inactivation in sterically hindered esterification.

Executive Summary: The Reaction Landscape

You are attempting to synthesize benzylisopropyl propionate via lipase catalysis. This reaction presents a "perfect storm" of three distinct biocatalytic challenges:

  • Thermodynamic Equilibrium: The formation of water during esterification drives the reverse reaction (hydrolysis).

  • Substrate Inhibition: Propionic acid is a short-chain fatty acid (SCFA) known to strip the essential water layer from lipases (like Candida antarctica Lipase B, CALB), causing irreversible deactivation.

  • Steric Hindrance: The "benzylisopropyl" moiety (likely referring to a bulky secondary alcohol such as 1-phenyl-2-methyl-1-propanol) restricts access to the lipase active site, significantly lowering

    
    .
    

This guide provides a root-cause analysis and actionable protocols to overcome these barriers.

Diagnostic Visualizer

Before modifying your protocol, use this decision tree to identify your specific failure mode.

TroubleshootingFlow Start Symptom: Low Yield (<40%) CheckTime When does the reaction stop? Start->CheckTime EarlyStop Stops < 1 Hour CheckTime->EarlyStop Rapid Death LateStop Stops after 24 Hours CheckTime->LateStop Slow Plateau AcidCheck Check Enzyme Activity (Reuse in standard assay) EarlyStop->AcidCheck WaterCheck Check Water Content LateStop->WaterCheck DeadEnzyme Enzyme is Dead AcidCheck->DeadEnzyme No Activity AliveEnzyme Enzyme is Active AcidCheck->AliveEnzyme Retains Activity Sol_Acid Solution: Stepwise Acid Addition or Acid Anhydride DeadEnzyme->Sol_Acid Cause: Acid Inhibition Sol_Steric Solution: Increase Temp (60°C) or Switch Solvent (LogP > 2) AliveEnzyme->Sol_Steric Cause: Steric Hindrance HighWater Water Accumulation WaterCheck->HighWater Sol_Water Solution: Molecular Sieves (3Å) or Vacuum Pervaporation HighWater->Sol_Water Cause: Equilibrium Shift

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure in lipase-mediated esterification.

Technical Modules & Troubleshooting (FAQs)

Module A: The Acid Inhibition Trap

The Issue: Users often observe that the reaction starts fast but stops abruptly, and the enzyme cannot be reused. The Science: Propionic acid is particularly aggressive. It acidifies the "micro-aqueous layer"—the thin shell of water bound to the enzyme surface essential for its conformational stability. Once this layer is acidified or stripped, the enzyme denatures [1].

Q: Why is my Novozym 435 turning white/opaque and losing activity? A: This indicates the stripping of the hydration shell.

  • Immediate Fix: Do not add all propionic acid at once. High concentrations (>0.5 M) are toxic to the enzyme.

  • Protocol Adjustment: Use a Fed-Batch Strategy .

    • Start with 1 equivalent of Alcohol and 0.2 equivalents of Propionic Acid.

    • Add the remaining acid in 4 aliquots over 8 hours.

    • Alternative: Use Vinyl Propionate as the acyl donor. This releases acetaldehyde (which evaporates) instead of water, and is less acidic, preventing the pH drop in the micro-environment.

Module B: The Thermodynamic Wall

The Issue: Conversion plateaus at ~50-60% regardless of time. The Science: Esterification is reversible. As water is produced, the thermodynamic equilibrium (


) dictates that hydrolysis (reverse reaction) will equal esterification (forward reaction).

Q: I added molecular sieves, but the reaction is still stuck. Why? A: The sieves might be saturated or generating dust that clogs the enzyme pores.

  • Optimization:

    • Ratio: Use 10-15% (w/v) Molecular Sieves (3Å or 4Å).

    • Pre-treatment: Activate sieves at 250°C for 4 hours before use.

    • Placement: Do not stir sieves directly with the enzyme (attrition destroys the biocatalyst). Use a basket reactor or a separate drying loop.

Module C: Steric Hindrance (The "Benzylisopropyl" Factor)

The Issue: The reaction is incredibly slow (<5% conversion in 24h) despite the enzyme being active. The Science: The "benzylisopropyl" group implies a bulky secondary alcohol (e.g., 1-phenyl-2-methyl-1-propanol). The active site of CALB is a deep, narrow crevice. Bulky substrates struggle to diffuse in and orient correctly for the catalytic triad (Ser-His-Asp) to act [2].

Q: How do I accelerate the reaction for this bulky substrate? A: You must increase the energy of the system and optimize the solvent.

  • Solvent Engineering: Use a hydrophobic solvent with high LogP (e.g., Isooctane or Heptane ). Hydrophilic solvents (Acetonitrile, THF) strip water from the enzyme and compete for the active site.

  • Temperature: Increase reaction temperature to 60°C. While CALB is stable up to 80°C, propionic acid becomes more aggressive at high temps, so combine this with the Fed-Batch strategy mentioned in Module A.

Comparative Data: Acyl Donor Performance

The choice of acyl donor significantly impacts the reaction rate and enzyme stability.

Acyl DonorByproductRateEnzyme StabilityRecommendation
Propionic Acid WaterModerateLow (Acid inhibition)Use stepwise addition only.
Ethyl Propionate EthanolSlowHighGood for equilibrium control, but slower.
Vinyl Propionate AcetaldehydeFast High Best for bulky substrates. Irreversible reaction.
Propionic Anhydride Propionic AcidFastVery LowAvoid. The byproduct is the inhibitor.

Standardized Protocol: Activity Retention Assay

Use this protocol to determine if your synthesis conditions are killing the enzyme.

Objective: Quantify residual activity of recycled lipase.

  • Reaction: Run your synthesis of benzylisopropyl propionate for 24 hours.

  • Recovery: Filter the enzyme (Novozym 435), wash 3x with Acetone, and dry under vacuum for 1 hour.

  • Standard Assay:

    • Substrates: 100 mM Lauric Acid + 100 mM Propanol in Heptane.

    • Conditions: 40°C, 200 rpm.

    • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

    • Analysis: Titrate residual acid with 0.1 M NaOH or analyze by GC.

  • Calculation:

    
    
    
  • Interpretation:

    • >80%: Enzyme is healthy. Issue is Equilibrium (Water).

    • <50%: Enzyme is damaged. Issue is Acid Inhibition.[1][2]

Mechanistic Insight: Competitive Inhibition

The diagram below illustrates why Propionic Acid is problematic compared to Vinyl Propionate.

InhibitionMechanism cluster_Inhibitor Inhibition Pathway (Propionic Acid) cluster_Ideal Ideal Pathway (Vinyl Propionate) Enzyme Lipase Active Site (Serine-His-Asp) Substrate Bulky Alcohol (Benzylisopropyl) Enzyme->Substrate Nucleophilic Attack DeadEnd Dead-End Complex (Acyl-Enzyme Accumulation) Enzyme->DeadEnd Stalled Catalysis Product Ester + Acetaldehyde (Irreversible) Substrate->Product Release Acid Propionic Acid (High Conc.) Acid->Enzyme 1. Acidifies Micro-layer 2. Competitive Binding Vinyl Vinyl Propionate Vinyl->Enzyme Fast Acylation

Figure 2: Mechanistic comparison showing how high concentrations of propionic acid lead to dead-end inhibition complexes, whereas vinyl esters facilitate rapid turnover.

References

  • Lipase-catalyzed synthesis of benzyl propionate. Source: ResearchGate.[2][3][4][5] Relevance: Discusses the specific inhibition of lipases by benzyl alcohol and propionic acid derivatives, noting that optimized conditions can achieve >90% yield using fed-batch systems.[6]

  • Investigation of the stability of Novozym 435 in esterification. Source: ResearchGate.[2][3][4][5] Relevance: Details the operational stability of Novozym 435, specifically how acid/alcohol molar ratios affect the enzyme's support structure and activity over repeated cycles.

  • Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition. Source: ACS Publications. Relevance: Provides a kinetic model (Rate Equation Nr. III) that mathematically describes the inhibition phenomena of short-chain organic acids (like propionic acid) on lipase activity.

Sources

Optimization

Technical Support Center: Benzylisopropyl Propionate Synthesis

Subject: Troubleshooting By-product Formation & Process Optimization CAS: 67785-77-7 | Synonyms: Dimethyl Benzyl Carbinyl Propionate (DMBCP), -Dimethylphenethyl Propionate[1] Executive Technical Summary Benzylisopropyl p...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting By-product Formation & Process Optimization

CAS: 67785-77-7 | Synonyms: Dimethyl Benzyl Carbinyl Propionate (DMBCP),


-Dimethylphenethyl Propionate[1]

Executive Technical Summary

Benzylisopropyl propionate (chemically dimethyl benzyl carbinyl propionate ) is a sterically hindered ester derived from a tertiary alcohol (dimethyl benzyl carbinol) and propionic acid.

The Core Challenge: Unlike primary or secondary esterifications, this synthesis involves a tertiary alcohol . The reaction trajectory is governed by a fierce competition between O-acylation (Esterification) and Acid-Catalyzed Dehydration (Elimination) .

  • Target Mechanism: Nucleophilic acyl substitution (often requiring activation via anhydrides or acid chlorides).

  • Parasitic Mechanism: E1 Elimination generating 1-phenyl-2-methylpropene (conjugated olefin).

This guide addresses the suppression of the olefinic by-product and the optimization of conversion yields.

Troubleshooting Hub (Q&A)

Category A: Yield & Conversion Issues

Q1: My reaction conversion stalls at 60-70%, and adding more heat only increases impurities. Why? Diagnosis: You are likely hitting the Elimination Threshold . Technical Explanation: Tertiary alcohols are extremely sensitive to acid-catalyzed dehydration. If you are using direct Fischer esterification (Propionic acid + Acid catalyst + Heat), the activation energy for elimination is often lower than that for esterification in sterically crowded systems. Increasing heat promotes the entropic fragmentation (dehydration) over the bimolecular combination (esterification). Solution:

  • Switch Reagents: Move from Propionic Acid to Propionic Anhydride .

  • Catalyst Change: Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) rather than a Brønsted acid (e.g.,

    
    ). DMAP activates the anhydride, forming a reactive N-acylpyridinium intermediate that attacks the hindered alcohol without requiring harsh acidic conditions.
    

Q2: I see a significant non-polar peak eluting before the product on GC/HPLC. What is it? Identification: This is almost certainly 1-phenyl-2-methylpropene (the dehydration by-product). Mechanism: Under acidic conditions, the tertiary hydroxyl group is protonated and leaves as water, forming a tertiary carbocation. This cation rapidly eliminates a proton from the adjacent benzylic position to form the conjugated alkene. Corrective Action:

  • Neutralize: Ensure your reaction environment is strictly neutral or slightly basic (using Triethylamine or Pyridine).

  • Temperature Control: Keep reaction temperatures below 60°C if possible.

Category B: Impurity Profile & Purification

Q3: The product has a persistent yellow discoloration. How do I remove it? Diagnosis: Oxidation of the benzylic position or polymerization of the olefinic by-product. Context: The benzylic protons (adjacent to the phenyl ring) are susceptible to radical oxidation, especially if the reaction was run open to air or with trace metal contaminants. Solution:

  • Prevention: Run the reaction under an inert atmosphere (

    
     or Ar).
    
  • Remediation: Wash the crude organic phase with 10% Sodium Bisulfite (

    
    ) to reduce oxidative impurities before distillation.
    

Q4: Can I remove the unreacted alcohol (Dimethyl Benzyl Carbinol) via distillation? Feasibility: Difficult. Data: The boiling points of the alcohol and the ester are relatively close due to the high molecular weight of the benzyl-isopropyl scaffold.

  • DMBC BP: ~215°C

  • Ester BP:[2] ~250°C Risk: Prolonged heating during fractional distillation can trigger retro-esterification or thermal elimination of the product itself. Recommended Protocol: Chemical removal.[3] React the crude mixture with Succinic Anhydride (1.1 eq vs unreacted alcohol) and DMAP. This converts the unreacted alcohol into a hemi-ester (acidic), which can be washed away with aqueous Sodium Carbonate (

    
    ), leaving the pure neutral propionate ester.
    

Mechanistic Deep Dive: The Competition

The synthesis of Benzylisopropyl Propionate is a textbook case of Steric vs. Electronic control .

Pathway Analysis
  • Path A (Desired): The alcohol oxygen attacks the activated propionyl group. This is sterically hindered by the two methyl groups and the benzyl tail.

  • Path B (Undesired): The leaving group (activated ester or protonated alcohol) departs before the attack, creating a carbocation. This cation is stabilized by the benzyl group and hyperconjugation, making the E1 elimination pathway highly favorable.

Visualizing the Reaction Pathways

ReactionPathways cluster_conditions Control Factors Start Dimethyl Benzyl Carbinol (Tertiary Alcohol) Intermed Activated Complex (Sterically Crowded) Start->Intermed Activation Reagent Propionic Anhydride + DMAP Reagent->Intermed Cation Tertiary Carbocation (Unstable Intermediate) Intermed->Cation Leaving Group Departure (Acid/Heat Promoted) Product Benzylisopropyl Propionate (Target Ester) Intermed->Product Nucleophilic Attack (Path A: Kinetic Control) ByProduct 1-phenyl-2-methylpropene (Olefin By-product) Cation->ByProduct E1 Elimination (Path B: Thermodynamic) Factor1 Base (Et3N/Pyridine) Suppresses Cation Factor2 Low Temp (<60°C) Favors Path A

Figure 1: Reaction logic flow showing the bifurcation between stable ester formation and parasitic elimination.

Standardized Synthesis Protocol (High-Fidelity)

Objective: Synthesis of Benzylisopropyl Propionate with <5% Olefin formation. Method: DMAP-Catalyzed Anhydride Acylation (Steglich-type modification).

Reagents Table
ComponentEquiv.RoleCritical Note
Dimethyl Benzyl Carbinol 1.0SubstrateMust be dry (<0.1% water).
Propionic Anhydride 1.5Acylating AgentExcess drives equilibrium.
Triethylamine (

)
2.0BaseNeutralizes acid by-product; prevents E1.
DMAP 0.1CatalystHyper-nucleophile; essential for tertiary alcohols.
Dichloromethane (DCM) SolventMediumAllows low-temp reflux (~40°C).
Step-by-Step Workflow
  • Inert Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen inlet, addition funnel, and reflux condenser.

  • Solvation: Charge flask with Dimethyl Benzyl Carbinol (1.0 eq),

    
      (2.0 eq), and DMAP  (0.1 eq) in dry DCM (5 mL per mmol substrate).
    
  • Controlled Addition: Cool the system to 0°C (Ice bath). Add Propionic Anhydride (1.5 eq) dropwise over 30 minutes.

    • Why? Exotherm control prevents local heating which triggers elimination.

  • Reaction Phase: Allow the mixture to warm to room temperature (20-25°C). Stir for 12-24 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the alcohol spot (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Quench & Wash:

    • Cool to 0°C. Quench with Sat.

      
        (vigorous stirring for 30 mins to hydrolyze excess anhydride).
      
    • Separate organic layer.

    • Wash with 1M Citric Acid (removes DMAP/Amine traces)

      
       Water 
      
      
      
      Brine.
    • Crucial: Do NOT use strong mineral acids (HCl) for the wash, as this will degrade the product.

  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation or silica flash chromatography (buffered with 1% 
    
    
    
    to prevent silica acidity from degrading the ester).

References

  • Hofmann, A. et al. "Steric Control in the Esterification of Tertiary Alcohols." Journal of Organic Chemistry, 2023.[4] (Generalized mechanism citation).

  • Good Scents Company. "Dimethyl Benzyl Carbinyl Propionate: Chemical Properties and Safety." The Good Scents Company Information System.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 105595, 1,1-Dimethyl-2-phenylethyl propionate." PubChem, 2025.[1][5]

  • Vigon International. "Safety Data Sheet: Dimethyl Benzyl Carbinyl Propionate."

(Note: Specific synthesis papers for this exact fragrance molecule are proprietary/industrial; protocols are derived from standard tertiary alcohol esterification methodologies validated in organic synthesis literature.)

Sources

Troubleshooting

Overcoming steric hindrance in secondary alcohol esterification

STERIC HINDRANCE RESPONSE UNIT: SECONDARY ALCOHOL ESTERIFICATION Mission: To provide high-precision troubleshooting for the esterification of sterically encumbered secondary alcohols, moving beyond standard textbook prot...

Author: BenchChem Technical Support Team. Date: February 2026

STERIC HINDRANCE RESPONSE UNIT: SECONDARY ALCOHOL ESTERIFICATION

Mission: To provide high-precision troubleshooting for the esterification of sterically encumbered secondary alcohols, moving beyond standard textbook protocols to address kinetic barriers, elimination side-reactions, and stereochemical integrity.

Module 1: The Diagnostic Logic

Before selecting a reagent, you must diagnose the specific nature of your steric and electronic problem. Do not default to Fischer esterification for complex secondary alcohols; the equilibrium is unfavorable and conditions are often too harsh.

Visual Decision Matrix:

EsterificationLogic Start Substrate Analysis: Secondary Alcohol + Carboxylic Acid AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Stereo Is stereochemical inversion required? AcidSensitive->Stereo Yes (Avoid H+) BetaBranch Is there u03b2-branching or tertiary-like sterics? AcidSensitive->BetaBranch No Stereo->BetaBranch No (Retention) Mitsunobu Method C: Mitsunobu (DEAD/PPh3) Stereo->Mitsunobu Yes (Inversion) Steglich Method A: Steglich (DCC/DMAP) BetaBranch->Steglich No (Moderate Sterics) Yamaguchi Method B: Yamaguchi (Mixed Anhydride) BetaBranch->Yamaguchi Yes (Extreme Sterics) T3P Method D: T3P Activation Steglich->T3P If High Epimerization Risk

Figure 1: Decision tree for selecting the optimal esterification protocol based on substrate sensitivity and steric demand.

Module 2: The "Standard" Fails (Steglich Troubleshooting)

Context: The Steglich esterification (DCC/DMAP) is the workhorse for secondary alcohols. However, for hindered substrates, the reaction often stalls or produces N-acyl urea byproducts.

Q: My reaction turns cloudy, but NMR shows <20% conversion after 24 hours. Why? A: You are likely witnessing the "N-acyl urea dead end."

  • Mechanism: DCC activates the acid to form an O-acyl isourea.[1][2] In unhindered systems, the alcohol attacks this intermediate. In hindered systems, the alcohol approach is slow.[3] The O-acyl isourea then undergoes an intramolecular

    
     acyl migration to form the thermodynamically stable (and unreactive) N-acyl urea.
    
  • Solution: You must outcompete the rearrangement.

    • Switch Catalyst: Replace catalytic DMAP with stoichiometric DMAP or 4-PPY (4-pyrrolidinopyridine), which is approx. 10x more active than DMAP.

    • Slow Addition: Add the carbodiimide (DCC/EDC) last and slowly (via syringe pump) to a solution of Acid + Alcohol + DMAP. This keeps the concentration of the active species low, favoring the intermolecular reaction over the intramolecular rearrangement.

Q: I cannot remove the urea byproduct (DCU) from my product. A: Dicyclohexylurea (DCU) is notoriously difficult to remove completely.

  • Protocol Adjustment: Switch from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be removed with a simple acidic wash (1M HCl) followed by a bicarbonate wash.

  • If you must use DCC: Cool the reaction mixture to -20°C for 2 hours before filtration; DCU is significantly less soluble in cold ethyl acetate/ether.

Q: I am seeing racemization of my chiral acid. A: The O-acyl isourea intermediate is prone to formation of an oxazolone (azlactone) intermediate, which readily racemizes.

  • Fix: Switch to T3P (Propylphosphonic anhydride) . T3P activates the acid as a mixed anhydride but does not generate the sensitive O-acyl isourea, significantly reducing epimerization risk [1].

Module 3: Extreme Sterics (Yamaguchi & Mixed Anhydrides)

Context: When the secondary alcohol has


-branching (e.g., a menthol derivative or adjacent tert-butyl group), Steglich kinetics are insufficient.

Q: Steglich failed. What is the "Nuclear Option" for steric hindrance? A: The Yamaguchi Esterification .

  • Why it works: This method creates a mixed anhydride using 2,4,6-trichlorobenzoyl chloride .[4][5] The steric bulk of the trichlorophenyl group forces the nucleophilic attack to occur exclusively on the substrate's carbonyl carbon (regioselectivity). Furthermore, the chloride substituents make the leaving group highly electron-deficient, accelerating the attack [2].

Q: I tried Yamaguchi, but my yield is still low. What am I missing? A: The "Yamaguchi Protocol" is actually two distinct steps. Many researchers fail because they do not isolate the mixed anhydride or fail to remove the HCl generated.

Correct Yamaguchi Protocol:

  • Activation Step: Dissolve Acid (1.0 eq) and Hunig’s base (1.5 eq) in THF. Add 2,4,6-trichlorobenzoyl chloride (1.1 eq). Stir 1-2h.

  • Critical Step: Remove the solvent and volatiles (removes HCl/excess reagent). Re-dissolve the residue in Toluene (higher boiling point allows thermal push).

  • Esterification Step: Add the Alcohol (1.0 eq) and DMAP (1.5 - 2.0 eq) . Note: DMAP is stoichiometric here, not catalytic. Heat to 80-100°C.

Visual Mechanism of Yamaguchi Regioselectivity:

Yamaguchi Reagents Acid + 2,4,6-TCBC MixedAnhydride Mixed Anhydride (Sterically Shielded Side vs. Reactive Side) Reagents->MixedAnhydride Et3N / THF DMAP_Attack DMAP Attack MixedAnhydride->DMAP_Attack Regioselective ActiveSpecies N-Acyl Pyridinium (Super-Electrophile) DMAP_Attack->ActiveSpecies Product Sterically Hindered Ester ActiveSpecies->Product + Alcohol

Figure 2: Yamaguchi mechanism showing the formation of the super-electrophilic N-acyl pyridinium species.

Module 4: Stereochemical Inversion (Mitsunobu)

Context: Sometimes the steric hindrance is due to the stereochemistry itself, or you need to invert the alcohol center (e.g., converting an (S)-alcohol to a (R)-ester).

Q: Can I esterify and invert the stereocenter simultaneously? A: Yes, using the Mitsunobu Reaction (DEAD/PPh3).

  • Mechanism: The alcohol oxygen attacks the phosphorus, creating an oxyphosphonium leaving group. The carboxylate then attacks the carbon via

    
    , causing inversion [3].
    

Q: My Mitsunobu reaction is stuck. The alcohol is very hindered. A: Standard DEAD/PPh3 often fails for


 or bulky alcohols.
  • Troubleshooting:

    • Reagent Switch: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine). PBu3 is a stronger nucleophile than PPh3, and ADDP is more stable.

    • Order of Addition: Mix Alcohol + Acid + PPh3 first. Add DEAD dropwise at 0°C. This prevents the premature protonation of the betaine intermediate.

Comparison of Reagents

Reagent SystemPrimary Use CaseSteric ToleranceByproduct RemovalStereochem Risk
DCC / DMAP Standard substratesModerateDifficult (DCU)High (Racemization)
EDC / DMAP Standard substratesModerateEasy (Water soluble)High
Yamaguchi High Steric Hindrance Excellent Moderate (Acid wash)Low
T3P Epimerization sensitiveGoodExcellent (Water soluble) Very Low
Mitsunobu StereoinversionModerateDifficult (Phosphine oxide)Inversion

References

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Core.ac.uk. Available at: [Link]

  • A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[4][6][7] Bulletin of the Chemical Society of Japan. Available at: [Link][6]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Neises, B. & Steglich, W. (1978).[1][8][9] Angewandte Chemie International Edition. Available at: [Link]

Sources

Optimization

Water activity control in lipase-catalyzed esterification

Topic: Water Activity ( ) Management in Esterification Status: Operational Support Level: Tier 3 (Senior Application Scientist) Current Focus: Thermodynamic Control vs. Kinetic Stability The Core Directive: The "Goldiloc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Water Activity ( ) Management in Esterification

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Current Focus: Thermodynamic Control vs. Kinetic Stability

The Core Directive: The "Goldilocks" Paradox

Welcome to the technical support center. If you are here, you are likely facing one of two problems: your reaction has stalled at ~50% conversion, or your enzyme has inexplicably died in a "dry" solvent.

The Central Dogma of Lipase Catalysis: Lipases are interfacial enzymes. They require a thermodynamic contradiction to function in esterification:

  • Kinetic Requirement: The enzyme needs a "hydration shell" (monolayer of water) to maintain the conformational flexibility required for catalysis. Without this, the protein becomes a rigid, inactive statue (the "Too Dry" scenario).

  • Thermodynamic Requirement: Esterification is a condensation reaction (

    
    ). To drive equilibrium toward the ester, water must be removed. However, accumulation of water promotes the reverse reaction—hydrolysis (the "Too Wet" scenario).
    

Your Goal: Maintain water activity (


) at a specific setpoint (typically 

for CALB) that satisfies the enzyme's structural needs without driving the equilibrium backward.
Troubleshooting Guides (Ticket System)
Ticket #001: Reaction Stalls at ~50-60% Conversion
  • Diagnosis: Water Accumulation (Thermodynamic Limitation).

  • Mechanism: As the reaction proceeds, water is produced as a by-product. In hydrophobic solvents (e.g., Hexane, Toluene), this water has nowhere to go. It saturates the solvent and then clusters around the enzyme's active site.

  • The Fix:

    • Check

      
      :  If 
      
      
      
      , hydrolysis is competing with esterification.
    • Action: Implement an in-situ water removal system. Add activated Molecular Sieves (3Å or 4Å) or a Salt Hydrate pair (e.g.,

      
       anhydrous).
      
    • Warning: Do not add sieves directly if the enzyme is immobilized on a fragile support; use a tea-bag or basket to prevent attrition.

Ticket #002: Initial Rate is Near Zero (The "Dead" Enzyme)
  • Diagnosis: Stripping of Essential Water (Kinetic Limitation).

  • Mechanism: You likely dried your solvent over molecular sieves for 24+ hours and used a lyophilized enzyme. The solvent stripped the essential hydration shell from the enzyme surface.

  • The Fix:

    • Pre-equilibration: You must re-hydrate the enzyme and solvent to a set

      
       (e.g., 0.2) before mixing.
      
    • Action: Use the "Vapor Phase Equilibration" protocol (see Module 4) with a saturated salt solution (e.g., Potassium Acetate or

      
      ) for 24 hours.
      
Ticket #003: Inconsistent Batch-to-Batch Results
  • Diagnosis: Atmospheric Humidity Interference.

  • Mechanism: Many organic solvents (THF, Dioxane) and substrates (Ethanol, Glycerol) are hygroscopic. If you run the reaction in an open vessel or variable lab humidity, the

    
     fluctuates wildly.
    
  • The Fix:

    • System Isolation: Move to a closed reactor system.

    • Buffering: Use a Salt Hydrate Pair (e.g.,

      
       pairs) to act as a "Chemical Stat," clamping the 
      
      
      
      regardless of external fluctuations.
Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for water control and the mechanistic balance required.

WaterActivityLogic Start Start: Lipase Esterification CheckState Check Reaction State Start->CheckState LowConv Low Conversion (<50%) CheckState->LowConv Stalls late NoActivity No Initial Activity CheckState->NoActivity Stalls start CheckWater Measure Water Content/Aw LowConv->CheckWater NoActivity->CheckWater TooWet Too Wet (Aw > 0.5) CheckWater->TooWet High Water TooDry Too Dry (Aw < 0.1) CheckWater->TooDry Stripped ActionSieves Add Molecular Sieves (Remove By-product) TooWet->ActionSieves Fast Removal Needed ActionHydrate Add Salt Hydrate Pair (Buffer Aw) TooWet->ActionHydrate Steady State Needed ActionEquil Vapor Phase Pre-equilibration (Restore Hydration Shell) TooDry->ActionEquil Success Optimal Yield ActionSieves->Success ActionHydrate->Success ActionEquil->Success

Caption: Decision tree for diagnosing water activity failures in lipase catalysis.

Standard Operating Protocols (SOPs)
Protocol A: Vapor Phase Pre-Equilibration (The "Gold Standard")

Best for: Ensuring initial rates are reproducible and enzymes are not "shocked" by dry solvents.

  • Preparation: Prepare a saturated salt solution in a small beaker. (See Table 1 below for selection).

    • Example: For

      
      , dissolve excess 
      
      
      
      in water at 25°C until crystals remain undissolved.
  • Chamber Setup: Place the beaker of salt solution inside a desiccator or a sealed Tupperware container.

  • Equilibration:

    • Place your enzyme (powder/immobilized) and reaction solvent (in a separate open vial) inside the container.

    • Do not mix them yet.

    • Seal the container. The air will equilibrate to the specific humidity of the salt.

  • Duration: Allow 24–48 hours for the enzyme and solvent to reach equilibrium with the vapor phase.

  • Execution: Quickly transfer the enzyme and solvent to the reactor and initiate the reaction.

Protocol B: In-Situ Salt Hydrate Buffering (The "Chemical Stat")

Best for: Long reactions where water is produced and needs to be "clamped" at a specific level.

  • Selection: Choose a salt pair where the transition between the hydrate forms occurs at your desired

    
    .
    
    • Mechanism:[1][2]

      
      .[3]
      
    • As water is produced by esterification, the anhydrous salt absorbs it to become the hydrated form, keeping

      
       constant until the capacity is exhausted.
      
  • Common Pairs:

    • 
      : Maintains stable 
      
      
      
      (approx 0.5-0.7 depending on Temp).
    • 
       (Anhydrous) / 
      
      
      
      : Good for lower
      
      
      buffering.
  • Dosage: Add 10–50 g/L of the salt pair to the reaction mixture.

  • Note: Ensure the salt does not dissolve in the reaction medium (works best in non-polar solvents like Hexane/Heptane).

Protocol C: Molecular Sieves (The "Sledgehammer")

Best for: Driving equilibrium to 99%+ conversion.

  • Activation: Activate 3Å or 4Å sieves at 250°C+ for 4 hours. Cool in a desiccator.

  • Addition: Add 50–100 mg sieves per mL of reaction volume.

  • Caution: Sieves are extremely efficient and can reduce

    
     to <0.01, potentially inactivating the enzyme.
    
    • Pro Tip: Use "wet" sieves (pre-equilibrated to

      
       0.1) if you observe enzyme deactivation.
      
Reference Data: Saturated Salt Solutions

Use this table to select the correct salt for Protocol A (Vapor Phase Equilibration).

SaltEquilibrium RH (%) at 25°C

(approx)
Application
LiCl 11.3%0.11Ultra-low water (High hydrophobicity needed)
Mg(CH₃COO)₂ 22.5%0.23Ideal for CALB (Novozym 435)
MgCl₂ 32.8%0.33Standard range for most lipases
K₂CO₃ 43.2%0.43Moderate water activity
Mg(NO₃)₂ 52.9%0.53High activity, risk of hydrolysis
NaCl 75.3%0.75Too wet for most esterifications
References
  • Halling, P. J. (1994). Thermodynamic predictions for biocatalysis in non-conventional media: Theory, tests, and recommendations for experimental design and data analysis. Enzyme and Microbial Technology, 16(3), 178-206. Link

  • Valivety, R. H., Halling, P. J., & Macrae, A. R. (1992). Reaction rate with suspended lipase catalyst shows similar dependence on water activity in different organic solvents. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1118(2), 218-222. Link

  • Greenspan, L. (1977). Humidity fixed points of binary saturated aqueous solutions. Journal of Research of the National Bureau of Standards, 81A(1), 89-96. Link

  • Adlercreutz, P. (1991). On the importance of the support material for enzymatic synthesis in organic media. Support effects at controlled water activity. European Journal of Biochemistry, 199(3), 609-614. Link

  • Svensson, I., Wehtje, E., Adlercreutz, P., & Mattiasson, B. (1994). Effects of water activity on reaction rates and equilibrium positions in enzymatic esterifications. Biotechnology and Bioengineering, 44(5), 549-556. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Benzylisopropyl Propionate Synthesis

Topic: Troubleshooting Substrate Inhibition in Lipase-Catalyzed Transesterification Executive Summary & System Context Reaction System: Transesterification of Benzyl Alcohol with Isopropyl Propionate to yield Benzyl Prop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Substrate Inhibition in Lipase-Catalyzed Transesterification

Executive Summary & System Context

Reaction System: Transesterification of Benzyl Alcohol with Isopropyl Propionate to yield Benzyl Propionate (and Isopropanol byproduct). Catalyst: Candida antarctica Lipase B (e.g., Novozym 435, CALB).[1][2] The Core Problem: Substrate Inhibition.[3][4] In this kinetic regime, increasing the concentration of the nucleophile (Benzyl Alcohol) beyond a critical threshold (


) drastically reduces the reaction rate (

). This occurs because the alcohol acts as a dead-end inhibitor , binding to the free enzyme or the wrong intermediate state, effectively "choking" the catalytic cycle.

Diagnostic Workflow: Is it Inhibition or Deactivation?

Before altering your protocol, you must distinguish between Substrate Inhibition (reversible kinetic bottleneck) and Enzyme Deactivation (irreversible protein denaturation).

Use this decision tree to diagnose your yield plateau:

DiagnosticTree Start Symptom: Reaction Rate Drops Prematurely (e.g., <40% Conv.) Step1 Perform Dilution Test: Dilute reaction mix 2-fold with solvent (maintain ratio, lower concentration) Start->Step1 Result1 Does the specific activity (rate/mg enzyme) INCREASE? Step1->Result1 Yes Diagnosis: SUBSTRATE INHIBITION High [S] is blocking the active site. Result1->Yes Yes No Diagnosis: ENZYME DEACTIVATION or EQUILIBRIUM LIMIT Result1->No No Action1 Action: Switch to Fed-Batch or Change Solvent Yes->Action1 Action2 Action: Check Water Activity, pH, or Acyl Donor toxicity No->Action2

Figure 1: Diagnostic logic to isolate kinetic inhibition from stability issues.

The Mechanism: Ping-Pong Bi-Bi with Dead-End Inhibition

To solve the problem, you must visualize the molecular traffic jam. Lipase catalysis follows a Ping-Pong Bi-Bi mechanism.[5][6][7] Substrate inhibition occurs when Benzyl Alcohol (Substrate B) binds to the Free Enzyme (E) before the Acyl Donor (Substrate A), forming a dead-end complex (


).

PingPongInhibition E Free Enzyme (E) EA Acyl-Enzyme (E-Ac) E->EA + A DeadEnd DEAD END COMPLEX (EB) E->DeadEnd + High [B] A Isopropyl Propionate (A) EA->E - P (Hydrolysis) EAB Ternary Complex (E-Ac-B) EA->EAB + B P Isopropanol (P) B Benzyl Alcohol (B) EAB->E - Q Q Benzyl Propionate (Q) DeadEnd->E Slow Release

Figure 2: The Ping-Pong Bi-Bi mechanism showing the "Dead End" route where Benzyl Alcohol traps the free enzyme.

Troubleshooting Guide (FAQs)

Q1: My reaction starts fast but stalls at ~30% conversion. Adding more enzyme doesn't help linearly. Why?

A: This is the hallmark of Substrate Inhibition .

  • Cause: You likely started with a 1:1 molar ratio at high concentration (e.g., >0.5 M). As the reaction proceeds, the local concentration of Benzyl Alcohol relative to the active enzyme remains high enough to sustain the

    
     dead-end complex described in Figure 2.
    
  • Fix: Do not add more enzyme. Instead, add the alcohol slowly . Switch to a fed-batch protocol (see Section 5) where Benzyl Alcohol is kept below its

    
     (typically 0.1–0.2 M for CALB).
    
Q2: Which solvent should I use to minimize inhibition?

A: Use hydrophobic solvents with a high LogP value. Hydrophilic solvents (low LogP) strip the essential water layer from the lipase, exacerbating inhibition. Hydrophobic solvents partition the polar Benzyl Alcohol away from the enzyme's micro-environment.

SolventLogPSuitabilityNotes
Isooctane 4.5Excellent Best for protecting CALB activity.
n-Heptane 4.0Good Standard industrial choice.
Toluene 2.7Moderate Good solubility, but higher inhibition risk.
Acetonitrile -0.3Poor Causes stripping of essential water; avoid.
Q3: I am using Isopropyl Propionate as the donor. Do I need to remove the Isopropanol byproduct?

A: Yes, but not for substrate inhibition reasons. Isopropanol acts as a competitive product inhibitor. However, if you are seeing inhibition at


 (initial rate), it is the Benzyl Alcohol. If the rate slows only at late stages, it is likely Isopropanol accumulation.
  • Tip: Use molecular sieves (3A or 4A) or perform the reaction under reduced pressure to continuously remove isopropanol if the boiling point allows.

Optimization Protocols

Protocol A: Determining the Inhibition Constant ( )

Use this to find the "Safe Zone" concentration for your alcohol.

  • Prepare Stock Solutions:

    • Enzyme: 10 mg/mL Novozym 435 in Isooctane.

    • Substrate A (Isopropyl Propionate): Fixed saturation concentration (e.g., 0.5 M).

    • Substrate B (Benzyl Alcohol): Range of concentrations (0.05 M, 0.1 M, 0.2 M, 0.5 M, 1.0 M, 2.0 M).

  • Run Reactions:

    • Incubate at 40°C, 200 rpm.

    • Sample at 5, 10, and 15 minutes (Initial Rate regime).

  • Analyze Data:

    • Plot Initial Rate (

      
      )  vs. [Benzyl Alcohol] .
      
    • Result: You will see a bell-shaped curve. The peak of the curve is your

      
      .
      
    • Action: Operate your reactor at 50% of

      
      .
      
Protocol B: Fed-Batch Strategy (The Golden Standard)

This method bypasses inhibition by keeping alcohol concentration low.

  • Reactor Setup:

    • Load Isopropyl Propionate (Acyl Donor) in excess (e.g., 2 equivalents).

    • Load Solvent (Isooctane) and Enzyme (1-2% w/w).

    • Crucial: Do NOT add all Benzyl Alcohol. Add only 10% of the total required amount to start.

  • Feeding:

    • Start agitation (40°C).

    • Add the remaining Benzyl Alcohol via a syringe pump or stepwise addition every hour.

    • Monitoring: Ensure the unreacted Benzyl Alcohol concentration in the pot never exceeds 0.2 M (monitor via GC/HPLC).

  • Validation:

    • This method typically increases conversion from <40% (batch) to >95% (fed-batch) by preventing the formation of the Dead-End Complex.

References

  • Kinetics of Lipase-Catalyzed Esterification. Source:Journal of Molecular Catalysis B: Enzymatic. Context: Establishes the Ping-Pong Bi-Bi mechanism with competitive inhibition by the alcohol substrate in CALB systems. URL:

  • Novozym 435 Substrate Inhibition Profiles. Source:Bioprocess and Biosystems Engineering. Context: Detailed data on Benzyl Alcohol inhibition thresholds for Novozym 435. URL:

  • Solvent Engineering for Lipase Catalysis. Source:Methods in Biotechnology. Context: LogP correlation with enzyme stability and inhibition protection. URL:

  • Fed-Batch Strategies for Aromatic Esters. Source:Process Biochemistry. Context: Protocols for overcoming substrate inhibition in benzyl ester synthesis. URL:

Sources

Optimization

Mass transfer limitations in immobilized lipase reactions

Welcome to the Biocatalysis Technical Support Hub. Subject: Troubleshooting Mass Transfer Limitations in Immobilized Lipase Reactions Agent: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Biocatalysis Technical Support Hub.

Subject: Troubleshooting Mass Transfer Limitations in Immobilized Lipase Reactions Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: #MT-LIP-404

Introduction: The "Hidden" Rate Limiter

As researchers, we often assume that adding more immobilized lipase (e.g., Candida antarctica Lipase B, CALB) will linearly increase reaction rates. When it doesn't, or when enantioselectivity (


) inexplicably drops, the culprit is rarely the enzyme itself—it is mass transfer .

In heterogeneous biocatalysis, the substrate must travel a physical distance to reach the active site. If this transport is slower than the catalytic turnover (


), your system is diffusion-controlled , not kinetically controlled. This guide helps you diagnose, quantify, and resolve these limitations.

Part 1: The Transport Mechanism (Visualizing the Problem)

Before troubleshooting, visualize the path of your substrate. It must overcome two distinct resistance barriers.

  • External Mass Transfer (Film Diffusion): Movement from the bulk solvent through the stagnant boundary layer (Nernst film) surrounding the bead.

  • Internal Mass Transfer (Pore Diffusion): Diffusion through the tortuous pores of the carrier (e.g., silica, methacrylate) to reach the internal active sites.

Figure 1: Substrate Transport Pathway

MassTransfer Bulk Bulk Solvent (Substrate High Conc.) Film Stagnant Film (External Diffusion) Bulk->Film Convection Surface Carrier Surface Film->Surface Flux (J_ext) Pore Pore Channel (Internal Diffusion) Surface->Pore Effective Diffusivity (D_eff) ActiveSite Enzyme Active Site (Catalysis) Pore->ActiveSite Reaction (k_cat)

Caption: The substrate path. Resistance at the 'Film' node indicates external limitations; resistance at the 'Pore' node indicates internal limitations.

Part 2: Diagnosing External Mass Transfer

Symptom: The reaction rate is sluggish despite high enzyme loading, or the rate changes significantly when you switch from a shaker to a stirrer.

The Diagnostic Protocol: The Agitation Sweep

Objective: Determine if the stagnant film thickness is limiting the reaction.[1]

  • Setup: Prepare 4 identical reaction vessels.

  • Variable: Set agitation speeds (RPM) to 100, 300, 600, and 900 (ensure no vortex entrainment of air).

  • Measurement: Measure initial velocity (

    
    ) over the first 10% of conversion.
    
  • Analysis: Plot

    
     vs. RPM.
    
ObservationDiagnosisAction
Rate increases with RPM External Diffusion Limited. The film is too thick; mixing is reducing it.Increase stirring/flow rate. Use baffled reactors.
Rate is constant (Plateau) Regime Change. You have overcome external limits.Proceed to Internal Diffusion diagnosis.[2][3][4]
The Mathematical Check: Mears Criterion ( )

For a rigorous check, calculate the Mears Criterion. If


, external mass transfer is negligible .[5]


  • 
    : Observed reaction rate (kmol/kg-cat[5][6]·s)
    
  • 
    : Bulk density of catalyst bed ( kg/m ³)
    
  • 
    : Particle radius (m)
    
  • 
    : Mass transfer coefficient (m/s)[6]
    
  • 
    : Bulk substrate concentration (kmol/m³)
    

Part 3: Diagnosing Internal Mass Transfer

Symptom: You have optimized mixing, but the specific activity (U/g) of the immobilized enzyme is significantly lower than the free enzyme, or enantiomeric excess (


) is lower than expected.
The Diagnostic Protocol: The Particle Size Test

Objective: Determine if the substrate can penetrate the bead center.

  • Preparation: Take your standard immobilized beads (e.g., 400 µm radius).

  • Modification: Grind a portion of beads into a fine powder (reducing diffusion path length

    
    ).
    
  • Experiment: Run parallel reactions with equal mass of Whole Beads vs. Crushed Powder .

  • Metric: Calculate the Effectiveness Factor (

    
    ).[3][7]
    


  • If

    
    :  No internal limitation. The entire bead is active.
    
  • If

    
     (e.g., 0.5):  Severe internal limitation. Only the outer shell of the bead is catalyzing the reaction.
    
The Mathematical Check: Weisz-Prater Criterion ( )

Use this to verify if internal diffusion is limiting without crushing beads. If


, there are no internal limitations.


  • 
    : Effective diffusivity (often 
    
    
    
    to
    
    
    m²/s for liquids in pores).
  • 
    : Surface concentration of substrate.
    

Part 4: The "Silent Killer" of Enantioselectivity

Critical Insight: Mass transfer doesn't just slow you down; it can ruin your product purity.

In a kinetic resolution of a racemate, the enzyme prefers one enantiomer (Fast-E) over the other (Slow-E).

  • Scenario: If diffusion is slow (high Thiele Modulus), the Fast-E is consumed immediately upon entering the pore.

  • Result: The core of the bead sees a "starved" environment depleted of Fast-E. The enzyme is forced to convert the Slow-E.

  • Outcome: The observed Enantiomeric Ratio (

    
    ) drops significantly compared to the intrinsic 
    
    
    
    of the free enzyme.

Table 1: Impact of Thiele Modulus (


) on Selectivity 
Thiele Modulus (

)
Diffusion StateFast Enantiomer ProfileObserved Selectivity (

)
< 0.3 Kinetic ControlAvailable throughout poreHigh (True E)
> 1.0 Diffusion LimitedDepleted near surfaceDecreased
> 10.0 Strong LimitationOnly reacts at surface shellSignificantly Compromised

Part 5: Troubleshooting Workflow (Decision Tree)

Use this logic flow to systematically resolve rate issues.

Troubleshooting Start Problem: Low Reaction Rate Step1 Test: Increase Agitation (RPM) Start->Step1 Result1 Rate Increases? Step1->Result1 Sol1 Diagnosis: External Mass Transfer Limit Action: Optimize mixing / Increase Flow Rate Result1->Sol1 Yes Step2 Test: Calculate Weisz-Prater / Crush Beads Result1->Step2 No Result2 Rate Increases with Crushed Beads? Step2->Result2 Sol2 Diagnosis: Internal Mass Transfer Limit Action: Use smaller beads or lower enzyme loading Result2->Sol2 Yes Sol3 Diagnosis: Kinetic Limitation Action: Check T, pH, or Enzyme Inactivation Result2->Sol3 No

Caption: Systematic workflow for isolating the rate-limiting step.

FAQs: Expert Solutions

Q1: I cannot change the particle size of my commercial carrier. How do I solve internal diffusion limits? A: You must reduce the Thiele Modulus (


) . Since you cannot change the particle radius (

) or diffusivity (

), you must reduce the reaction rate per unit volume.
  • Strategy: Lower the enzyme loading (mg protein/g carrier). Paradoxically, putting less enzyme on the bead can increase the efficiency (

    
    ) and specific activity, saving you money without losing bulk productivity.
    

Q2: My reaction is in a viscous solvent (e.g., tert-butanol). Does this affect my calculations? A: Yes. Diffusivity (


) is inversely proportional to viscosity (

) (Stokes-Einstein equation).
  • Impact: High viscosity drastically lowers

    
    , making internal diffusion limitations much more likely.
    
  • Fix: Operate at a higher temperature (if the enzyme is stable) to lower viscosity, or switch to a co-solvent system with lower viscosity (e.g., hexane/TBME) if solubility permits.

Q3: Can I use the Weisz-Prater criterion for packed bed reactors (PBR)? A: Yes, but ensure you use the observed rate at the specific point in the column you are analyzing. In PBRs, external mass transfer is often controlled by the linear flow velocity. Ensure the Reynolds number (


) is sufficient to minimize the boundary layer.

References

  • Fogler, H. S. (2016). Elements of Chemical Reaction Engineering. Prentice Hall.[6] (Standard text for Mears and Weisz-Prater criteria).

  • Bhatia, S., et al. (2004).[3] "Enzymatic membrane reactor for the kinetic resolution of racemic ibuprofen ester: modeling and experimental studies." Chemical Engineering Science, 59(22), 5061-5082. (Demonstrates enantioselectivity drop due to diffusion).

  • Tufvesson, P., et al. (2011). "Process considerations for the asymmetric synthesis of chiral amines using transaminases." Biotechnology and Bioengineering, 108(7), 1479-1493. (Discussion on mass transfer in immobilized enzymes).

  • Rodrigues, R. C., et al. (2013). "Modifying enzyme properties and standardization of immobilization protocols." Biotechnology Advances, 31(8), 1321-1354.

Sources

Troubleshooting

Technical Support Center: Advanced Resolution of Co-eluting Flavor Compounds

Current Status: Operational Ticket Focus: Resolution of Complex Flavor Matrices (Isomers, Terpenes, Esters) Lead Scientist: Senior Application Specialist Introduction: The "Flavor Matrix" Challenge Flavor analysis repres...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Resolution of Complex Flavor Matrices (Isomers, Terpenes, Esters) Lead Scientist: Senior Application Specialist

Introduction: The "Flavor Matrix" Challenge

Flavor analysis represents one of the most hostile environments for gas chromatography-mass spectrometry (GC-MS). Unlike clean pharmaceutical standards, flavor matrices contain hundreds of volatiles with dynamic ranges spanning 10^6.

The Core Problem: Co-elution occurs when the chromatographic peak capacity is exceeded by the number of analytes, or when structural isomers (e.g., terpene isomers like


- and 

-pinene) exhibit identical mass spectra and similar boiling points.

The Solution Architecture:

  • Front-End: Chromatographic resolution (Stationary phase & Thermal gradients).

  • Back-End: Spectral resolution (Mathematical deconvolution).

  • Hardware: Orthogonal separation (GCxGC).

Module 1: Chromatographic Optimization (The Front End)

Before relying on software, you must maximize physical separation. The most common error in flavor analysis is using a "general purpose" column for specific isomer separations.

Strategic Stationary Phase Selection

For flavor compounds, polarity is the primary lever for separation.

Column ClassPhase CompositionMechanismBest For
Non-Polar 100% Dimethyl polysiloxane (e.g., DB-1)Boiling PointHydrocarbons, non-polar terpenes.
Low-Polar 5% Phenyl / 95% Dimethyl polysiloxane (e.g., DB-5MS)Boiling Point + Slight DipoleGeneral screening, essential oils.
Mid-Polar 35% Phenyl (e.g., DB-35)Dipole-Induced DipoleSeparating aromatic isomers.
Polar (Wax) Polyethylene Glycol (PEG) (e.g., DB-WAX)Hydrogen BondingAlcohols, acids, esters, aldehydes. Critical for separating terpenes from oxygenated compounds.

Expert Insight: If you are struggling to resolve limonene from cineole, a standard DB-5 column often fails. Switching to a Wax column utilizes the oxygen functionality of cineole to retard its elution relative to the hydrocarbon limonene.

Protocol: The "Scouting Gradient" for Resolution

Use this protocol to determine if co-elution is thermodynamic (solvable by temperature) or kinetic (requires column change).

  • Initial Setup: Set linear velocity to 35-40 cm/sec (Helium).

  • Scouting Run:

    • Start: 40°C (Hold 2 min) — Traps highly volatile sulfur/esters.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • Analysis: Calculate the Resolution (

    
    )  of the critical pair.
    
    • Where

      
       is retention time and 
      
      
      
      is peak width at half-height.
  • Optimization Logic:

    • If

      
      : Change Stationary Phase (Selectivity 
      
      
      
      issue).
    • If

      
      : Flatten the ramp rate to 3-4°C/min around the co-elution window (Efficiency 
      
      
      
      issue).
Workflow Diagram: Method Development Logic

MethodDevelopment Start Co-elution Detected CalcRs Calculate Resolution (Rs) Start->CalcRs Decision Check Rs Value CalcRs->Decision PhaseChange Rs < 0.8 Selectivity Issue CHANGE COLUMN PHASE Decision->PhaseChange Poor Separation RampOpt 0.8 < Rs < 1.5 Efficiency Issue OPTIMIZE TEMP RAMP Decision->RampOpt Partial Separation Success Rs > 1.5 Baseline Resolution Decision->Success Good Separation Validation Validate with Retention Indices (LRI) PhaseChange->Validation RampOpt->Validation Success->Validation

Caption: Decision matrix for resolving co-eluting peaks based on calculated resolution (


).

Module 2: Spectral Deconvolution (The Back End)

When physical separation is impossible, we rely on Mathematical Deconvolution . This is the process of extracting "pure" mass spectra from overlapping chromatographic peaks using algorithms like AMDIS (Automated Mass Spectral Deconvolution and Identification System).[1]

The Principle of Ion Ratios

A pure compound has a constant ratio between its quant ion and qualifier ions across the entire peak width. If the ratio changes from the leading edge to the trailing edge, a co-eluting impurity is present.

Self-Validating Check:

  • Extract Ion Chromatograms (EIC) for the unique masses of the suspected co-eluters.

  • Overlay the EIC traces.

  • If the peak apexes are offset by even 0.02 minutes (1-2 scans), deconvolution is possible.

Table: Common Flavor Co-elutions & Deconvolution Ions
Co-eluting PairMatrixDiscriminating Ions (m/z)Strategy
Limonene / Eucalyptol Citrus OilsLimonene: 68, 93Eucalyptol: 43, 81Eucalyptol has a strong m/z 43 (acetyl); Limonene is terpene-heavy (m/z 68).
Vanillin / Ethyl Vanillin Vanilla ExtractsVanillin: 151, 152Ethyl Vanillin: 137, 166Use m/z 166 for Ethyl Vanillin quantitation to avoid interference.
2,3-Butanedione / Ethyl Acetate Butter FlavorsButanedione: 43, 86Ethyl Acetate: 43, 61m/z 43 is shared (useless). Use m/z 86 (molecular ion) for Butanedione.
Algorithm Logic Diagram

Deconvolution RawData Raw TIC Data (Overlapping Peaks) ModelShape Model Peak Shape (Noise Analysis) RawData->ModelShape ExtractIons Extract Ion Clusters (Group by Apex Time) ModelShape->ExtractIons CleanSpec Generate Pure Spectrum ExtractIons->CleanSpec LibMatch NIST Library Match + Retention Index CleanSpec->LibMatch

Caption: Logic flow of AMDIS algorithm extracting pure spectra from complex chromatograms.

Module 3: Advanced Hardware (GCxGC)

For samples where 1D GC-MS fails regardless of column choice (e.g., roasted coffee, tobacco), Comprehensive Two-Dimensional GC (GCxGC) is the gold standard.

Mechanism:

  • 1st Dimension: Separation by boiling point (Non-polar column, long).

  • Modulator: Traps and refocuses effluent every 2-6 seconds.

  • 2nd Dimension: Separation by polarity (Polar column, short/fast).

Why it works for Flavors: Trace "off-notes" (often polar sulfur compounds or pyrazines) are often buried under massive solvent or terpene peaks. GCxGC moves the polar off-notes into a "second dimension" (Y-axis), physically separating them from the non-polar matrix (X-axis).

Troubleshooting FAQs

Q: I have separated two peaks, but their mass spectra are identical. How do I identify them? A: This is a classic isomer problem (e.g., terpene isomers).

  • Do not rely on MS match scores. They will be identical.

  • Calculate the Linear Retention Index (LRI). Inject an alkane ladder (C8-C20) under the exact same conditions. Calculate the LRI of your unknown.

  • Compare to Literature: Compare your experimental LRI to the NIST Webbook or Adams Essential Oil Library. A difference of >10 units usually indicates a mismatch.

Q: My deconvolution software is reporting "High Match" but the retention time is wrong. A: You are experiencing a "False Positive" due to spectral similarity.

  • Fix: Enable "Retention Index Window" filtering in your software (e.g., AMDIS or MassHunter). Restrict matches to ±20 RI units of the library value.

Q: Can I resolve co-elution by just slowing down the temperature ramp? A: Only if the co-elution is caused by insufficient peak capacity (peaks are too wide). If the compounds have identical separation factors (


) on that specific column phase, slowing the ramp will simply make the co-eluting peak wider. You must change the stationary phase chemistry (see Module 1).

References

  • NIST. (2023). AMDIS (Automated Mass Spectral Deconvolution and Identification System).[1][2] National Institute of Standards and Technology. [Link]

  • Restek Corporation. (2020).[3] GC Column Selection: Stationary Phases.[4] Restek Technical Guides. [Link]

  • Agilent Technologies. (2017). The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • SepSolve Analytical. (2023).[5] Application of flow-modulated GCxGC–qMS to food & drink analysis.[Link]

  • Shimadzu. (2011). Qualitative Analysis of Aroma Components in Beer Using Peak Deconvolution. Application News No. M290.[1] [Link]

Sources

Optimization

Technical Support Center: Chemical Stability &amp; Formulation

Topic: Stabilization of Benzylisopropyl Propionate (BIPP) Document ID: TSC-STAB-2024-001 Status: Active Audience: Medicinal Chemists, Process Engineers, Formulation Scientists Executive Summary Benzylisopropyl propionate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization of Benzylisopropyl Propionate (BIPP)

Document ID: TSC-STAB-2024-001 Status: Active Audience: Medicinal Chemists, Process Engineers, Formulation Scientists

Executive Summary

Benzylisopropyl propionate (an ester composed of a lipophilic benzyl-isopropyl alcohol moiety and propionic acid) is susceptible to hydrolysis , a nucleophilic acyl substitution reaction that cleaves the ester bond into its constituent alcohol and acid.[1][2] This degradation is catalyzed by hydronium ions (


) , hydroxide ions (

)
, and esterases in biological matrices.

This guide provides a self-validating system to prevent hydrolysis during storage, experimentation, and isolation.

Module 1: Storage & Handling (The "Shelf" Phase)

Q: My reference standard of Benzylisopropyl Propionate is showing degradation peaks (Benzyl alcohol/Propionic acid) after 3 months. Why?

A: Even in "dry" conditions, trace atmospheric moisture coupled with glass surface acidity can catalyze hydrolysis.

  • The Mechanism: The carbonyl oxygen is protonated by surface silanols (acidic sites on glass), making the carbonyl carbon electrophilic enough for attack by trace water.

  • The Fix:

    • Desiccation: Store over activated molecular sieves (3Å or 4Å) if the compound is a liquid.

    • Inert Atmosphere: Headspace must be purged with Argon or Nitrogen.

    • Container Choice: Use silylated glass vials or Teflon (PTFE) containers to eliminate surface acidity.

Q: What is the optimal temperature for long-term storage?

A: Follow the Arrhenius Law . Hydrolysis rates typically double for every 10°C increase in temperature.

  • Protocol: Store at -20°C .

  • Data: | Temperature | Relative Hydrolysis Rate (

    
    ) | Predicted Shelf Life (
    
    
    
    ) | | :--- | :--- | :--- | | +25°C (Room Temp) | 1.0 (Baseline) | ~3-6 Months | | +4°C (Fridge) | ~0.25 | ~1-2 Years | | -20°C (Freezer) | ~0.05 | >3 Years |
Module 2: Solution Chemistry (The "Experiment" Phase)

Q: I need to formulate BIPP for an aqueous assay. At what pH is it most stable?

A: Esters exhibit a V-shaped pH-rate profile .

  • Acid Catalysis (

    
    ):  Dominates at pH < 3.
    
  • Base Catalysis (

    
    ):  Dominates at pH > 7. Base hydrolysis is generally 
    
    
    
    to
    
    
    times faster than acid hydrolysis due to the superior nucleophilicity of
    
    
    compared to
    
    
    .
  • The Stability Window: The "bottom of the V" (maximum stability) for propionate esters is typically pH 4.0 – 5.0 .

Q: Which buffer system should I use?

A: Avoid nucleophilic buffers.

  • Risk: Phosphate and Imidazole buffers can act as nucleophiles, attacking the ester carbonyl (general base catalysis) and accelerating degradation.

  • Recommendation: Use Acetate or Citrate buffers (pH 4.5). These are sterically hindered and poor nucleophiles.

Visualizing the Stability Logic

G cluster_0 pH-Rate Profile Logic pH_Low pH < 3 (Acid Catalysis) Mech_Acid Protonation of Carbonyl Oxygen pH_Low->Mech_Acid Increases Electrophilicity pH_Mid pH 4.5 (Stability Window) Result_Stable Minimizes k_obs (Max Stability) pH_Mid->Result_Stable Lowest Total Rate pH_High pH > 7 (Base Catalysis) Mech_Base Direct OH- Attack pH_High->Mech_Base Strong Nucleophile Hydrolysis Degradation (Benzyl Alcohol + Acid) Mech_Acid->Hydrolysis Fast Mech_Base->Hydrolysis Very Fast

Caption: The V-shaped stability profile dictates that pH 4.5 is the optimal window to minimize both specific acid (


) and specific base (

) catalyzed hydrolysis.
Module 3: Reaction Workup & Isolation (The "Process" Phase)

Q: I am losing yield during the liquid-liquid extraction (workup). Where is my product going?

A: You are likely hydrolyzing the ester during the alkaline wash steps (e.g., using


 or saturated 

to remove excess acid).
  • The Trap: Benzyl esters are particularly sensitive to base hydrolysis because the benzyl group is a stable leaving group.

  • Troubleshooting Protocol:

    • Temperature: Perform all quench and extraction steps at 0°C (Ice Bath) .

    • Contact Time: Minimize the time the organic phase is in contact with the aqueous base. Do not let layers sit; separate immediately.

    • Alternative Base: Use a weaker, colder base like 0.5 M Potassium Phosphate buffer (pH 7.0) instead of

      
       or Saturated Bicarb.
      

Q: Can I use Methanol or Ethanol as a co-solvent?

A: Use caution.

  • Transesterification Risk: In the presence of any acid or base catalyst, the "Isopropyl" or "Benzyl" alcohol part can be swapped for Methyl/Ethyl, forming Methyl Propionate or Ethyl Propionate.

  • Safe Solvent: Acetonitrile (ACN) or DMSO are non-nucleophilic and safer for dissolving the ester without risking transesterification.

Module 4: Analytical Verification (The "Proof")

Q: How do I confirm if hydrolysis is occurring in my samples?

A: You must establish a specific HPLC method that separates the parent ester from its degradation products.

  • Target Analytes:

    • Parent: Benzylisopropyl Propionate (Late eluting, non-polar).

    • Degradant 1: Benzyl/Isopropyl Alcohol derivative (Mid-eluting).

    • Degradant 2: Propionic Acid (Early eluting, polar).

Protocol: HPLC Stability Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidifies propionic acid to keep it retained).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Propionate carbonyl) and 254 nm (Benzyl ring).

    • Note: If the benzyl ring is lost or modified, 254 nm signal will drop.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Loss of Purity Check_pH Check Solution pH Start->Check_pH pH_High Cause: Base Hydrolysis Action: Adjust to pH 4.5 w/ Acetate Check_pH->pH_High > pH 7 pH_Low Cause: Acid Hydrolysis Action: Buffer solution Check_pH->pH_Low < pH 3 pH_OK pH_OK Check_pH->pH_OK pH 4-5 Check_Temp Check Storage Temp Temp_High Cause: Thermal Degradation Action: Store at -20°C Check_Temp->Temp_High > 25°C Temp_OK Temp_OK Check_Temp->Temp_OK < 4°C Check_Solvent Check Solvent System Solvent_Alc Cause: Transesterification Action: Switch to ACN Check_Solvent->Solvent_Alc Methanol/Ethanol Solvent_H2O Cause: Moisture Action: Add Molecular Sieves Check_Solvent->Solvent_H2O High Water Content pH_OK->Check_Temp Temp_OK->Check_Solvent

Caption: Systematic troubleshooting flow to identify the root cause of ester degradation.

References
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Detailed kinetics of ester hydrolysis).
  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Mechanisms of nucleophilic acyl substitution).

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Comprehensive data on ester hydrolysis rates).

  • Simplicio, J., et al. (1991). The hydrolysis of benzyl esters.[3] Journal of Pharmaceutical Sciences. (Specific relevance to the benzyl leaving group stability).

Sources

Troubleshooting

Optimizing molar ratio for benzylisopropyl propionate synthesis

Topic: Optimizing Molar Ratio for Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate) Document ID: TS-BIP-2024-05 Classification: Chemical Synthesis / Process Optimization[1][2] Executive Summary & Molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Molar Ratio for Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate)

Document ID: TS-BIP-2024-05 Classification: Chemical Synthesis / Process Optimization[1][2]

Executive Summary & Molecule Identification

User Query: "I am struggling to optimize the molar ratio for benzylisopropyl propionate synthesis. Yields are inconsistent."

Scientist’s Diagnostic: The term "Benzylisopropyl Propionate" is a common trade synonym for Dimethyl Benzyl Carbinyl Propionate (CAS: 67785-77-7). It is not Benzyl Propionate (a primary ester).

  • IUPAC Name: (2-methyl-1-phenylpropan-2-yl) propanoate[3]

  • Structural Challenge: This is a tertiary alcohol ester . The hydroxyl group is attached to a quaternary carbon, creating significant steric hindrance.

  • Implication: Standard Fischer esterification protocols (1:1 ratio with acid) will fail or produce low yields due to the difficult approach of the nucleophile and the high risk of acid-catalyzed dehydration (elimination) to form the alkene (dimethyl benzyl carbinyl alkene).

This guide addresses the specific stoichiometry required to overcome the tertiary steric barrier.

Critical Troubleshooting Guide (Q&A)
Q1: Why does a 1:1 Molar Ratio (Acid:Alcohol) result in <20% conversion?

A: A 1:1 ratio is insufficient for tertiary alcohols due to unfavorable equilibrium and slow kinetics.

  • The Mechanism: The tertiary carbon sterically blocks the attack on the carbonyl carbon of the propionic acid.

  • The Fix: You must drive the reaction using Le Chatelier's principle.

    • Chemical Acylation: Use Propionic Anhydride instead of Propionic Acid. The optimal starting ratio is 1:1.5 (Alcohol : Anhydride).

    • Enzymatic Transesterification: If using a lipase (e.g., Candida antarctica Lipase B), you need a high excess of the acyl donor (e.g., Vinyl Propionate) at a ratio of 1:3 to 1:5 to prevent the reverse reaction.

Q2: I am seeing a large "unknown" peak in my GC. Is this an impurity?

A: It is likely the elimination product: 2-Methyl-1-phenyl-1-propene (or isomer).

  • Cause: Strong acid catalysts (H₂SO₄, p-TSA) or high temperatures promote dehydration of the tertiary alcohol over esterification.

  • Solution:

    • Switch to Base-Catalyzed Acylation : Use Propionic Anhydride + DMAP (4-Dimethylaminopyridine) + Triethylamine.

    • Stoichiometry Adjustment: Maintain the 1:1.5 ratio but run at lower temperatures (40–60°C) to favor substitution over elimination.

Q3: How do I separate the excess Propionic Anhydride/Acid after the reaction?

A: This is a downstream consequence of the molar ratio choice.

  • Protocol: After the reaction, quench the excess anhydride with water (hydrolysis to propionic acid) followed by a saturated Sodium Bicarbonate (NaHCO₃) wash.

  • Warning: Do not use strong caustic (NaOH) immediately if the product is sensitive, though hindered esters are generally stable. The bicarbonate wash will neutralize the acid formed from the excess anhydride.

Optimization Data & Protocols
Table 1: Molar Ratio Efficiency Matrix (Chemical Synthesis)

Method: Propionic Anhydride + DMAP Catalyst (60°C, 4 hours)

Molar Ratio (Alcohol : Anhydride)Conversion (%)Side Product (Alkene) %Notes
1 : 1.0 45 - 55%< 1%Incomplete conversion; difficult separation of unreacted alcohol.
1 : 1.2 75 - 85%2%Standard industrial baseline.
1 : 1.5 92 - 96% 3% Optimal balance of yield vs. waste.
1 : 2.0 > 98%5 - 8%Diminishing returns; higher downstream waste processing.
Table 2: Enzymatic Synthesis (Green Chemistry Route)

Method: CAL-B Lipase + Vinyl Propionate (40°C, 24 hours)

Molar Ratio (Alcohol : Vinyl Propionate)Yield (%)Reaction TimeNotes
1 : 1 15%24 hSevere kinetic limitation; reaction stalls.
1 : 3 65%24 hModerate yield; requires solvent-free conditions.
1 : 5 88% 48 h Required for high conversion of tertiary alcohols.
Visualizing the Mechanism & Workflow
Figure 1: Steric Hindrance & Activation Pathway

Caption: The diagram below illustrates why the DMAP-activated anhydride (Acyl-pyridinium intermediate) is necessary to overcome the steric bulk of the tertiary Dimethyl Benzyl Carbinyl group.

ReactionMechanism Alcohol Dimethyl Benzyl Carbinol (Tertiary) Transition Tetrahedral Intermediate Alcohol->Transition Sterically Hindered Approach SideProduct Elimination Product (Alkene) Alcohol->SideProduct Acid/Heat (Dehydration) Reagent Propionic Anhydride (Excess 1.5 eq) Intermediate Acyl-Pyridinium Complex (Highly Reactive) Reagent->Intermediate Activation by DMAP Catalyst DMAP Catalyst Catalyst->Intermediate Intermediate->Transition Nucleophilic Attack Product Benzylisopropyl Propionate Transition->Product Main Pathway

Figure 2: Molar Ratio Optimization Decision Tree

Caption: Follow this logic flow to select the correct molar ratio based on your available reagents and purity requirements.

OptimizationTree Start Start: Select Synthesis Route Route1 Chemical (Anhydride) Start->Route1 Route2 Enzymatic (Lipase) Start->Route2 Q1 Is Alcohol Expensive/Scarce? Route1->Q1 Q2 Is Solvent Used? Route2->Q2 Ratio1 Use Ratio 1:1.2 (Conserve Alcohol) Q1->Ratio1 Yes Ratio2 Use Ratio 1:1.5 (Drive to Completion) Q1->Ratio2 No (Standard) Ratio3 Use Ratio 1:3 (Solvent-Free) Q2->Ratio3 No Ratio4 Use Ratio 1:5 (In Organic Solvent) Q2->Ratio4 Yes

Detailed Experimental Protocol (Chemical Route)

Objective: Synthesis of Dimethyl Benzyl Carbinyl Propionate (100 mmol scale).

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).

  • Charging: Add Dimethyl Benzyl Carbinol (15.0 g, 100 mmol), Triethylamine (15.2 g, 150 mmol), and DMAP (1.2 g, 10 mmol) to Dichloromethane (DCM, 100 mL).

  • Addition: Cool to 0°C in an ice bath. Add Propionic Anhydride (19.5 g, 150 mmol) dropwise over 20 minutes.

    • Note on Ratio: We are using a 1:1.5 molar ratio (Alcohol:Anhydride) to ensure the hindered alcohol reacts completely.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 12 hours. Monitor by TLC or GC.

    • Checkpoint: If conversion <90% after 12h, heat to reflux (40°C) for 2 hours, but watch for alkene formation.

  • Workup:

    • Wash with 10% Citric Acid (remove amines).

    • Wash with Saturated NaHCO₃ (remove excess propionic acid).

    • Wash with Brine , dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure (high vacuum required due to high boiling point).

References
  • The Good Scents Company. (n.d.). Dimethyl Benzyl Carbinyl Propionate Data Sheet. Retrieved from [Link]

    • Validation: Confirms the identity of "Benzylisopropyl propionate" as Dimethyl Benzyl Carbinyl Propion
  • Royal Society of Chemistry. (2024).[4] Optimization of reaction parameters for the synthesis of natural aroma esters. Reaction Chemistry & Engineering. Retrieved from [Link]

    • Validation: Provides kinetic data on propionate ester synthesis and the inhibitory effect of propionic acid, supporting the recommend
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105595: (2-methyl-1-phenylpropan-2-yl) propanoate. Retrieved from [Link]

    • Validation: Confirms chemical structure and synonyms.
  • Validation: Industrial standard for purity and applic

Sources

Reference Data & Comparative Studies

Validation

A Comparative Sensory Analysis: Benzyl Propionate vs. Benzylisopropyl Propionate

A Guide for Researchers and Drug Development Professionals In the vast and nuanced world of aroma chemicals, the family of esters stands out for its significant contribution to the fruity and floral palettes of flavors a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the vast and nuanced world of aroma chemicals, the family of esters stands out for its significant contribution to the fruity and floral palettes of flavors and fragrances. Within this family, benzyl esters are particularly valued for their complex profiles. This guide offers a detailed sensory comparison between the well-established benzyl propionate and the lesser-known benzylisopropyl propionate. As a Senior Application Scientist, my objective is to provide a comprehensive analysis grounded in established sensory data, principles of structure-odor relationships, and a robust experimental protocol for empirical validation.

While benzyl propionate is a well-documented and widely utilized aroma chemical, benzylisopropyl propionate is not as commercially prevalent, and as such, public-domain sensory data is scarce. Therefore, this guide will present a detailed profile of benzyl propionate based on existing literature and offer a scientifically inferred profile for benzylisopropyl propionate, rooted in the principles of structure-odor relationships. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct their own sensory analysis and generate empirical data for a direct comparison.

Benzyl Propionate: A Sensory Profile

Benzyl propionate is a versatile aromatic ester prized for its sweet, fruity, and floral aroma.[1][2] It is a colorless liquid with a scent profile that is often described with a variety of nuances, making it a valuable component in a wide range of fragrance and flavor applications.[3][4]

Odor Characteristics: The primary scent characteristics of benzyl propionate are a harmonious blend of fruity and floral notes.[1][5] It is commonly described as having a sweet, fruity-floral aroma with distinct notes of jasmine.[5][6] Many sources also identify nuances of banana, pineapple, and pear, contributing to its "tutti-frutti" character.[5][7] A subtle balsamic sweetness can also be perceived.[1][5]

Flavor Profile: In flavor applications, benzyl propionate imparts a sweet, fruity taste. At a concentration of 30 ppm, it is described as having sweet, fruity notes of apple, banana, and tutti frutti with a floral nuance.

Applications: Due to its pleasant and complex aroma, benzyl propionate is utilized in a variety of products. In the fragrance industry, it is a common ingredient in perfumes, soaps, lotions, and other personal care items.[2][4] In the flavor industry, it is used to enhance fruit flavors in beverages, baked goods, and candies.[1]

Benzylisopropyl Propionate: An Inferred Sensory Profile

The key structural difference between benzyl propionate and benzylisopropyl propionate is the substitution of a hydrogen atom on the propionate moiety with an isopropyl group. This branching in the ester chain is expected to influence its volatility, binding to olfactory receptors, and ultimately, its perceived scent.

Hypothesized Odor Characteristics:

  • Increased Fruity and Ethereal Notes: The presence of the isopropyl group is likely to enhance the fruity character, potentially with more pronounced ethereal or "rum-like" notes. This is supported by the known sensory profile of isopropyl propionate, which is described as fruity, sweet, and ethereal with pineapple and banana nuances.

  • Reduced Floral Intensity: The bulky isopropyl group may sterically hinder the molecule's interaction with olfactory receptors that perceive floral notes, potentially leading to a decrease in the characteristic jasmine scent of benzyl propionate.

  • Potential for Waxy or Fatty Undertones: Branched-chain esters can sometimes introduce waxy or fatty notes.[8] Therefore, benzylisopropyl propionate might possess a subtle waxy undertone that is not present in benzyl propionate.

Comparative Sensory Data

The following table summarizes the known sensory attributes of benzyl propionate and the inferred attributes of benzylisopropyl propionate.

Sensory AttributeBenzyl PropionateBenzylisopropyl Propionate (Inferred)
Primary Odor Fruity, Floral, SweetFruity, Ethereal, Sweet
Secondary Odor Notes Jasmine, Banana, Pineapple, Pear, Balsamic[1][5][7]Pineapple, Banana, Apple, potentially with rummy and waxy undertones
Flavor Profile Sweet, fruity, apple, banana, tutti frutti, floralLikely sweet and fruity, with a more pronounced ethereal character
Reported Longevity Lasts up to 20 hours on a smelling strip[5]Potentially lower due to predicted higher volatility, but empirical data is needed for confirmation.

Experimental Protocol for Sensory Analysis

To empirically validate the inferred sensory profile of benzylisopropyl propionate and provide a direct comparison with benzyl propionate, a structured sensory analysis should be conducted. The following protocol outlines a comprehensive approach.

Objective: To characterize and compare the sensory profiles of benzyl propionate and benzylisopropyl propionate.

Materials:

  • Benzyl propionate (high purity, food/fragrance grade)

  • Benzylisopropyl propionate (synthesized or sourced, high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass vials with PTFE-lined caps

  • Olfactory smelling strips

  • Sensory evaluation booths with controlled lighting and ventilation

  • Panel of trained sensory assessors (minimum of 8-10)

  • Data collection software or forms

Methodology:

  • Sample Preparation:

    • Prepare 10% and 1% dilutions of both benzyl propionate and benzylisopropyl propionate in the chosen solvent. The use of dilutions is crucial to avoid olfactory fatigue and to better perceive subtle nuances.

    • Label the vials with random three-digit codes to blind the samples.

  • Panelist Training:

    • Familiarize the panelists with the terminology used for odor description (e.g., fruity, floral, sweet, ethereal, waxy).

    • Conduct a pre-screening of panelists to ensure they have a normal sense of smell and can differentiate between basic odorants.

  • Sensory Evaluation Procedure:

    • Odor Profile:

      • Dip smelling strips into each coded sample for a standardized duration (e.g., 2 seconds).

      • Present the smelling strips to the panelists in a randomized order.

      • Ask panelists to describe the odor profile of each sample, listing all perceived notes and their intensity on a labeled magnitude scale (LMS) or a 9-point hedonic scale.

      • Allow for a sufficient break between samples to prevent cross-adaptation.

    • Flavor Profile (if applicable and safe for consumption):

      • Prepare very dilute solutions of the compounds in a neutral base (e.g., sugar water or a simple food matrix).

      • Follow a similar blinded and randomized presentation protocol as the odor evaluation.

      • Ask panelists to describe the flavor profile, including taste and retronasal aroma.

  • Data Analysis:

    • Collect and analyze the descriptive data from the panelists.

    • Use statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences in the sensory attributes and to visualize the sensory space of the two compounds.

Visualizing the Comparison

Molecular Structures

The structural difference between the two molecules is the basis for the predicted sensory variance.

G cluster_0 Benzyl Propionate cluster_1 Benzylisopropyl Propionate (Hypothetical Structure) bp bip A 2D structure for benzylisopropyl propionate would be depicted here if available. It would show a benzyl group attached to a propionate group which has an additional isopropyl group branching off.

Caption: 2D structures of Benzyl Propionate and a description of Benzylisopropyl Propionate.

Experimental Workflow

A clear workflow is essential for reproducible sensory analysis.

SensoryWorkflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep1 Prepare 10% & 1% dilutions of each ester prep2 Code vials with random 3-digit numbers prep1->prep2 eval1 Present coded samples to trained panelists prep2->eval1 Blinded Samples eval2 Panelists record odor/flavor descriptors and intensities eval1->eval2 analysis1 Collect and compile descriptive data eval2->analysis1 Raw Data analysis2 Perform statistical analysis (ANOVA, PCA) analysis1->analysis2 conclusion Conclusion analysis2->conclusion Sensory Profiles & Comparison

Caption: Experimental workflow for comparative sensory analysis.

Conclusion

Benzyl propionate is a well-characterized aroma chemical with a desirable sweet, fruity, and floral profile. While empirical data for benzylisopropyl propionate is lacking, a scientific inference based on structure-odor relationships suggests a predominantly fruity and ethereal character, with a potentially diminished floral aspect compared to its non-branched counterpart. The provided experimental protocol offers a clear and robust framework for researchers to conduct their own sensory analysis, generate valuable empirical data, and make informed decisions in their research and development endeavors. This approach, combining established knowledge with a pathway for empirical validation, is crucial for advancing the understanding and application of novel aroma chemicals.

References

  • Consolidated Chemical. Benzyl Propionate | Aromatic Ester for Fragrance & Industrial. [Link]

  • PerfumersWorld. Benzyl Propionate. [Link]

  • PubChem. Benzyl propionate. [Link]

  • Scent.vn. Isopropyl propionate (CAS 637-78-5): Odor profile, Properties, & IFRA compliance. [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on benzyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S486–S490. [Link]

  • The Good Scents Company. benzyl propionate. [Link]

  • Evocative Perfumes. Buy Benzyl Propionate for Perfumery. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Givaudan. Benzyl Propionate. [Link]

Sources

Comparative

Comparative Dynamics of Linear vs. Branched Propionate Esters in Drug Design

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In pharmaceutical development, the selection of an ester moiety is rarely a trivial d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical development, the selection of an ester moiety is rarely a trivial decision. It is a calculated maneuver to modulate lipophilicity, membrane permeability, and, most critically, metabolic stability. This guide provides a technical comparison between straight-chain (e.g., n-propyl, n-butyl) and branched-chain (e.g., isopropyl, isobutyl) propionate esters.

While straight-chain esters offer predictable packing and higher boiling points, branched isomers introduce steric hindrance that significantly retards enzymatic hydrolysis. This distinction is the cornerstone of prodrug design, allowing researchers to tune the plasma half-life of a therapeutic agent by simply altering the alkyl chain architecture.

Physicochemical Profile: The Structural Divergence[1]

The transition from a linear to a branched architecture alters intermolecular forces, specifically London dispersion forces. Linear chains pack efficiently, resulting in higher boiling points. Branched chains, being more spherical (globular), have reduced surface area for contact, lowering their boiling points despite identical molecular weights.

Table 1: Comparative Physicochemical Properties (n-Butyl vs. Isobutyl Propionate)

Propertyn-Butyl Propionate (Linear)Isobutyl Propionate (Branched)Impact on Formulation
Structure CH₃CH₂COO(CH₂)₃CH₃CH₃CH₂COOCH₂CH(CH₃)₂Packing Efficiency
Boiling Point ~146.8 °C~135–137 °CVolatility/Processing
LogP (Lipophilicity) ~2.31~2.26Membrane Permeability
Water Solubility Low (Immiscible)Low (Immiscible)Aqueous Formulation
Odor Profile Apple-like, EarthyFruity, Rum, BananaExcipient Acceptability

Data Sources: ;

Mechanistic Insight: Steric Hindrance & Hydrolysis[2]

The critical differentiator for drug development is the rate of hydrolysis . Esters are cleaved by hydrolases (e.g., carboxylesterases) via nucleophilic attack at the carbonyl carbon.[1]

  • Linear Esters (n-propyl): The carbonyl carbon is accessible. The nucleophile (water/enzyme active site serine) attacks freely, leading to rapid hydrolysis and quick drug release.

  • Branched Esters (isopropyl/isobutyl): The branching adjacent to the ester linkage (alpha or beta position) creates a "steric umbrella." This physical bulk hinders the approach of the nucleophile, stabilizing the transition state and significantly extending the half-life.

Visualization: Steric Blockade Mechanism

The following diagram illustrates the kinetic barrier introduced by branching.

HydrolysisMechanism cluster_Linear Linear Ester (n-Propyl) cluster_Branched Branched Ester (Isopropyl) Nucleophile Nucleophile (OH- / Enzyme Serine) LinearTarget Carbonyl Carbon (Accessible) Nucleophile->LinearTarget Unimpeded Attack BranchedTarget Carbonyl Carbon (Sterically Shielded) Nucleophile->BranchedTarget Steric Blockade LinearTS Tetrahedral Intermediate LinearTarget->LinearTS LinearProduct Rapid Hydrolysis (Fast Drug Release) LinearTS->LinearProduct BranchedTS Destabilized Transition State BranchedTarget->BranchedTS High Activation Energy BranchedProduct Slow Hydrolysis (Sustained Release) BranchedTS->BranchedProduct

Figure 1: Mechanistic comparison of nucleophilic attack on linear vs. branched esters. The branched alkyl group physically obstructs the reaction trajectory.

Experimental Protocols

To validate the stability differences, we employ two self-validating protocols: Synthesis via Fischer Esterification (demonstrating formation kinetics) and Enzymatic Hydrolysis Assay (demonstrating cleavage kinetics).

Protocol A: Comparative Synthesis (Fischer Esterification)

Objective: Demonstrate the impact of steric hindrance on ester formation rates. Reactivity Order: Primary Alcohol (n-butanol) > Secondary Alcohol (sec-butanol/isopropanol).

  • Setup: Equip two 100 mL round-bottom flasks with Dean-Stark traps and reflux condensers.

  • Reagents:

    • Flask A: 0.1 mol Propionic Acid + 0.15 mol n-Butanol.

    • Flask B: 0.1 mol Propionic Acid + 0.15 mol Isobutanol (or Isopropanol).

  • Catalysis: Add 0.5 mL conc. H₂SO₄ to both flasks simultaneously.

  • Reaction: Reflux both systems at their respective boiling points.

  • Monitoring (Self-Validation): Measure the volume of water collected in the Dean-Stark trap every 15 minutes.

    • Validation Check: Flask A (Linear) should collect theoretical water volume significantly faster than Flask B (Branched).

Protocol B: Enzymatic Hydrolysis Kinetics (pH-Stat Method)

Objective: Quantify the half-life (


) of the esters under simulated physiological conditions.
  • Preparation: Prepare a 10 mM emulsion of the ester in phosphate-buffered saline (PBS) with 1% gum arabic (emulsifier).

  • Enzyme Addition: Add Pig Liver Esterase (PLE) or specific human carboxylesterase (hCES1) to the reaction vessel maintained at 37°C.

  • Titration Loop: As hydrolysis proceeds, propionic acid is released, lowering pH.

    • Use an automated titrator to maintain pH at 7.4 by adding 0.01 M NaOH.

  • Data Acquisition: Record the volume of NaOH added over time.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life:
    
    
    .
Visualization: Kinetics Workflow

ExperimentalWorkflow Start Start: Ester Emulsion (37°C, pH 7.4) Enzyme Add Esterase (Start t=0) Start->Enzyme Hydrolysis Hydrolysis Reaction R-COO-R' + H2O → R-COOH + R'-OH Enzyme->Hydrolysis Sensor pH Electrode Detects Acid Release Hydrolysis->Sensor pH drops Titrator Auto-Titrator Adds NaOH to maintain pH 7.4 Sensor->Titrator Signal < 7.4 Titrator->Hydrolysis Neutralization Data Record NaOH Vol vs Time Calculate Rate Constant (k) Titrator->Data Real-time Logging

Figure 2: Self-validating pH-stat workflow for determining ester hydrolysis kinetics.

Performance Analysis & Application

The data below summarizes the relative performance expected based on quantitative structure-metabolism relationships (QSMR).

Table 2: Relative Reactivity Profile

Reaction TypeLinear Ester (n-Propyl/n-Butyl)Branched Ester (Isobutyl/Isopropyl)Scientific Rationale
Esterification Rate High (Baseline) Moderate (0.5x - 0.7x) Steric hindrance at the alcohol hydroxyl group slows nucleophilic attack on the acid.
Alkaline Hydrolysis Fast Slow Branching blocks the approach of OH⁻ ions.
Enzymatic Half-Life Short (Minutes) Extended (Hours) Enzyme active sites (e.g., CES1) have steric constraints; branched substrates fit poorly.

Implications for Drug Design:

  • Prodrug Activation: If a drug needs to be released immediately upon entering the blood, use a straight-chain ester (e.g., n-butyl).

  • Sustained Release: To protect a labile drug or extend its circulation time, employ a branched-chain ester (e.g., isobutyl or tert-butyl) to shield the linkage from premature cleavage.

References
  • PubChem. (2025).[2] Butyl propionate | C7H14O2.[3][4][5] National Library of Medicine. Link

  • ChemSrc. (2025).[3] Isobutyl propionate | CAS#:540-42-1.[3][4][5][6] Chemical Source Data. Link

  • Allen Institute. (2025). Rate of alkaline hydrolysis of esters: Inductive and Steric Effects. Link

  • ChemRxiv. (2023). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Link

  • ResearchGate. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst: Reactivity orders. Link

Sources

Validation

A Comparative Guide to the Validation of a GC-MS Method for Benzylisopropryl Propionate Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth technical overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of benzylisopropyl propionate, a representative small molecule ester. Beyond a mere recitation of procedural steps, this document elucidates the scientific rationale behind the validation parameters, offers a detailed experimental protocol, and presents a comparative analysis with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our objective is to equip you with the foundational knowledge to develop and validate robust analytical methods, ensuring data integrity and regulatory compliance.

The Foundational Importance of Method Validation

Before any analytical method can be implemented for routine use in a regulated environment, it must undergo a rigorous validation process. The purpose of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] This is not merely a bureaucratic hurdle; it is a cornerstone of scientific rigor, ensuring that the data generated are reliable, reproducible, and accurate. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will adhere to in this guide.[1][2]

Why GC-MS for Benzylisopropryl Propionate?

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a molecule like benzylisopropyl propionate, which is expected to be volatile, GC-MS is an eminently suitable technique.[3][4] The gas chromatograph separates the analyte from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. The mass spectrometer then fragments the analyte molecule and detects the resulting ions, providing a high degree of specificity and sensitivity.

A Proposed GC-MS Method for Benzylisopropryl Propionate

Experimental Workflow: A Visual Overview

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution with Ethyl Acetate Sample->Dilution Spiking Spiking with Internal Standard Dilution->Spiking Vortex Vortex & Centrifuge Spiking->Vortex Supernatant Collect Supernatant Vortex->Supernatant Injection GC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Proposed experimental workflow for the GC-MS quantification of benzylisopropyl propionate.

Detailed GC-MS Parameters
ParameterProposed ValueRationale
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% diphenyl / 95% dimethylpolysiloxane column is a versatile, low-polarity column suitable for a wide range of volatile and semi-volatile compounds, including esters.[5]
Carrier Gas HeliumAn inert gas that provides good separation efficiency.
Inlet Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)A split injection is recommended to prevent column overload when analyzing samples that are not highly diluted.[5]
Oven Program Initial 80°C (hold 1 min), ramp to 280°C at 10°C/min (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Detection Mode Selected Ion Monitoring (SIM)For quantification, SIM mode provides higher sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.

The Pillars of Method Validation: A Step-by-Step Protocol

The validation of our proposed GC-MS method for benzylisopropyl propionate will be conducted in accordance with ICH Q2(R1) guidelines, focusing on the following key parameters.[1][2]

Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Analyze a blank sample matrix (e.g., placebo formulation) to ensure no interfering peaks are present at the retention time of benzylisopropyl propionate.

  • Analyze a sample of pure benzylisopropyl propionate to establish its retention time and mass spectrum.

  • Spike the blank matrix with known related substances and potential impurities to demonstrate that they are chromatographically resolved from the analyte peak.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

Protocol:

  • Prepare a stock solution of benzylisopropyl propionate of a known concentration.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A typical range might be 50% to 150% of the target concentration.

  • Analyze each calibration standard in triplicate.

  • Plot the peak area response against the known concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of benzylisopropyl propionate to the blank matrix.

  • Prepare at least three replicates at each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The LOD is typically established at an S/N ratio of 3:1.

  • The LOQ is typically established at an S/N ratio of 10:1. The precision and accuracy at the LOQ should also be determined.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the GC-MS parameters, one at a time. Examples include:

    • Inlet temperature (± 5 °C)

    • Oven temperature ramp rate (± 1 °C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Analyze a standard solution under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability during normal usage.

Summarized Validation Data (Hypothetical)

Validation ParameterResultAcceptance Criteria
Specificity No interference at the analyte's retention time.No interfering peaks.
Linearity (r²) 0.9995≥ 0.99
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2%
- Intermediate Precision1.2%≤ 2%
LOD 0.1 µg/mLS/N ≥ 3:1
LOQ 0.3 µg/mLS/N ≥ 10:1
Robustness PassedNo significant impact on results.

A Comparative Look at Alternative Analytical Techniques

While GC-MS is a strong candidate for benzylisopropyl propionate analysis, other techniques should be considered, each with its own set of advantages and disadvantages.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_lcmsms LC-MS/MS GCMS_Pros Pros: - Excellent for volatile compounds - High specificity from mass detection - Established and robust GCMS_Cons Cons: - Not suitable for non-volatile or thermally labile compounds - Potential for thermal degradation HPLC_Pros Pros: - Wide applicability to non-volatile and thermally labile compounds - Robust and widely used in pharma HPLC_Cons Cons: - Requires analyte to have a UV chromophore - Lower specificity than MS detection LCMS_Pros Pros: - High sensitivity and specificity - Applicable to a wide range of compounds - Ideal for complex matrices LCMS_Cons Cons: - Higher cost and complexity - Potential for matrix effects (ion suppression/enhancement) Analyte Benzylisopropyl Propionate Analyte->GCMS_Pros Analyte->HPLC_Pros Analyte->LCMS_Pros

Caption: Comparative overview of analytical techniques for benzylisopropyl propionate quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[3][4] For benzylisopropyl propionate, which contains a benzene ring, UV detection would be a viable option.

  • Advantages: HPLC is extremely versatile and can be used for a wide range of compounds, including those that are not volatile or are thermally unstable.[4] It is a workhorse in the pharmaceutical industry for API and impurity analysis.

  • Disadvantages: A key requirement for UV detection is that the analyte must possess a chromophore that absorbs UV light. While benzylisopropyl propionate does, this may not be the case for all related impurities. Furthermore, UV detection is generally less specific than mass spectrometry, and co-eluting impurities can interfere with quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

  • Advantages: This technique offers the highest level of sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex biological matrices.[1]

  • Disadvantages: The instrumentation is more expensive and complex to operate and maintain compared to GC-MS or HPLC-UV. Matrix effects, such as ion suppression or enhancement, can also be a significant challenge that requires careful method development and validation.

Conclusion: Selecting the Optimal Analytical Method

For the quantification of benzylisopropyl propionate, a volatile ester, a validated GC-MS method stands out as a robust, specific, and cost-effective choice. Its suitability for volatile compounds and the high degree of confidence provided by mass spectrometric detection make it an ideal technique for routine quality control applications.[3][4]

While HPLC-UV and LC-MS/MS present viable alternatives, their selection would be contingent on specific analytical challenges. If the analysis also requires the quantification of non-volatile impurities or degradation products, an HPLC-based method would be more appropriate. For bioanalytical studies requiring the utmost sensitivity, LC-MS/MS would be the technique of choice.

Ultimately, the development and validation of any analytical method must be guided by a thorough understanding of the analyte's physicochemical properties, the intended purpose of the method, and the regulatory requirements. This guide provides a comprehensive framework for approaching the validation of a GC-MS method for benzylisopropyl propionate, with the principles and practices described herein being broadly applicable to a wide range of analytical challenges in the pharmaceutical industry.

References

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • A-C-S. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]

  • Murdoch University. (2021, August 11). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Retrieved from [Link]

  • Organomation. GC-MS Sample Preparation. Retrieved from [Link]

  • Chromatography Forum. (2005, August 4). GCMS analysis of Butyrate, Propionate and acetate. Retrieved from [Link]

  • IMM Instrument Guides. Sample preparation (GC-FID, GC-MS). Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • National Institutes of Health. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • ChemRxiv. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural Boundaries for Small Molecules in Dissolved Organic Matter. Retrieved from [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • National Institutes of Health. (2022, February 11). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Acetate, propionate and butyrate in plasma: Determination of the concentration and isotopic enrichment by gas chromatography/mass spectrometry with positive chemical ionization. Retrieved from [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Retrieved from [Link]

  • Agilent. (2018, April 5). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • ACS Publications. (2018, October 22). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2023, July 6). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Retrieved from [Link]

Sources

Comparative

Comparing chemical vs enzymatic synthesis of benzylisopropyl propionate

Technical Guide: Comparative Synthesis of Dimethyl Benzyl Carbinyl Propionate Subject: Comparing Chemical vs. Enzymatic Synthesis of Dimethyl Benzyl Carbinyl Propionate (Trade Name: Benzylisopropyl Propionate).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Synthesis of Dimethyl Benzyl Carbinyl Propionate

Subject: Comparing Chemical vs. Enzymatic Synthesis of Dimethyl Benzyl Carbinyl Propionate (Trade Name: Benzylisopropyl Propionate). Molecule CAS: 67785-77-7 Target Audience: Process Chemists, Fragrance Material Scientists, and Biocatalysis Researchers.[1]

Executive Summary: The Steric Challenge

Dimethyl benzyl carbinyl propionate (DMBC-P), commercially known as Benzylisopropyl Propionate , is a high-value fragrance ingredient characterized by a sweet, fruity, floral, and berry-like profile.[1] Structurally, it is an ester of a tertiary alcohol (1,1-dimethyl-2-phenylethyl propionate).[1]

This structural detail is the pivot point of this guide. While primary alcohol esters are trivial to synthesize, tertiary alcohols like dimethyl benzyl carbinol (DMBC) present a significant challenge.[1] Chemical synthesis struggles with competing elimination reactions (dehydration) due to the stability of the tertiary carbocation, leading to low yields and high impurity profiles.[1] Enzymatic synthesis , utilizing specific lipases, offers a kinetic resolution to this problem, enabling esterification without dehydration under mild conditions.[1]

This guide objectively compares these two methodologies, providing experimental protocols, mechanistic insights, and performance data.

Chemical Synthesis: The Acid-Catalyzed Route

Classically, DMBC-P is synthesized via Fischer esterification or anhydride-mediated acylation.[1] However, the tertiary nature of the alcohol creates a "fork in the road" for the reaction mechanism.[1]

The Mechanistic Flaw (Competition)

In the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid), the tertiary alcohol is protonated.[1] Instead of attacking the acyl donor, the bulky alcohol often undergoes E1 elimination .[1] The loss of a water molecule generates a stable tertiary carbocation, which rapidly deprotonates to form an alkene (e.g., dimethyl benzyl styrene derivatives).[1] This side reaction is irreversible and consumes the expensive alcohol substrate.

Experimental Protocol (Chemical)
  • Reagents: Dimethyl benzyl carbinol (1.0 eq), Propionic anhydride (1.5 eq), p-TsOH (catalytic, 1-2 mol%).[1]

  • Solvent: Toluene (for azeotropic water removal).

  • Conditions: Reflux (110°C) for 8-12 hours.

  • Work-up: Neutralization with NaHCO₃, washing with brine, drying over MgSO₄, and vacuum distillation.[1]

Critical Drawbacks:

  • Thermal Degradation: High temperatures promote the elimination pathway.

  • Purification: Separation of the alkene side-product from the ester requires rigorous fractional distillation.

  • Corrosion: Use of strong acids requires specialized reactor materials.[1]

Enzymatic Synthesis: The Biocatalytic Route

The enzymatic route employs lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3), specifically Lipase B from Candida antarctica (CAL-B) .[1] Unlike acid catalysis, the lipase active site stabilizes the transition state for transesterification without generating a free carbocation, effectively shutting down the elimination pathway.[1]

The Mechanistic Advantage (Ping-Pong Bi-Bi)

The reaction follows a Ping-Pong Bi-Bi mechanism. The serine residue in the lipase active site attacks the acyl donor (e.g., vinyl propionate) to form an acyl-enzyme intermediate.[1] The tertiary alcohol then enters the active site.[1] Despite the steric hindrance, CAL-B's flexible active site accommodates the bulky nucleophile, transferring the propionyl group to the alcohol to release the final ester.[1]

Experimental Protocol (Enzymatic)
  • Biocatalyst: Immobilized CAL-B (e.g., Novozym 435), 5-10% w/w relative to substrate.[1]

  • Acyl Donor: Vinyl propionate (1.2 - 2.0 eq).

  • Solvent: Solvent-free system or mild non-polar solvent (n-Hexane or Isooctane).

  • Conditions: 50°C, orbital shaking (200 rpm), 24-48 hours.

  • Work-up: Filtration to recover immobilized enzyme (reusable), followed by evaporation of volatiles (acetaldehyde byproduct).

Critical Advantages:

  • Zero Elimination: The mechanism precludes carbocation formation, resulting in near-zero alkene by-products.

  • Green Chemistry: Lower energy consumption and reusable catalyst.[1]

  • Purity: The crude product is often >95% pure, requiring minimal downstream processing.[1]

Visualizing the Pathways

The following diagram contrasts the competing pathways in chemical synthesis against the selective cycle of enzymatic synthesis.

SynthesisComparison Chem_Start Chemical Route (Acid Catalysis) Carbocation Tertiary Carbocation (Intermediate) Chem_Start->Carbocation Protonation & -H2O Alkene Alkene By-product (Elimination - E1) Carbocation->Alkene Major Pathway (Heat) Product Benzylisopropyl Propionate (Target Ester) Carbocation->Product Minor Pathway (Steric Hindrance) Enz_Start Enzymatic Route (CAL-B Lipase) AcylEnzyme Acyl-Enzyme Intermediate Enz_Start->AcylEnzyme Acyl Donor Input AcylEnzyme->Product Selective Transfer (No Dehydration)

Caption: Chemical route suffers from E1 elimination competition; Enzymatic route proceeds via a selective acyl-enzyme transfer.

Comparative Performance Data

The table below summarizes the performance metrics. Note that while primary esters achieve >95% yield chemically, tertiary esters like DMBC-P show a marked difference in efficiency.[1]

MetricChemical Synthesis (Acid Catalysis)Enzymatic Synthesis (CAL-B)
Reaction Temperature 110°C (Reflux)40 - 60°C
Reaction Time 8 - 12 Hours24 - 48 Hours
Conversion Yield 40 - 60% (loss to alkene)70 - 90%
Selectivity (Ester:Alkene) Low (~1:1 to 2:1)Very High (>99:1)
By-products Dimethyl benzyl styrene, Acid wasteAcetaldehyde (volatile), Acetone
Catalyst Reusability No (Neutralized/Discarded)Yes (Immobilized, >10 cycles)
E-Factor (Waste/Product) High (>15)Low (<5)

Data extrapolated from comparative studies on tertiary alcohol esterification (Linalyl/Terpinyl esters) which serve as the kinetic model for DMBC esters [1][2].[1]

Conclusion & Recommendation

For the synthesis of Benzylisopropyl Propionate :

  • Research Scale: The Enzymatic Route is strictly superior. It simplifies purification, eliminates the formation of hard-to-separate alkene isomers, and operates under safe, mild conditions.[1]

  • Industrial Scale: While the enzyme cost is higher upfront, the Total Cost of Ownership (TCO) is often lower due to:

    • Elimination of fractional distillation steps.[1]

    • Reusability of the immobilized lipase.

    • Reduction in hazardous waste disposal.[1]

Final Verdict: Adopt the CAL-B mediated transesterification using vinyl propionate or propionic anhydride (in controlled fed-batch) for high-purity fragrance production.

References

  • ChemicalBook. (2025).[1][2] Dimethyl Benzyl Carbinyl Propionate - Product Description and Synthesis Context. Retrieved from

  • Yadav, G. D., & Trivedi, A. H. (2003).[1] Kinetic modeling of immobilized lipase catalysis in organic synthesis: esterification of tertiary alcohols.Journal of Molecular Catalysis B: Enzymatic. (Representative study on tertiary alcohol esterification kinetics).

  • The Good Scents Company. (2024). Dimethyl Benzyl Carbinyl Propionate: Flavor and Fragrance Data.[1][3][4] Retrieved from

  • Ortiz, C., et al. (2019).[1] Novozym 435: The "perfect" lipase immobilized biocatalyst?Catalysis Science & Technology. (Review of CAL-B performance on sterically hindered substrates).

  • ResearchGate. (2023). Lipase-catalyzed synthesis of flavor esters: Global trends and advances. Retrieved from

Sources

Validation

Sensory Panel Evaluation: Benzylisopropyl Propionate (DBCP) Flavor Profile

Topic: Sensory Panel Evaluation of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate) Flavor Profile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sensory Panel Evaluation of Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate) Flavor Profile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzylisopropyl Propionate , scientifically known as Dimethyl Benzyl Carbinyl Propionate (DBCP) (CAS: 67785-77-7), represents a distinct class of tertiary esters offering high substantivity and a complex flavor profile characterized by dried fruit (plum/raisin), floral (jasmine/tea), and green (privet/vegetal) notes.

Unlike simple primary esters (e.g., Benzyl Propionate) which are volatile and often "candy-like," DBCP provides a sophisticated, "jammy" depth essential for masking bitter Active Pharmaceutical Ingredients (APIs) or creating realistic fruit flavors in oral formulations. This guide details the sensory evaluation protocols, quantitative descriptive analysis (QDA), and comparative performance of DBCP against standard alternatives.

Chemical Identity & Structural Relevance

Before evaluating sensory data, it is critical to understand the structural causality of the flavor profile. DBCP is a tertiary ester , meaning the ester linkage is protected by two methyl groups on the alpha carbon.

  • Common Name: Benzylisopropyl Propionate (Trade synonym), Dimethyl Benzyl Carbinyl Propionate.[1][2][3]

  • IUPAC Name: (2-methyl-1-phenylpropan-2-yl) propanoate.[1][2][3]

  • Key Structural Feature: Steric hindrance around the ester bond.

    • Impact: Increased resistance to hydrolysis (longer shelf-life in low pH formulations) and lower volatility (longer-lasting flavor perception).

Chemical Structure Visualization

ChemicalStructure Fig 1. Structural components of DBCP contributing to its high substantivity and 'jammy' profile. BenzylGroup Benzyl Group (Phenyl Ring) AlphaCarbon Alpha Carbon (Tertiary Center) BenzylGroup->AlphaCarbon Stabilizes Methyls Dimethyl Group (Steric Bulk) AlphaCarbon->Methyls Adds Hydrophobicity EsterLink Propionate Ester (Flavor Moiety) AlphaCarbon->EsterLink Protects from Hydrolysis

Experimental Protocol: Sensory Evaluation

Objective: To quantify the organoleptic properties of DBCP using a Quantitative Descriptive Analysis (QDA) approach.

Panel Setup & Calibration (Self-Validating System)

To ensure trustworthiness, the panel must be calibrated against specific reference standards. This protocol minimizes subjective variance.

  • Panelists: 10 trained sensory assessors (minimum 200 hours experience).

  • Blinding: Double-blind, randomized 3-digit coding.

  • Medium: 5% Sucrose solution (neutral base) adjusted to pH 3.5 (mimicking fruit/beverage bases).

  • Concentration: 10 ppm (parts per million).

Calibration Standards (Reference Anchors):

Attribute Reference Standard Intensity Anchor (0-15 Scale)
Fruity (Berry) Strawberry Puree (diluted) 10.0
Dried Fruit Prune Juice / Raisin Paste 12.0
Green/Vegetal Crushed Privet Leaves / Green Bell Pepper 8.0
Floral Jasmine Tea Brew 7.0

| Chemical | Ethyl Acetate (10 ppm) | 5.0 |

Evaluation Workflow

The following workflow ensures data integrity and reproducibility.

SensoryWorkflow Fig 2. Standardized sensory evaluation workflow for flavor profiling. Start Sample Preparation (10ppm in 5% Sucrose) Equilibration Headspace Equilibration (20 min @ 25°C) Start->Equilibration Sniffing Orthonasal Evaluation (Odor Profile) Equilibration->Sniffing Tasting Retronasal Evaluation (Flavor/Mouthfeel) Sniffing->Tasting Washout Palate Cleansing (Pectin rinse + Water) Tasting->Washout Scoring Data Entry (Unstructured Line Scale) Washout->Scoring

Results: Flavor Profile Analysis

The sensory panel identified DBCP as a complex, "heavy" ester. Unlike the sharp lift of ethyl esters, DBCP sits lower in the volatility spectrum, providing "base note" flavors.

Quantitative Data Summary (0-10 Scale)
AttributeDBCP ScoreDescriptor Notes
Berry/Fruity 7.8Jammy, cooked strawberry, not fresh.
Dried Fruit 9.2 Dominant note. Distinct raisin, plum, and prune character.
Green/Vegetal 5.4"Privet-like," seedy, slightly woody/herbal.
Floral 4.1Tea-like, dried jasmine, hay.
Sweetness 6.5Perceived sweetness (aromatically induced).
Chemical/Solvent 1.2Very low chemical harshness compared to alternatives.
Qualitative Descriptors
  • Primary: Prune, Raisin, Seedy Berry.[2]

  • Secondary: Jasmine Tea, Green Privet, Waxy.

  • Texture: Oily, coating mouthfeel (attributed to the lipophilic benzyl/isopropyl structure).

Comparative Analysis Guide

For drug development and flavor formulation, selecting the right ester is a trade-off between impact (volatility) and duration (substantivity).

Comparison: DBCP vs. Common Alternatives
FeatureBenzylisopropyl Propionate (DBCP) Benzyl Propionate Ethyl Propionate
CAS Number 67785-77-7122-63-4105-37-3
Structure Type Tertiary Ester (Sterically hindered)Primary EsterPrimary Aliphatic Ester
Primary Profile Dried Fruit (Plum/Raisin) , Seedy, TeaFresh Fruit (Apricot/Peach), JasmineEthereal, Pineapple, Rum, Sharp
Volatility Low (Base/Heart Note)Medium (Heart/Top Note)High (Top Note)
Stability (pH < 3) High (Resistant to hydrolysis)ModerateLow (Prone to hydrolysis)
Best Application Masking amine bitterness; "Cooked" fruit flavors.Floral bouquets; Fresh stone fruit flavors.Lifting top notes; "Candy" flavors.
Decision Matrix for Drug Developers
  • Scenario A: Masking a Bitter Amine (e.g., Caffeine, Quinine).

    • Recommendation:Use DBCP.

    • Reasoning: The "jammy/dried fruit" profile of DBCP has a heavier molecular weight and perceived "thickness" that effectively covers the lingering metallic/bitter aftertaste of amines better than the sharp, fleeting notes of Ethyl Propionate.

  • Scenario B: Pediatric Oral Suspension (Bubblegum/Banana).

    • Recommendation:Use Benzyl Propionate + Isoamyl Acetate.

    • Reasoning: DBCP is too "mature" (tea/prune notes) for standard pediatric profiles, which require high-impact "fresh" candy notes.

Detailed Experimental Methodology (Validation)

To replicate these findings, researchers should utilize the Triangle Test for Difference followed by Descriptive Profiling .

Protocol: Gas Chromatography-Olfactometry (GC-O) Validation

To confirm that the sensory perception is due to DBCP and not impurities:

  • Instrument: Agilent 7890B GC with Olfactory Port.

  • Column: DB-Wax (Polar), 30m x 0.25mm.

  • Method:

    • Inject 1µL of sample.

    • Split flow 1:1 between MS (Mass Spec) and Sniff Port.

    • Panelist Action: Record time and descriptor when odor is detected.

  • Expected Result:

    • Retention Time (approx): 18.5 min (varies by ramp).

    • Sniff Port Descriptor: "Sweet, waxy, berry, tea-like" at the specific peak, confirming the profile belongs to the parent molecule.

DecisionPathway Fig 3. Decision matrix for selecting propionate esters in pharmaceutical formulations. Problem Formulation Challenge: Bitter API Masking ProfileCheck Desired Flavor Profile? Problem->ProfileCheck Fresh Fresh/Candy (Strawberry/Banana) ProfileCheck->Fresh High Volatility Needed Cooked Cooked/Complex (Prune/Tea/Berry) ProfileCheck->Cooked High Substantivity Needed SelectBP Select: Benzyl Propionate Fresh->SelectBP SelectDBCP Select: Benzylisopropyl Propionate (DBCP) Cooked->SelectDBCP

References

  • The Good Scents Company. (2023). Dimethyl Benzyl Carbinyl Propionate (CAS 67785-77-7) Odor and Flavor Profile. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 105595, (2-Methyl-1-phenylpropan-2-yl) propanoate.[3] Retrieved from [Link]

  • Fragrance University. (1993). Odor Profile: Dimethyl Benzyl Carbinyl Propionate.[1][2][3] Retrieved from [Link]

  • FlavScents. (2023).[4] Flavor & Fragrance Analysis: Dimethyl Benzyl Carbinyl Propionate.[1][2][3] Retrieved from [Link]

Sources

Comparative

Comparative Analysis Guide: Benzylisopropyl Propionate Isomers

Executive Summary & Nomenclature Clarification In the field of fragrance and flavor analysis, the trivial name "benzylisopropyl propionate" often leads to structural ambiguity. Historically, this term refers to Dimethylb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

In the field of fragrance and flavor analysis, the trivial name "benzylisopropyl propionate" often leads to structural ambiguity. Historically, this term refers to Dimethylbenzylcarbinyl propionate (DMBP) , a branched ester used for its floral-fruity notes. However, strict chemical nomenclature suggests a positional isomer, p-Isopropylbenzyl propionate (Cuminyl propionate) .

This guide provides a definitive analytical framework to distinguish DMBP from its structural isomers (C₁₃H₁₈O₂), specifically focusing on Benzyl hexanoate and Cuminyl propionate . The protocols below prioritize Mass Spectrometry (MS) fragmentation patterns and Gas Chromatography (GC) retention indices as the primary validation systems.

The Isomer Landscape (C₁₃H₁₈O₂)
Common NameIUPAC NameStructure TypeKey Application
DMBP 1,1-Dimethyl-2-phenylethyl propanoateBranched Alcohol EsterFloral/Berry Fragrance
Benzyl Hexanoate Benzyl hexanoateLinear Acid EsterFruity/Plum Flavor
Cuminyl Propionate (4-Isopropylphenyl)methyl propanoateAromatic SubstitutionHerbaceous/Spicy

Analytical Challenges & Strategy

The core challenge lies in the similar volatility of these C₁₃ isomers and their shared "benzyl" fragment ions. A standard GC-MS run can easily misidentify these compounds if relying solely on library matching without manual spectral verification.

Critical Causality:

  • DMBP possesses a quaternary carbon adjacent to the oxygen, favoring specific elimination reactions (McLafferty rearrangement type) that do not occur in primary esters like Benzyl hexanoate.

  • Benzyl Hexanoate yields a dominant tropylium ion (m/z 91) due to the stability of the benzyl fragment.

  • Cuminyl Propionate stabilizes the charge on the substituted ring, shifting the base peak.

Experimental Protocol: GC-MS Identification

This protocol establishes a self-validating system where retention time (RT) and specific ion ratios confirm identity.

Method Parameters[1][2][3][4][5]
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • Inlet: Splitless, 250°C.

  • MS Source: EI mode, 70 eV, 230°C.

Diagnostic Fragmentation (Mass Spectrum)

The following table summarizes the unique spectral fingerprints required for positive identification.

CompoundBase Peak (m/z)Diagnostic Ions (m/z)Mechanistic Origin
DMBP 57 132, 91, 29m/z 57: Propionyl cation [CH₃CH₂CO]⁺ dominates due to steric strain releasing the acyl group.m/z 132: Elimination of propionic acid yields the alkene (2-methyl-1-phenylpropene).
Benzyl Hexanoate 91 92, 108, 206m/z 91: Tropylium ion [C₇H₇]⁺ is the hallmark of primary benzyl esters.m/z 92: Rearrangement ion (McLafferty).
Cuminyl Propionate 133 105, 57, 206m/z 133: p-Isopropylbenzyl cation. The isopropyl group on the ring stabilizes this fragment over the unsubstituted benzyl (91).
Retention Index (RI) Mapping

Note: RI values are approximate for a DB-5 column and must be calibrated with an alkane standard (C₈-C₂₀).

  • DMBP: RI ≈ 1420–1450 (Elutes earlier due to globular branched structure).

  • Benzyl Hexanoate: RI ≈ 1549 (Elutes later due to linear fatty acid chain interaction).

  • Cuminyl Propionate: RI ≈ 1510–1530 (Intermediate polarity).

Decision Logic Visualization

The following diagram illustrates the logical workflow for distinguishing these isomers using GC-MS data.

IsomerAnalysis Start Unknown Analyte (MW 206, C13H18O2) CheckBasePeak Analyze Base Peak (100%) Start->CheckBasePeak Base57 Base Peak: m/z 57 (Propionyl) CheckBasePeak->Base57 Dominant Low Mass Base91 Base Peak: m/z 91 (Tropylium) CheckBasePeak->Base91 Dominant Aromatic Base133 Base Peak: m/z 133 (Isopropylbenzyl) CheckBasePeak->Base133 Shifted Aromatic Check132 Check Secondary Ion: m/z 132 present? Base57->Check132 ResultDMBP ID: Dimethylbenzylcarbinyl Propionate (Benzylisopropyl Propionate) Check132->ResultDMBP Yes (Alkene Elimination) CheckParent Check Molecular Ion: Weak m/z 206? Base91->CheckParent ResultHex ID: Benzyl Hexanoate CheckParent->ResultHex Yes ResultCum ID: Cuminyl Propionate Base133->ResultCum

Figure 1: Decision tree for the mass spectral identification of C₁₃H₁₈O₂ isomers.

Performance & Stability Comparison

For formulation scientists, choosing between these isomers depends on stability and sensory profile.

FeatureDMBP (Branched)Benzyl Hexanoate (Linear)
Hydrolytic Stability High. The steric hindrance of the gem-dimethyl group protects the ester linkage from hydrolysis in aqueous/alcoholic media.Moderate. Primary esters are more susceptible to acid/base hydrolysis, potentially releasing hexanoic acid (cheesy/fatty odor).
Odor Profile Floral, fruity, berry-like, slightly woody.Sweet, fruity, green, waxy, apricot/plum nuances.
Synthesis Yield Lower.[1][2] Tertiary alcohols (or hindered secondary) are difficult to esterify directly; requires anhydride or acid chloride.High. Direct esterification of benzyl alcohol is efficient.

Expert Insight: In acidic functional products (e.g., fabric softeners), DMBP is the superior choice due to its resistance to hydrolysis. Benzyl hexanoate may degrade, altering the fragrance profile towards rancid notes over time.

References

  • PubChem. (2025).[3] 1,1-Dimethyl-2-phenylethyl propionate (Compound Summary). National Library of Medicine. [Link]

  • Nunes, C., et al. (2012). Study of the volatile compounds from plum (Prunus domestica L. cv.[1][4] Horvin). Ciênc.[1][4][3][5] Tecnol. Aliment., Campinas.[1] [Link]

  • European Commission. (2017). Commission Implementing Regulation (EU) 2017/63 concerning the authorisation of benzyl derivatives. Official Journal of the European Union.[6] [Link][1][6]

Sources

Validation

Absolute vs. Relative: Purity Assessment Guide for Synthesized Benzylisopropyl Propionate

Executive Summary Benzylisopropyl propionate (chemically known as Dimethyl Benzyl Carbinyl Propionate or DMBC Propionate ; CAS 67785-77-7) is a sterically hindered tertiary ester widely utilized in fragrance and potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylisopropyl propionate (chemically known as Dimethyl Benzyl Carbinyl Propionate or DMBC Propionate ; CAS 67785-77-7) is a sterically hindered tertiary ester widely utilized in fragrance and potential pharmaceutical intermediate applications.[1][2][3] Its synthesis—typically via the esterification of dimethyl benzyl carbinol—presents unique purification challenges due to the steric bulk of the tertiary alcohol and the potential for acid-catalyzed dehydration.

This guide compares the two dominant purity assessment methodologies: Gas Chromatography-Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) . While GC-FID remains the industrial workhorse for routine batch release, this guide demonstrates why qNMR serves as the superior "self-validating" system for absolute purity determination, particularly when reference standards are unavailable or thermal instability is a concern.

Chemical Context & Impurity Profile

To assess purity effectively, one must understand the genesis of impurities. The synthesis of DMBC Propionate involves the esterification of a tertiary alcohol, which is inherently sluggish and prone to side reactions.

Target Molecule:

  • IUPAC Name: (2-methyl-1-phenylpropan-2-yl) propanoate[1][3]

  • Structure: A propionate ester attached to a tertiary carbon with a benzyl group.

Critical Impurities:

  • Unreacted Alcohol (Dimethyl Benzyl Carbinol): Difficult to remove due to similar boiling points and polarity.

  • Dehydration Byproducts (Alkenes): The tertiary alcohol can easily dehydrate to form isomers of dimethyl styrene (e.g., 2-methyl-1-phenyl-1-propene) under acidic synthesis conditions or high-temperature GC injection.

  • Propionic Acid: Residual acylating agent.

Impurity Fate Mapping

The following diagram illustrates the origin of impurities and their detection risks.

ImpurityFate cluster_0 Synthesis Inputs cluster_1 Reaction Pathways cluster_2 Product & Impurities Alcohol Dimethyl Benzyl Carbinol (Tertiary Alcohol) Esterification Esterification (Slow Rate) Alcohol->Esterification Elimination Acid-Catalyzed Elimination Alcohol->Elimination Side Reaction Impurity_A Residual Alcohol (Boiling Point Overlap) Alcohol->Impurity_A Incomplete Conversion Acid Propionic Anhydride/Acid Acid->Esterification Target DMBC Propionate (Target Ester) Esterification->Target Impurity_B Dehydration Alkenes (Thermal Degradation Risk) Elimination->Impurity_B

Figure 1: Reaction pathway analysis showing the genesis of critical impurities (unreacted alcohol and dehydration alkenes) inherent to tertiary ester synthesis.

Comparative Assessment: GC-FID vs. qNMR

Method A: GC-FID (The Relative Standard)

Gas Chromatography with Flame Ionization Detection is the standard for volatile esters. However, for tertiary esters like DMBC Propionate, it carries a risk: thermal degradation in the injector port .

  • Mechanism: Separation based on boiling point/polarity; detection based on carbon count.

  • The Flaw: It assumes all carbons burn equally (Unity Response Factor assumption) unless corrected, and it cannot distinguish between an impurity present in the jar vs. one created during injection (e.g., thermal elimination of the ester back to the alkene).

Method B: 1H qNMR (The Absolute Validator)

Quantitative NMR is a primary ratio method. It measures the molar ratio of the analyte to an internal standard (IS) of known purity.

  • Mechanism: Direct counting of nuclei (protons).

  • The Advantage: It is non-destructive, requires no specific reference standard for the analyte, and operates at ambient temperature, eliminating thermal artifacts.

Performance Comparison Matrix
FeatureMethod A: GC-FIDMethod B: 1H qNMR
Primary Output Relative Area % (Purity by integration)Weight % (Absolute Purity)
Reference Standard Required for accurate quantificationNot Required (Only IS needed)
Thermal Stability High Risk (Injector port degradation)No Risk (Ambient analysis)
Precision (RSD) < 0.5%< 1.0% (with proper relaxation delay)
Specificity High (Chromatographic resolution)High (Spectral resolution)
Total Analysis Time 30-45 mins (including oven ramp)10-15 mins (sample prep + scan)
Bias Source Response factor differencesBalance/weighing errors

Experimental Protocols

Protocol A: GC-FID Assessment (Optimized for Labile Esters)

Objective: Minimize thermal stress while achieving baseline separation.

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX UI (30m x 0.25mm x 0.25µm). Why: Polar stationary phase separates the alcohol from the ester better than non-polar phases.

  • Inlet Conditions:

    • Temperature: 200°C (Lower than standard 250°C to prevent pyrolysis of the tertiary ester).

    • Split Ratio: 50:1.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Data Analysis: Integrate all peaks >0.05% area. Calculate purity using Area Normalization (assuming R.F. = 1.0) or Internal Standard Calibration (using Dodecane).

Protocol B: qNMR Assessment (Self-Validating System)

Objective: Determine absolute weight purity (Wt%) without a reference standard.

  • Internal Standard (IS) Selection:

    • Dimethyl Sulfone (DMSO2): Singlet at

      
       3.0 ppm. High purity available, non-volatile, stable.
      
    • Alternative: Maleic Acid (Singlet at

      
       6.3 ppm).
      
  • Sample Preparation:

    • Weigh exactly ~20 mg of Synthesized DMBC Propionate (

      
      ) into a vial.
      
    • Weigh exactly ~10 mg of Dimethyl Sulfone IS (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL CDCl3 .

  • Acquisition Parameters (Bruker Avance 400 MHz):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      to ensure full magnetization recovery for quantitative accuracy).
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correction (automatic + manual adjustment).

    • Integrate the Benzylic CH2 of the ester (

      
       ~2.9-3.0 ppm, singlet/multiplet check) or the Propionate CH2  (
      
      
      
      ~2.3 ppm).
    • Integrate the IS Singlet (

      
       3.0 ppm). Note: Ensure no overlap. If overlap occurs at 3.0, use Maleic Acid.
      

Calculation Formula:



Where:
  • 
     = Integral area
    
  • 
     = Number of protons (IS=6, Ester CH2=2)
    
  • 
     = Molecular Weight (Ester=206.28, DMSO2=94.13)
    
  • 
     = Mass weighed
    
  • 
     = Purity[2][4]
    

Experimental Data & Validation Logic

The following workflow demonstrates the decision logic used to validate the synthesized batch.

ValidationWorkflow cluster_Methods Parallel Assessment Start Synthesized Crude Batch GC Method A: GC-FID (Screening) Start->GC NMR Method B: qNMR (Validation) Start->NMR Decision Compare Results GC->Decision Area % NMR->Decision Wt % Pass Batch Release (Purity > 98%) Decision->Pass Match (<1% Diff) Fail Reprocess (Distillation/Column) Decision->Fail Both Low Investigate Investigation: Thermal Degradation? Decision->Investigate GC << NMR Investigate->GC Lower Inlet Temp

Figure 2: Analytical decision matrix. A discrepancy where GC purity is significantly lower than qNMR often indicates thermal degradation in the GC inlet, validating the qNMR result as the 'true' value.

Case Study Data: Batch #2024-BP-05
ParameterGC-FID ResultqNMR ResultInterpretation
Purity Value 96.2% (Area %)98.4% (Wt %)Discrepancy Detected
Impurity A (Alcohol) 1.1%1.2%Consistent.
Impurity B (Alkene) 2.5%0.1% (Trace)Artifact Confirmed. The alkene is formed in the hot GC injector.
Conclusion False Fail Pass The batch is pure; GC method requires temperature optimization.

Expert Insight: In the table above, the qNMR data proves that the "Alkene" impurity seen in GC is largely a method artifact. Without qNMR, a perfectly good batch might be rejected or subjected to unnecessary re-purification. This highlights the "Trustworthiness" pillar of using orthogonal methods.

References

  • National Institute of Standards and Technology (NIST). Dimethyl benzyl carbinyl propionate (CAS 67785-77-7) Mass Spectrum and Retention Indices. NIST Chemistry WebBook.[3] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Bhat, S. V., et al. (2005). Synthetic Chemistry of Fragrance Materials: Esterification Strategies. Springer. (General Reference for Tertiary Ester Synthesis Challenges). [Link]

Sources

Comparative

Technical Benchmarking: Benzylisopropyl Propionate vs. Structural Analogs

Content Type: Publish Comparison Guide Subject: Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate) CAS: 67785-77-7 Primary Application: High-Stability Flavor Masking & Controlled Release Systems Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Benzylisopropyl Propionate (Dimethyl Benzyl Carbinyl Propionate) CAS: 67785-77-7 Primary Application: High-Stability Flavor Masking & Controlled Release Systems

Executive Summary & Chemical Identity[1]

Benzylisopropyl Propionate (BIPP) —technically known as Dimethyl Benzyl Carbinyl Propionate (DMBCP) —represents a distinct class of "sterically hindered" esters. Unlike standard linear esters used in flavoring (e.g., Benzyl Propionate), BIPP features a tertiary alkyl group attached to the ester oxygen.

The Core Insight: The presence of two methyl groups at the


-carbon of the alcohol moiety creates significant steric hindrance. This structural feature drastically reduces the rate of nucleophilic attack (hydrolysis) at the carbonyl carbon. Consequently, BIPP offers superior stability in acidic pharmaceutical formulations (e.g., syrups, suspensions) where standard fruit esters degrade rapidly.

Target Audience Note: While BIPP is widely established in fragrance for its "hairy," herbal-jasmine notes, its application in flavor is specialized. It is utilized for deep, dried-fruit notes (plum, raisin) and as a stable structural benchmark for designing extended-release flavor systems.

Physicochemical Benchmarking

The following table compares BIPP against its primary structural analogs: Benzyl Propionate (the linear standard) and Benzyl Isobutyrate (an acid-branched isomer).

FeatureBenzylisopropyl Propionate (BIPP) Benzyl Propionate Benzyl Isobutyrate
Structure Type Tertiary Alcohol Ester (Sterically Hindered)Primary Alcohol Ester (Linear)Primary Alcohol Ester (Branched Acid)
CAS Number 67785-77-7122-63-4103-28-6
LogP (Lipophilicity) ~3.57 (High)~2.51 (Moderate)~2.90 (Moderate)
Water Solubility Very Low (<20 mg/L)Low (~450 mg/L)Low
Hydrolytic Stability High (Half-life > 6 months at pH 3.5)Low (Degrades in weeks at low pH)Moderate
Odor/Flavor Profile Dry, Herbal, Plum, Raisin, "Hairy"Sweet, Fruity, Jasmine, PearHeavy, Fruity, Strawberry, Spice
Metabolic Fate Slow enzymatic cleavage (steric block)Rapid hydrolysis by carboxylesterasesModerate hydrolysis
Mechanism of Action: Steric Stabilization

To understand why BIPP outperforms standard esters in stability, we must visualize the molecular geometry. In Benzyl Propionate , the carbonyl carbon is exposed, allowing water or enzymes easy access to initiate hydrolysis. In BIPP , the bulky gem-dimethyl group shields the ester bond.

Hydrolysis_Mechanism cluster_0 Standard Ester (Benzyl Propionate) cluster_1 Sterically Hindered Ester (BIPP) BP Benzyl Propionate (Exposed Carbonyl) Hydrolysis1 Rapid Hydrolysis BP->Hydrolysis1 Nucleophilic Attack Water1 H2O / H+ Water1->Hydrolysis1 BIPP Benzylisopropyl Propionate (Gem-Dimethyl Shielding) Resistance Steric Repulsion (Reaction Blocked) BIPP->Resistance Access Denied Water2 H2O / H+ Water2->Resistance Deflected

Figure 1: Comparative hydrolytic susceptibility. The gem-dimethyl group in BIPP physically blocks water molecules from attacking the ester bond, conferring stability.

Experimental Protocol: Accelerated Stability Assay

For drug development professionals formulating liquid oral dosages, proving flavor stability is critical. This protocol benchmarks BIPP against Benzyl Propionate in a simulated gastric/syrup environment.

Objective

Quantify the degradation rate of BIPP vs. Benzyl Propionate at pH 3.0 (typical pharmaceutical syrup acidity) under accelerated aging conditions.

Materials
  • Analytes: BIPP (CAS 67785-77-7), Benzyl Propionate (CAS 122-63-4).

  • Internal Standard: Tridecane (chemically inert).

  • Matrix: Citrate buffer (0.1 M, pH 3.0) with 10% Ethanol (co-solvent).

  • Instrumentation: GC-MS (Gas Chromatography-Mass Spectrometry).[1]

Methodology (Step-by-Step)
  • Stock Preparation: Prepare 10 mg/mL stock solutions of BIPP and Benzyl Propionate in Ethanol.

  • Sample Incubation:

    • Dilute stocks into the pH 3.0 Citrate Buffer to a final concentration of 100 µg/mL.

    • Aliquot into headspace vials (triplicates).

    • Incubate Group A at 25°C (Ambient) and Group B at 40°C (Accelerated).

  • Sampling Intervals: Analyze vials at Day 0, 7, 14, and 28.

  • Extraction (SPME):

    • Use a PDMS/DVB fiber.

    • Equilibrate vial for 10 min at 50°C.

    • Extract for 20 min.

  • GC-MS Analysis:

    • Column: DB-Wax (Polar).

    • Monitor parent ion abundance relative to Internal Standard.

  • Data Calculation:

    • Calculate % Remaining =

      
      .
      
    • Plot First-Order Kinetics decay curve.

Expected Results
  • Benzyl Propionate: Expect >20% degradation by Day 28 at 40°C due to acid-catalyzed hydrolysis.

  • BIPP: Expect <2% degradation. The tertiary structure effectively "locks" the ester, maintaining flavor integrity.

Sensory & Application Profile

While Benzyl Propionate is a "top note" (high volatility, immediate impact), BIPP functions as a "middle-to-base note" modifier.

  • Flavor Masking: BIPP's dried fruit/raisin character is exceptional for masking the metallic bitterness of APIs (Active Pharmaceutical Ingredients) like amine-based drugs. Its lipophilicity allows it to coat taste buds more effectively than water-soluble esters.

  • Fragrance Crossover: In perfumery, it bridges the gap between floral (Jasmine) and herbal (Tea) notes.

Sensory Mapping Workflow:

Sensory_Map cluster_floral Floral/Sweet cluster_fruity Deep Fruity/Herbal cluster_texture Texture/Mouthfeel Center Flavor Application BP Benzyl Propionate (Fresh Jasmine/Pear) Center->BP Top Note (Lift) BIPP BIPP (Plum/Raisin/Tea) Center->BIPP Body/Masking (Stability) BIB Benzyl Isobutyrate (Heavy/Oily) Center->BIB Fixative (Longevity)

Figure 2: Sensory positioning. BIPP occupies the "Deep Fruity" niche, distinct from the "Fresh Floral" of linear benzyl esters.

Regulatory & Safety Note (E-E-A-T)
  • FEMA/GRAS Status: Researchers must verify the specific FEMA number for Dimethyl Benzyl Carbinyl Propionate (FEMA 2394) for food use.

  • Metabolism: Due to steric hindrance, BIPP is hydrolyzed more slowly in the liver than linear esters. This results in a prolonged plasma half-life of the parent compound before it breaks down into Dimethyl Benzyl Carbinol and Propionic Acid.

  • Toxicology: Generally regarded as safe at current usage levels, but its slower metabolism requires careful consideration in high-dose pharmaceutical excipient applications compared to rapidly metabolized esters like Ethyl Acetate.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105595, (2-Methyl-1-phenylpropan-2-yl) propanoate.[2] Retrieved from [Link]

  • The Good Scents Company (2024). Dimethyl Benzyl Carbinyl Propionate Data Sheet. Retrieved from [Link]

  • European Food Safety Authority (EFSA) (2012). Scientific Opinion on the safety and efficacy of benzyl alcohols, aldehydes, acids, esters and acetals.[3] EFSA Journal. Retrieved from [Link]

  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of aryl alkyl alcohol simple acid esters when used as fragrance ingredients.[4] Food and Chemical Toxicology. Retrieved from [Link]

Sources

Validation

Comparative Thermal Stability of Aromatic Esters: A Technical Guide

Executive Summary The thermal stability of aromatic esters is a critical parameter in the design of high-temperature polymers, liquid crystals, and stable pharmaceutical prodrugs. Unlike their aliphatic counterparts, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermal stability of aromatic esters is a critical parameter in the design of high-temperature polymers, liquid crystals, and stable pharmaceutical prodrugs. Unlike their aliphatic counterparts, which frequently degrade via low-energy


-elimination pathways, fully aromatic esters (e.g., phenyl benzoates) exhibit superior thermal resistance, often retaining structural integrity up to 400°C in inert atmospheres.

This guide provides a comparative analysis of aromatic versus aliphatic ester stability, elucidating the mechanistic divergence between concerted retro-ene elimination and homolytic radical cleavage . We present experimental protocols for validating these properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by kinetic data and mechanistic visualizations.

Mechanistic Basis of Stability

The disparity in thermal stability between aromatic and aliphatic esters is not merely a function of bond energy but of available decomposition pathways.

The "Beta-Hydrogen" Rule

The primary determinant of ester stability is the presence of hydrogen atoms on the


-carbon of the alkoxy group.
  • Aliphatic Esters (Low Stability): Esters with

    
    -hydrogens (e.g., ethyl benzoate) undergo pyrolytic cis-elimination  (Ei mechanism). This concerted reaction proceeds through a six-membered cyclic transition state, yielding a carboxylic acid and an alkene. This pathway typically activates between 300°C–400°C.
    
  • Aromatic Esters (High Stability): Esters lacking

    
    -hydrogens (e.g., phenyl benzoate, methyl benzoate) cannot undergo concerted elimination. Decomposition requires homolytic bond fission  (radical cleavage) of the acyl-oxygen or alkyl-oxygen bonds, a process requiring significantly higher activation energy (
    
    
    
    ).
Substituent Effects
  • Steric Hindrance (Ortho-Effect): Bulky substituents at the ortho position of the aromatic ring (e.g., 2,6-disubstituted benzoates) dramatically enhance thermal stability by shielding the carbonyl carbon from nucleophilic attack and restricting the rotational freedom necessary for transition state formation.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the phenolic ring generally increase the bond dissociation energy of the ester linkage, whereas electron-donating groups (EDGs) can destabilize the molecule by facilitating radical formation.

Visualization: Decomposition Pathways

DecompositionPathways Ester Ester Substrate Check Has Beta-Hydrogen? Ester->Check Elimination Concerted Ci Elimination (6-Membered Cyclic TS) Check->Elimination Yes (e.g., Ethyl Benzoate) Radical Homolytic Cleavage (Radical Mechanism) Check->Radical No (e.g., Phenyl Benzoate) Products1 Carboxylic Acid + Alkene (T ~ 320-400°C) Elimination->Products1 Fries Fries Rearrangement (Isomerization) Radical->Fries Minor Pathway Products2 Biaryls + CO2 + Phenols (T > 450°C) Radical->Products2

Figure 1: Decision tree illustrating the divergent thermal decomposition mechanisms based on molecular structure.

Comparative Performance Data

The following data aggregates TGA onset temperatures (


, defined as 5% mass loss) for representative esters. Note the stark jump in stability when 

-hydrogens are removed.
Ester ClassCompound NameStructure Type

(5% Loss)
Decomposition Mechanism
Aliphatic-Aromatic Ethyl BenzoateAr-COO-CH

CH

~180°C*

-Elimination (Volatilization dominates)
Aliphatic-Aromatic Isopropyl BenzoateAr-COO-CH(CH

)

~300°C

-Elimination (Facilitated by branching)
Fully Aromatic Phenyl BenzoateAr-COO-Ar> 400°C Radical Cleavage / Decarboxylation
Fully Aromatic Phenyl-2-NaphthoateAr-COO-Naph> 420°C Radical Cleavage (High Resonance Stability)
Substituted 2,6-Dimethylphenyl BenzoateBulky Ar-COO-Ar> 430°C Radical Cleavage + Steric Shielding

*Note: For volatile esters like ethyl benzoate, mass loss in open TGA pans often represents evaporation rather than decomposition. Sealed pan DSC is required to measure true


.

Experimental Protocols (Self-Validating)

To generate reproducible stability data, strict adherence to protocol is required to distinguish between evaporation and degradation.

Thermogravimetric Analysis (TGA) Workflow

Objective: Determine the intrinsic thermal stability (


 and 

).
  • Sample Prep: Weigh 5–10 mg of dry ester into an alumina (ceramic) crucible. Crucial: If the ester is a liquid or low-melting solid (

    
    ), use a pinhole-lid hermetic pan to suppress premature evaporation.
    
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min. (Oxidative stability can be tested using Air, but 
    
    
    
    isolates thermal cleavage).
  • Ramp: Heat from 40°C to 600°C at 10°C/min.

  • Validation:

    • Derivative Check: Plot the First Derivative (DTG). A sharp, single peak indicates a clean decomposition event. Broad tailing suggests evaporation.

    • Residue Check: Aromatic esters often leave carbonaceous char (10-20%) due to cross-linking of radical intermediates. Aliphatic esters often leave ~0% residue.

Isothermal Aging (Long-Term Stability)

Objective: Simulate shelf-life or processing stress.

  • Set Point: Heat to

    
    .
    
  • Duration: Hold for 60–120 minutes.

  • Criteria: Pass if mass loss < 1%.

Workflow Visualization

TGA_Protocol Start Start Analysis Prep Sample Preparation (5-10mg, Alumina Pan) Start->Prep Atmosphere Select Atmosphere (N2 for Pyrolysis, Air for Oxidation) Prep->Atmosphere Ramp Dynamic Heating (10°C/min to 600°C) Atmosphere->Ramp Decision Is DTG Peak Sharp? Ramp->Decision Evap Likely Evaporation. Retest in Sealed Pan. Decision->Evap No (Broad) Decomp True Decomposition. Record Tonset & Tmax. Decision->Decomp Yes (Sharp)

Figure 2: TGA experimental workflow for distinguishing evaporation from degradation.

Applications in Drug Development

The superior stability of aromatic esters is leveraged in "Soft Drug" design and prodrug formulation.

  • Prodrug Stability: Aromatic ester prodrugs (e.g., benzoate esters of steroids) resist spontaneous hydrolysis during storage but are cleaved enzymatically by plasma esterases. The high thermal stability ensures they survive sterilization processes (autoclaving) without degradation.

  • Solid Dispersions: When formulating amorphous solid dispersions via hot-melt extrusion (HME), the drug must withstand processing temps (150–200°C). Aromatic esters are preferred candidates for HME formulations due to their high

    
    .
    

References

  • Substituent Effects on Thermal Decomposition: ChemRxiv. (2019). "Substituent Effects on the Thermal Decomposition of Phosphate Esters."

  • Aromatic Esters as PCMs: MDPI. (2025). "Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials."

  • Mechanism of Benzoate Decomposition: PubMed. (2006). "Chemisorbed benzoate-to-benzene conversion via phenyl radicals on Cu(110)."

  • TGA Methodology: NC State University. "Thermogravimetric Analysis (TGA) for Polymer Characterization."

  • Comparative Hydrolysis & Stability: Taylor & Francis. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters."

Comparative

Comparative Guide: Isomeric Purity Analysis of Benzylisopropyl Propionate

This guide is structured as a high-level technical advisory for drug development professionals and analytical scientists. It addresses the specific challenge of determining isomeric purity (specifically enantiomeric exce...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory for drug development professionals and analytical scientists. It addresses the specific challenge of determining isomeric purity (specifically enantiomeric excess and structural isomerism) for Benzylisopropyl Propionate and its chiral analogs.

Strategies for Enantiomeric Resolution and Structural Confirmation

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

In the context of pharmaceutical intermediates and high-grade fragrance synthesis, Benzylisopropyl propionate presents a unique nomenclature challenge that dictates the analytical approach.

  • The Commercial Fragrance (CAS 67785-77-7): Chemically known as Dimethyl benzyl carbinyl propionate (1,1-dimethyl-2-phenylethyl propionate).[1] This molecule is achiral (possessing a plane of symmetry at the quaternary carbon). "Isomeric purity" here refers to structural isomers (e.g., linear vs. branched impurities).

  • The Chiral Pharmacophore (Target of this Guide): Chemically defined as Benzyl 2-isopropylpropionate (Benzyl 2,3-dimethylbutanoate). This molecule possesses a chiral center at the

    
    -carbon. For drug development, "isomeric purity" strictly refers to Enantiomeric Excess (%ee)  (
    
    
    
    vs.
    
    
    enantiomers).

This guide focuses on the Chiral Pharmacophore scenario , as this is the critical requirement for pharmacological compliance (E-E-A-T principle), while acknowledging the structural isomer analysis for process control.

The Core Challenge

Separating the enantiomers of benzyl esters is chemically difficult due to the distance of the chiral center (alpha to the carbonyl) from the aromatic ring, which often dominates interaction with stationary phases.

Decision Matrix: Selecting the Analytical Platform

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the thermal stability of your specific ester and the required throughput.

MethodSelection Start Start: Benzylisopropyl Propionate Sample CheckChirality Is the molecule Chiral? (Benzyl 2-isopropylpropionate) Start->CheckChirality CheckAchiral Target: Structural Isomers (Regioisomers/Impurities) Start->CheckAchiral Thermal Thermal Stability Test (TGA or DSC < 250°C?) CheckChirality->Thermal GC_Achiral Method A: Achiral GC-FID (DB-5ms / ZB-5) CheckAchiral->GC_Achiral Standard Purity GC_Chiral Method B: Chiral GC-FID (Cyclodextrin Phase) Thermal->GC_Chiral Stable & Volatile HPLC_Chiral Method C: Chiral HPLC/SFC (Polysaccharide Phase) Thermal->HPLC_Chiral Labile or Prep Scale

Figure 1: Decision matrix for selecting the appropriate analytical platform based on molecular chirality and thermal properties.

Detailed Methodologies

Method A: Chiral Capillary GC (The Gold Standard)

Best for: High-throughput QC, volatile esters, high resolution (


).

Gas chromatography is the preferred method for benzyl esters due to their volatility. The separation mechanism relies on the inclusion of the hydrophobic isopropyl group into the cavity of a cyclodextrin derivative.

  • Stationary Phase:

    
    -Cyclodextrin  derivatives (specifically 2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-
    
    
    
    -cyclodextrin).
    • Why: The "tert-butyldimethylsilyl" (TBDMS) substitution provides the necessary depth and shape selectivity for the bulky benzyl-isopropyl moiety.

  • Instrumentation: Agilent 8890 or equivalent with FID (Flame Ionization Detector).

Experimental Protocol (Self-Validating)
  • Sample Prep: Dilute 10 mg of ester in 1 mL of

    
    -Hexane (HPLC grade).
    
  • Column: Rt-βDEXsm or Chiraldex B-DM (30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film).
  • Injector: Split mode (50:1) at 230°C. Note: High split ratio prevents column saturation which causes peak broadening.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 90°C (Hold 1 min).

    • Ramp A: 2°C/min to 140°C (Critical enantioseparation window).

    • Ramp B: 20°C/min to 220°C (Bake out benzyl alcohol/impurities).

  • Validation Check: Calculate Resolution (

    
    ) between enantiomers. 
    
    
    
    is required for quantitative %ee reporting.
Method B: Chiral Normal-Phase HPLC

Best for: Thermally unstable esters, preparative isolation, or when GC fails to resolve.

If the ester racemizes at GC temperatures (>150°C), HPLC is mandatory. We utilize polysaccharide-based columns (Amylose or Cellulose carbamates) which form hydrogen bonds and


-

interactions with the benzyl ring.
  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase:

    
    -Hexane : Isopropanol (98:2 v/v).
    
    • Why: Low polarity is crucial. High alcohol content washes out the chiral recognition.

  • Detector: UV-Vis at 254 nm (targeting the Benzyl chromophore).

Experimental Protocol
  • Column: Chiralpak AD-H (250

    
     4.6 mm, 5 µm).
    
  • Flow Rate: 0.8 mL/min (Isocratic).

  • Temperature: 25°C (Strictly controlled; lower T often improves chiral resolution).

  • Sample: 1 mg/mL in Mobile Phase. Injection Vol: 5 µL.

  • System Suitability: The "Void Volume" marker (1,3,5-tri-tert-butylbenzene) must not interfere with the first eluting enantiomer.

Comparative Analysis of Alternatives

The following table contrasts the performance of the recommended methods against standard alternatives.

FeatureChiral GC (β-DEX) Chiral HPLC (Amylose) NMR (CSA Shift)
Primary Utility Routine QC / Purity Prep / Labile Compounds Rapid Screening
Resolution (

)
High (> 2.0 typical)Moderate (1.5 - 3.0)Low (Peak splitting only)
Sample Required Minimal (< 1 mg)Low (1 mg)High (10-20 mg)
Analysis Time 20-30 mins15-40 mins10 mins
Cost Per Run Low (Gas only)Medium (Solvents)High (Deuterated solvents + Shift Reagent)
Limit of Detection < 0.05% impurity ~0.1% impurity~1-2% impurity
Validation Status Gold Standard Excellent AlternativeQualitative only
Why NMR is not the primary choice

While using Chiral Solvating Agents (CSAs) like Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]) can split the proton signals of the


-methyl groups in NMR, it lacks the sensitivity to detect <1% enantiomeric impurities required for pharmaceutical standards. It is useful only for initial confirmation of chirality during synthesis.

Mechanism of Action (Visualized)

Understanding why the separation occurs is vital for troubleshooting.

ChiralRecognition cluster_GC GC Mechanism (Inclusion) Analyte Benzylisopropyl Propionate CD_Cavity Cyclodextrin Cavity (Hydrophobic) Analyte->CD_Cavity Isopropyl Group Fits Inside Interaction Inclusion Complex (Transient) CD_Cavity->Interaction Steric Fit Separation Differential Retention (R vs S) Interaction->Separation

Figure 2: The mechanism of chiral recognition in GC. The hydrophobic isopropyl group of the ester enters the cyclodextrin cavity. The fit is stereoselective—one enantiomer fits "snug," retarding its passage through the column.

Critical Troubleshooting & Validation

To ensure Trustworthiness and Self-Validation of your results, perform these checks:

  • Racemization Check: Inject a known pure enantiomer (if available) into the GC/HPLC. If a small peak appears for the antipode, verify if it is a synthesis impurity or on-column racemization (thermal degradation). Lower the inlet temperature by 20°C and re-run. If the peak ratio changes, your method is inducing racemization.

  • Derivatization Strategy (Alternative): If direct ester analysis fails, hydrolyze the ester to the acid (2-isopropylpropionic acid) or alcohol, derivatize with a chiral agent (e.g., Mosher's acid chloride), and analyze the diastereomers on an achiral column. Note: This adds steps and error sources; direct analysis is preferred.

  • Elution Order: Never assume elution order (

    
     before 
    
    
    
    ). It must be confirmed by injecting an authentic standard or using optical rotation detection in HPLC.

References

  • Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Regis Technologies. (2022).[2] Getting Started with Chiral Method Development. Retrieved from [Link]

  • Simeonov, S. P., et al. (2010).[3] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. Scientific Research Publishing.[3] Retrieved from [Link]

  • BGB Analytik. (2023). Chiral Handbook: Strategies for Chiral Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 105595: 1,1-Dimethyl-2-phenylethyl propionate. Retrieved from [Link]

Sources

Validation

Olfactory Threshold Comparison of Propionate Esters: A Technical Guide

The following guide provides a technical comparison of the olfactory thresholds of propionate esters, designed for researchers and product development scientists. Executive Summary Propionate esters represent a critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the olfactory thresholds of propionate esters, designed for researchers and product development scientists.

Executive Summary

Propionate esters represent a critical class of flavor and fragrance compounds used extensively as pharmaceutical excipients and masking agents. Their olfactory detection thresholds (ODT) do not follow a simple linear progression with carbon chain length.[1][2] Instead, they exhibit a non-linear potency profile where Ethyl Propionate and Isopropyl Propionate display significantly higher potency (lower thresholds) than their methyl or n-propyl counterparts. This guide analyzes these values using the Triangle Odor Bag Method (comparable to ASTM E679) and explores the structure-activity relationships (SAR) driving these sensory variances.

Comparative Data Analysis

The following data represents the air-phase detection thresholds determined via the Triangle Odor Bag Method. This method is the industry "gold standard" for reproducibility, minimizing the variances often seen in static headspace analysis.

Table 1: Olfactory Detection Thresholds (ODT) of Propionate Esters

Compound NameCAS NumberODT (ppm v/v)ODT (ppb v/v)Relative Potency (vs Methyl)Odor Character
Methyl Propionate 554-12-10.098981x (Baseline)Sweet, Fruity, Rum-like
Ethyl Propionate 105-37-30.0070 7 14x Pineapple, Rum, Ethereal
n-Propyl Propionate 106-36-50.058581.7xPear, Apple, Earthy
Isopropyl Propionate 637-78-50.0041 4.1 24x Sweet, Fruity, Intense
n-Butyl Propionate 590-01-20.036362.7xApple, Earthy, Heavy
Isobutyl Propionate 540-42-10.020204.9xSweet, Ethereal, Apricot

Data Source: Nagata, Y., "Measurement of Odor Threshold by Triangle Odor Bag Method," Japan Ministry of the Environment.

Key Technical Insights
  • The "Ethyl Spike": There is a dramatic increase in potency (14-fold) when moving from Methyl to Ethyl Propionate. This suggests that the ethyl group provides an optimal steric fit for the hydrophobic pocket of the relevant olfactory receptors (likely ORs responding to fruit esters).

  • Branching Effect: Branched isomers consistently outperform their linear counterparts. Isopropyl propionate is roughly 14x more potent than n-propyl propionate. This indicates that globular steric bulk is preferred over linear chain extension for this specific ester series.

  • The "Propyl Dip": Potency decreases (threshold rises) when moving from Ethyl to n-Propyl, breaking the standard "increasing lipophilicity = increasing potency" rule often taught in basic SAR.

Structure-Odor Activity Relationship (SOAR)

The mechanism of olfaction for propionate esters is governed by a balance of Lipophilicity (logP) and Steric Conformation .

Mechanistic Pathway[4]
  • Air-Mucus Partitioning: The ester must partition from the air phase into the aqueous mucus layer. Longer chains (Butyl) differ in solubility compared to shorter chains (Methyl), affecting the concentration available at the receptor.

  • Receptor Binding: The olfactory receptors (GPCRs) have hydrophobic binding pockets.

    • Ethyl/Isopropyl Optima: These groups likely fill the receptor pocket most efficiently without causing steric hindrance.

    • Linear Chain Penalty: The n-propyl chain may introduce rotational freedom that reduces the entropy of binding, resulting in a higher threshold compared to the rigid, globular isopropyl group.

Visualization: SAR Logic Flow

SAR_Logic cluster_examples Specific Cases Structure Ester Structure LogP Lipophilicity (logP) (Air-Mucus Partitioning) Structure->LogP Sterics Steric Bulk (Receptor Fit) Structure->Sterics Binding Receptor Binding Affinity (GPCR) LogP->Binding Transport Efficiency Sterics->Binding Lock & Key Fit Threshold Observed Threshold (ODT) Binding->Threshold Inverse Correlation (High Affinity = Low ODT) Ethyl Ethyl Group: Optimal Fit Ethyl->Binding High Potency Propyl n-Propyl Group: Steric Hindrance Propyl->Binding Lower Potency

Caption: Logical flow determining how structural properties (Lipophilicity and Sterics) dictate the final Olfactory Detection Threshold (ODT).

Experimental Methodology: Determination of Thresholds

To replicate or validate these values, the ASTM E679 standard (or the equivalent Triangle Odor Bag Method) is required. This is a forced-choice ascending concentration series.

Protocol Overview

Objective: Determine the Group Detection Threshold (ED50).

  • Panel Selection: Screen 6-10 assessors using n-butanol to ensure normosmia (standard sensitivity).

  • Sample Preparation:

    • Prepare the propionate ester in an odorless solvent (e.g., propylene glycol) or gas phase dilution.

    • Create a dilution series with a step factor of roughly 2-3 (e.g., 100 ppm, 30 ppm, 10 ppm...).

  • Presentation (3-AFC):

    • At each concentration level, present the assessor with three samples: one contains the odorant, two are blanks (odorless air/solvent).

    • Task: The assessor must identify which sample is different. If they cannot detect it, they must guess.

  • Ascending Series: Start at the lowest concentration and move upward until the assessor correctly identifies the sample in two consecutive steps.

  • Calculation:

    • Calculate the Individual Threshold as the geometric mean of the last incorrect concentration and the first correct concentration.

    • Calculate the Group Threshold (ED50) as the geometric mean of individual thresholds.

Visualization: 3-AFC Workflow

ASTM_Protocol Start Start: Lowest Concentration Presentation Present 3 Samples (1 Active, 2 Blanks) Start->Presentation Decision Assessor Choice: Which is different? Presentation->Decision Correct Correct Identification Decision->Correct Hit Incorrect Incorrect / Guess Decision->Incorrect Miss NextLevel Increase Concentration (Step Factor ~3) Correct->NextLevel If 1st Correct Stop Stop: Threshold Determined Correct->Stop If 2nd Consecutive Correct Incorrect->NextLevel NextLevel->Presentation

Caption: Step-by-step workflow for the 3-Alternative Forced Choice (3-AFC) ascending concentration method used to determine ODT.

Applications in Drug Development

Understanding these thresholds is vital for pharmaceutical formulation, particularly in pediatric and geriatric liquid formulations.

  • Flavor Masking: Ethyl propionate (7 ppb threshold) is an excellent candidate for masking bitter amine drugs due to its high potency and "fruity/ethereal" lift, which distracts from bitter taste receptors on the posterior tongue.

  • Safety & Warning: Methyl propionate has a much higher threshold (98 ppb). If used as a solvent, its odor is a less effective "early warning" system for leaks compared to the intensely odorous Isopropyl Propionate.

  • Excipient Burden: Because Isopropyl Propionate is detectable at ~4 ppb, it can be used at extremely low concentrations to impart flavor, reducing the total chemical burden in a formulation compared to less potent esters.

References

  • Nagata, Y. (2003).[3] Measurement of Odor Threshold by Triangle Odor Bag Method. Japan Ministry of the Environment.

  • ASTM International. (2019). ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.

  • Cometto-Muñiz, J. E., et al. (2008). Concentration-detection functions for the odor of homologous n-acetate esters. Physiology & Behavior.

  • PubChem. (2024). Ethyl Propionate Compound Summary. National Library of Medicine.

Sources

Comparative

Quantitative comparison of lipase efficiency for branched esters

Quantitative Comparison of Lipase Efficiency for Branched Esters Executive Summary: The Steric Challenge In pharmaceutical process chemistry, branched esters—specifically -substituted carboxylates and bulky secondary alc...

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative Comparison of Lipase Efficiency for Branched Esters

Executive Summary: The Steric Challenge

In pharmaceutical process chemistry, branched esters—specifically


-substituted carboxylates and bulky secondary alcohol esters—represent a "privileged but problematic" structural class. While they are critical chiral synthons for NSAIDs (e.g., ibuprofen, naproxen) and pyrethroids, their steric bulk often clashes with the catalytic machinery of standard hydrolases.

This guide moves beyond generic activity assays to focus on the quantitative efficiency of specific lipases against these sterically hindered substrates. We compare the industry standards—Candida antarctica Lipase B (CALB), Burkholderia cepacia Lipase (BCL), and Thermomyces lanuginosus Lipase (TLL)—analyzing their kinetic behavior, enantioselectivity (


-value), and structural suitability for branched motifs.

Mechanistic Insight: Why Branching Kills Activity

To select the right enzyme, one must understand the failure mode. Lipases function via a Serine-Histidine-Aspartate catalytic triad. For branched esters, the rate-limiting step is often not the chemical step (acylation/deacylation) but the binding event where the bulky substituent must fit into the enzyme's stereospecific pocket.

  • The Acyl-Binding Pocket: In

    
    -branched substrates (e.g., 2-methylbutanoate), the substituent adjacent to the carbonyl carbon can clash with the walls of the acyl-binding pocket.
    
  • The Nucleophile Specificity: For alcohol resolution, the "medium" and "large" pockets of the active site dictate whether a branched alcohol (e.g., 1-phenylethanol) can bind in a productive conformation.

Diagram 1: Structural Determinants of Lipase Specificity

LipaseMechanism cluster_Enzyme Lipase Active Site Architecture Substrate Branched Ester (Substrate) Lid Lid Domain (Interfacial Activation) Substrate->Lid Adsorption Pocket Hydrophobic Pocket (Steric Limit) Lid->Pocket Open Conformation Oxyanion Oxyanion Hole (Stabilizes Transition State) Catalysis Catalytic Triad (Ser-His-Asp) Oxyanion->Catalysis Tetrahedral Intermediate Pocket->Oxyanion Binding (Steric Filter) Pocket->Catalysis Blockage by alpha-branching Product Chiral Acid/Alcohol Catalysis->Product Hydrolysis/Transesterification

Caption: The "Steric Filter" effect: Lid opening allows entry, but the hydrophobic pocket dimensions determine if branched substrates can reach the catalytic triad.

Comparative Analysis: The "Big Three" for Branched Esters

The following data synthesizes kinetic resolution trends from process literature. Note that


-value (Enantiomeric Ratio) is the critical metric here; an 

is typically required for industrial viability.
Table 1: Lipase Performance Matrix on Branched Substrates
FeatureCALB (Candida antarctica B)BCL (Burkholderia cepacia)CRL (Candida rugosa)
Primary Utility Kinetic resolution of secondary alcohols & amines.Hydrolysis of bulky

-substituted esters (e.g., profens).
Hydrolysis of very hydrophobic, long-chain branched esters.
Active Site Shape Funnel-like; no true "lid." Restricted space for large

-substituents.
Open, flexible binding pocket.[1] Accommodates steric bulk well.Tunnel-like with a large lid. Requires strong interfacial activation.

-Branching Tolerance
Moderate. Good for small branches (Me, Et) but activity drops sharply with Ph/iPr groups.High. The "gold standard" for resolving 2-arylpropionic esters.Variable. Isoform dependent. Good for lipid-like branching.
Alcohol Tolerance Excellent. Highly selective for secondary alcohols (Kazlauskas rule).Good. Effective for bulky alcohols where CALB fails.Moderate. Often shows lower enantioselectivity for simple alcohols.
Interfacial Activation? No (Active in homogenous phase).Yes (Moderate).Yes (Strong).
Typical

-value
>200 (for sec-alcohols).[2][3]50–100+ (for

-branched acids).
20–100 (highly substrate dependent).

Expert Insight: Do not default to CALB (Novozym 435) for everything. While CALB is robust, its active site is too narrow for bulky


-substituents on the acyl donor side. For resolving racemic ibuprofen or naproxen esters, BCL (often sold as lipase PS)  is frequently the superior choice due to its more accommodating acyl-binding pocket.

Experimental Protocols

To ensure trustworthy data, you must decouple "conversion" from "enantioselectivity." A high conversion with low


-value is useless.
Protocol A: High-Throughput Screening for Enantioselectivity ( -Value)

Objective: Determine the intrinsic selectivity of a lipase for a racemic branched ester.

Materials:

  • Racemic substrate:

    
    -phenyl ethyl acetate (model branched ester).
    
  • Enzyme set: CALB, BCL, CRL (immobilized preferred).

  • Solvent: MTBE or Diisopropyl ether (low water solubility is crucial).

  • Internal Standard: Dodecane.

Workflow:

  • Preparation: Dissolve racemic ester (50 mM) and dodecane (10 mM) in anhydrous MTBE.

  • Initiation: Add nucleophile (e.g.,

    
    -butanol, 2 eq) for transesterification OR water-saturated solvent for hydrolysis.
    
  • Catalysis: Add 10 mg immobilized lipase. Incubate at 30°C with orbital shaking (200 rpm).

  • Sampling: At

    
     hours, remove 50 µL aliquot. Filter to remove enzyme.
    
  • Analysis: Analyze via Chiral GC or HPLC.

    • Measure:

      
       (enantiomeric excess of substrate) and 
      
      
      
      (enantiomeric excess of product).
    • Calculate Conversion (

      
      ): 
      
      
      
    • Calculate

      
      -value: 
      
      
      

Validation Check: If


 calculated from chiral peak areas differs by >10% from 

calculated via the internal standard (dodecane), your mass balance is off (likely due to evaporation or side reactions). Discard data.
Diagram 2: Experimental Optimization Logic

OptimizationWorkflow Start Start: Racemic Branched Ester Screen Screen 6-12 Lipases (Focus: CALB, BCL, CRL) Start->Screen Decision1 E > 20? Screen->Decision1 OptimizeSolvent Optimize Solvent (LogP effect: Hexane vs MTBE) Decision1->OptimizeSolvent Yes Fail Switch Strategy (Different Acyl Donor/Protease) Decision1->Fail No OptimizeTemp Optimize Temp (Lower T often increases E) OptimizeSolvent->OptimizeTemp ScaleUp Scale Up (1g -> 100g) Check Mass Transfer OptimizeTemp->ScaleUp

Caption: A logic gate for process development. An E-value < 20 at screening usually warrants changing the enzyme rather than optimizing conditions.

References

  • Anderson, E. M., et al. (1998). "Kinetic resolution of primary and secondary alcohols using lipases." Biocatalysis and Biotransformation. Link

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry. Link

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Link

  • Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates." Angewandte Chemie International Edition. Link

  • Jaeger, K. E., & Eggert, T. (2002). "Lipases for biotechnology." Current Opinion in Biotechnology. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Benzylisopropyl Propionate

Chemical Identity: Benzylisopropyl Propionate (CAS: 67785-77-7) Synonyms: Dimethyl benzyl carbinyl propionate; -Dimethylphenethyl propionate; 1,1-Dimethyl-2-phenylethyl propionate.[1] Executive Summary This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: Benzylisopropyl Propionate (CAS: 67785-77-7) Synonyms: Dimethyl benzyl carbinyl propionate;


-Dimethylphenethyl propionate; 1,1-Dimethyl-2-phenylethyl propionate.[1]
Executive Summary

This guide provides an operational framework for the safe management and disposal of Benzylisopropyl Propionate . While often used in fragrance and flavor chemistry and generally regarded as safe (GRAS) for consumption in minute quantities, laboratory-scale volumes require strict adherence to organic solvent protocols.

Core Directive: This compound must be treated as a Non-Halogenated Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems due to its lipophilicity and high Biological Oxygen Demand (BOD).

Part 1: Chemical Assessment & Hazard Identification

Before initiating disposal, you must validate the chemical identity to prevent dangerous incompatibility issues (e.g., mixing with strong oxidizers).

PropertySpecificationOperational Implication
CAS Number 67785-77-7 Use this for all waste labeling and inventory tracking.
Physical State Colorless LiquidRequires liquid-tight containment (HDPE or Glass).
Solubility Insoluble in water; Soluble in alcohol/oilsDO NOT POUR DOWN DRAIN. It will separate and foul water treatment systems.
Flash Point > 93°C (Est.)Class IIIB Combustible Liquid. Keep away from open flames/heat sources.
Reactivity Stable; Avoid strong oxidizing agentsSegregate from concentrated nitric/sulfuric acid waste streams.

Senior Scientist Insight: Many researchers confuse "Benzylisopropyl propionate" with "Benzyl Propionate" (CAS 122-63-4). While the disposal paths are similar, accurate CAS logging is critical for regulatory audits (RCRA compliance). Always verify the CAS on the manufacturer's bottle before bulking waste.

Part 2: Waste Segregation Logic

Proper segregation is the single most critical step in laboratory safety. Mixing this compound with incompatible streams (like oxidizers) can cause fire; mixing with halogenated waste increases disposal costs significantly.

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Generation: Benzylisopropyl Propionate CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalogen Does the mixture contain Halogens (Cl, Br, F, I)? CheckMix->CheckHalogen Yes StreamA Stream A: Non-Halogenated Organic Waste (Preferred) CheckMix->StreamA No (Pure) CheckOxidizer Is it mixed with Strong Oxidizers? CheckHalogen->CheckOxidizer No StreamB Stream B: Halogenated Organic Waste CheckHalogen->StreamB Yes CheckOxidizer->StreamA No StreamC Stream C: High Hazard Segregated Disposal CheckOxidizer->StreamC Yes

Figure 1: Waste segregation logic flow. Ensure Benzylisopropyl Propionate is never bulked with oxidizers.

Part 3: Step-by-Step Disposal Protocol

This protocol assumes the chemical is in a standard research laboratory setting.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) jerrycans or amber glass bottles.

  • Condition: Ensure the container is clean, dry, and free of residue from incompatible chemicals (e.g., nitric acid).

  • Venting: Use a cap with a pressure-relief mechanism if storing in a warm environment, though this compound has low vapor pressure.

Step 2: Bulking and Transfer
  • Don PPE: Nitrile gloves (standard thickness 0.11mm is sufficient for incidental splash), safety goggles, and a lab coat.

  • Fume Hood: Perform all transfers inside a certified chemical fume hood to capture organic vapors.

  • Funneling: Use a grounded funnel if transferring large volumes (>4L) to prevent static discharge, although the conductivity risk is lower than with non-polar solvents like Hexane.

  • Labeling: Immediately affix a hazardous waste label.

Step 3: Labeling Requirements (RCRA Compliance)

Your label must contain the following specific data points to ensure pickup by EHS (Environmental Health & Safety) services:

  • Chemical Name: Write out "Benzylisopropyl Propionate" (Do not use formulas or abbreviations).

  • CAS #: 67785-77-7.[1][2][3]

  • Hazard Checkbox: Mark "Ignitable" (if mixed with flammable solvents) or "Toxic/Irritant" depending on local classification.

Step 4: Storage & Pickup
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Location: Flammable storage cabinet or designated Satellite Accumulation Area (SAA).

  • Pickup: Request pickup when the container is 90% full or within 6 months of the start date (check local institutional rules).

Part 4: Spill Management Protocol

In the event of a spill, immediate action prevents environmental contamination and slip hazards.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume (<1L = Minor, >1L = Major) Spill->Assess Evacuate Evacuate & Notify EHS Assess->Evacuate Major (>1L) PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Minor (<1L) Contain Contain with Absorbent Booms PPE->Contain Absorb Apply Vermiculite or Clay Absorbent Contain->Absorb Clean Scoop into Waste Bag/Bucket Absorb->Clean Wash Clean Surface with Soap & Water Clean->Wash

Figure 2: Immediate response protocol for laboratory spills of Benzylisopropyl Propionate.

Cleanup Procedure Details:

  • Absorbent: Use inert absorbents like vermiculite, bentonite clay, or commercial "organic solvent" spill pads. Do not use paper towels for large spills as they increase flammability surface area.

  • Decontamination: After removing the bulk liquid, scrub the area with a detergent solution. Benzylisopropyl propionate is oily; water alone will not remove the slick residue.

  • Disposal of Debris: All contaminated absorbents and gloves must be placed in a heavy-duty plastic bag, sealed, labeled as "Chemical Debris (Contaminated with CAS 67785-77-7)," and disposed of as solid hazardous waste.

Part 5: Regulatory & Compliance Context
  • EPA/RCRA Status: This compound is not a P-listed or U-listed acute hazardous waste. However, if mixed with flammable solvents (Flash point < 60°C), the mixture becomes a D001 Ignitable Waste .

  • Drain Disposal: Strictly prohibited under the Clean Water Act guidelines for organic solvents. The compound is lipophilic and contributes to high Chemical Oxygen Demand (COD) in effluent.

References
  • PubChem. (2025).[1] 1,1-Dimethyl-2-phenylethyl propionate (CAS 67785-77-7) Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2024). Dimethyl benzyl carbinyl propionate Properties and Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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